5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Description
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Properties
IUPAC Name |
5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIKANMZYIMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513613 | |
| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82673-70-9 | |
| Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The introduction of a methoxy substituent and a partially saturated pyridinone ring, as seen in 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, can significantly modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, tailored for researchers, scientists, and drug development professionals. The presented synthesis is designed to be both logical and practical, with a focus on the underlying chemical principles and experimental best practices.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection of the pyridinone ring. This leads to a key intermediate, N-(5-methoxypyridin-3-yl)acrylamide (II), which can be formed from the commercially available 3-amino-5-methoxypyridine (III) and acryloyl chloride (IV). The forward synthesis, therefore, involves a two-step sequence: an acylation reaction followed by an intramolecular cyclization.
Caption: Retrosynthetic analysis of this compound.
This strategy is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of the proposed reaction types. The critical step is the intramolecular cyclization, which will be achieved under acidic conditions, likely employing polyphosphoric acid (PPA) as a dehydrating and catalytic agent to promote an intramolecular Friedel-Crafts-type reaction.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is accomplished through a two-step process, as outlined below.
Caption: Overall synthetic workflow for the target molecule.
Step 1: Synthesis of N-(5-methoxypyridin-3-yl)acrylamide
This step involves the acylation of 3-amino-5-methoxypyridine with acryloyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Mechanism: The lone pair of the amino group on 3-amino-5-methoxypyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired amide.
Experimental Protocol:
-
To a stirred solution of 3-amino-5-methoxypyridine (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acryloyl chloride (1.05 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(5-methoxypyridin-3-yl)acrylamide.
Table 1: Summary of Reagents for Step 1
| Reagent | Molar Equivalent | Purpose |
| 3-amino-5-methoxypyridine | 1.0 | Starting material |
| Acryloyl chloride | 1.05 | Acylating agent |
| Triethylamine | 1.1 | Base |
| Dichloromethane | - | Solvent |
Step 2: Synthesis of this compound
This crucial step involves the acid-catalyzed intramolecular cyclization of the intermediate acrylamide. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it acts as both a catalyst and a dehydrating agent.[1][2]
Reaction Mechanism: The reaction proceeds via an intramolecular Friedel-Crafts-type acylation. The alkene of the acrylamide moiety is protonated by PPA, generating a carbocation. This electrophilic center is then attacked by the electron-rich C4 position of the pyridine ring, leading to the formation of the new six-membered ring. A subsequent deprotonation and tautomerization yield the final dihydronaphthyridinone product.
Experimental Protocol:
-
Add N-(5-methoxypyridin-3-yl)acrylamide (1.0 eq.) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acrylamide).
-
Heat the mixture with stirring to a temperature between 100-140 °C for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.
Table 2: Summary of Reagents for Step 2
| Reagent | Amount | Purpose |
| N-(5-methoxypyridin-3-yl)acrylamide | 1.0 eq. | Starting material |
| Polyphosphoric acid (PPA) | 10-20 wt. eq. | Catalyst and solvent |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.
-
Melting Point: To assess purity.
Safety Considerations
-
Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Polyphosphoric acid is corrosive and hygroscopic. It should also be handled with care, and reactions involving it at high temperatures should be conducted with caution.
-
All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting with the commercially available 3-amino-5-methoxypyridine, this two-step sequence of acylation and acid-catalyzed intramolecular cyclization offers a practical route for obtaining this valuable heterocyclic compound for further research and development in the fields of medicinal chemistry and drug discovery. The principles and protocols outlined herein are intended to be a valuable resource for scientists engaged in the synthesis of novel bioactive molecules.
References
-
Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
Sources
An Investigational Guide to the Mechanism of Action of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
A Senior Application Scientist's Whitepaper
Executive Summary
This document provides a comprehensive technical guide to elucidating the mechanism of action for the novel compound 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. Currently, public domain literature on the specific biological activity of this molecule is unavailable. However, its core chemical structure, a 1,7-naphthyridine scaffold, is a recognized privileged structure in medicinal chemistry, frequently associated with the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3]
Therefore, this guide is structured as a first-principles investigational roadmap. It operates on the central working hypothesis that This compound functions as a phosphodiesterase 4 (PDE4) inhibitor . We will outline a logical, multi-stage experimental plan designed to rigorously test this hypothesis, from initial target identification and validation through to the characterization of downstream cellular signaling and functional outcomes. Each proposed step is grounded in established, authoritative methodologies to ensure scientific integrity and reproducibility.
Introduction: A Hypothesis-Driven Approach
The compound this compound is a heterocyclic molecule whose therapeutic potential is currently undefined. The 1,7-naphthyridine core is a key structural feature found in a variety of biologically active compounds, including potent inhibitors of phosphodiesterases.[2][4] The PDE4 enzyme family is of particular therapeutic interest, as these enzymes are the primary regulators of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[1] Inhibition of PDE4 elevates cAMP levels, leading to a cascade of anti-inflammatory responses.
Given the structural precedent, we hypothesize that this compound engages and inhibits PDE4. This guide details the necessary experimental workflows to confirm or refute this proposed mechanism of action.
Part 1: Primary Target Identification and Validation
The initial phase of investigation is designed to directly answer the question: Does this compound inhibit PDE4? This requires a series of tiered experiments moving from broad screening to specific, quantitative validation in a cellular context.
In Vitro Enzymatic Profiling
The first step is to assess the compound's inhibitory activity against a panel of phosphodiesterase enzymes. This is critical for determining both potency and selectivity.
Experimental Protocol: PDE Enzyme Inhibition Assay
-
Source Enzymes: Obtain recombinant human PDE enzymes (PDE1 through PDE11), with a particular focus on the four PDE4 subtypes (PDE4A, 4B, 4C, 4D).
-
Assay Principle: Utilize a fluorescence polarization (FP) or FRET-based assay that measures the conversion of a fluorescently labeled cAMP substrate to AMP.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 100 µM.
-
Reaction: Incubate the enzyme, substrate, and compound in a 384-well microplate for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the output signal (e.g., fluorescence polarization) on a compatible plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
Expected Outcome & Interpretation
This experiment will generate quantitative IC50 values. A potent and selective PDE4 inhibitor would exhibit low nanomolar IC50 values against PDE4 subtypes and significantly higher (>100-fold) values for other PDE families.
Table 1: Hypothetical PDE Inhibition Profile for this compound
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE4D (fold) |
| PDE4A | 15.2 | 1.8 |
| PDE4B | 11.5 | 1.4 |
| PDE4C | 25.8 | 3.1 |
| PDE4D | 8.3 | 1.0 |
| PDE1B | >10,000 | >1200 |
| PDE2A | >10,000 | >1200 |
| PDE3A | 8,500 | >1000 |
| PDE5A | >10,000 | >1200 |
Cellular Target Engagement
Confirming that the compound binds to its intended target within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Use a human cell line known to express high levels of PDE4, such as U937 monocytes.
-
Compound Treatment: Treat intact cells with either vehicle control or a saturating concentration (e.g., 10 µM) of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.
-
Cell Lysis & Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot using a specific antibody against PDE4D.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PDE4D against temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated group compared to the vehicle control.
Diagram 1: Experimental Workflow for Target Identification
Caption: A flowchart illustrating the sequential process for identifying and validating the primary molecular target.
Part 2: Elucidating the Downstream Signaling Pathway
Confirmation of PDE4 inhibition necessitates an investigation of its direct downstream consequences. PDE4 metabolizes cAMP; therefore, its inhibition should lead to a measurable increase in intracellular cAMP levels and the subsequent activation of cAMP-dependent signaling pathways, such as the Protein Kinase A (PKA) pathway.
Quantification of Intracellular cAMP
This is the most direct measurement of the compound's effect on the target pathway.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or U937 cells in a 96-well plate.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Lysis & Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF® or ELISA).
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound required to produce 50% of the maximal increase in cAMP.
Analysis of PKA Substrate Phosphorylation
Elevated cAMP leads to the activation of PKA, which in turn phosphorylates numerous downstream targets. A key and easily measurable target is the transcription factor CREB (cAMP response element-binding protein).
Experimental Protocol: Western Blot for Phospho-CREB
-
Cell Treatment: Treat cells (e.g., PBMCs) with the compound for 1 hour, followed by stimulation with forskolin for 15-30 minutes.
-
Protein Extraction: Lyse the cells and determine total protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated CREB (at Ser133) and total CREB (as a loading control).
-
Detection & Analysis: Use a chemiluminescent substrate for detection. Quantify band densities and express the result as the ratio of phospho-CREB to total CREB.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Foreword: The Imperative for Structural Precision in Drug Discovery
In the landscape of modern medicinal chemistry, the 1,7-naphthyridin-2(1H)-one scaffold represents a privileged heterocyclic system, integral to the development of novel therapeutic agents targeting a spectrum of diseases. The specific analogue, 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, holds significant promise due to the electronic and steric influence of its methoxy and lactam functionalities. The precise three-dimensional arrangement of atoms within this molecule—its crystal structure—is not merely an academic curiosity. It is the foundational blueprint that dictates its physicochemical properties, dictates how it interacts with biological targets, and ultimately, governs its efficacy and safety as a potential drug candidate.
This guide provides a comprehensive, field-proven framework for the de novo crystal structure analysis of this molecule. As no public crystal structure data is currently available for this specific compound, this document serves as both a prospective protocol and an educational resource. We will navigate the entire workflow, from synthesis and crystallization to data acquisition, structure refinement, and advanced computational corroboration. The causality behind each experimental choice is explained, reflecting a philosophy where every protocol is a self-validating system, ensuring the generation of trustworthy and high-fidelity structural data.
Part 1: Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. Impurities are the bane of crystallization, often inhibiting nucleation or becoming incorporated into the lattice, leading to poor diffraction quality.
Proposed Synthetic Pathway
A plausible and efficient route to synthesizing this compound involves a multi-step sequence starting from commercially available precursors. A modified Friedländer annulation or a related cyclization strategy is often employed for constructing the naphthyridinone core.[1]
Experimental Protocol: Synthesis
-
Step 1: Condensation. React 2-amino-6-methoxypyridine with a suitable β-keto ester, such as ethyl 4-chloroacetoacetate, under mild acidic catalysis. The initial condensation forms an enamine intermediate.
-
Step 2: Cyclization. Induce intramolecular cyclization via heating in a high-boiling point solvent like Dowtherm A. This step forms the bicyclic lactam ring system.
-
Step 3: Reduction/Hydrogenation. If the cyclization results in an unsaturated C3-C4 bond, a selective hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is performed to yield the target dihydro-naphthyridinone.
-
Step 4: Purification. The crude product must be rigorously purified. Column chromatography on silica gel is the standard method. A gradient elution system (e.g., dichloromethane/methanol) is recommended to separate the product from starting materials and by-products. Purity should be assessed by HPLC and NMR to be >99% before proceeding.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and a systematic approach. The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit into a crystal lattice.
Common Crystallization Techniques for Small Organic Molecules [2][3]
-
Slow Evaporation: The most straightforward method. Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation in a vial covered with a perforated cap (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.
-
Causality: The slow rate is critical. Rapid evaporation leads to precipitation or the formation of many small, poorly-ordered microcrystals.
-
-
Solvent Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial, uncapped, inside a larger, sealed chamber containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[4]
-
Thermal Gradient (Slow Cooling): Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the heated vial in a Dewar flask filled with hot water.[5]
Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, methanol, dichloromethane, and mixtures thereof). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Setup: Prepare multiple crystallization trials in parallel using the techniques described above with the most promising solvents identified. Use small, clean glass vials (e.g., 2-4 mL).
-
Incubation: Store the vials in a vibration-free environment and observe them periodically over several days to weeks under a microscope.
Diagram: Crystallization Workflow
Caption: Workflow for obtaining single crystals.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[6][7] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the electron density, and thus the atomic positions, can be mathematically reconstructed.
Data Collection
A suitable crystal (typically 0.1-0.3 mm in size, clear, with no visible cracks) is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.
Experimental Protocol: Data Collection
-
Mounting: The selected crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reducing radiation damage to the crystal.
-
-
Unit Cell Determination: A series of initial X-ray images are collected to locate diffraction spots. These spots are used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.
-
Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.
-
Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data to create the final reflection file (typically in .hkl format).
Structure Solution and Refinement
This phase involves converting the diffraction data into a chemically meaningful atomic model.
Protocol: Structure Solution and Refinement
-
Space Group Determination: Based on the systematic absences in the diffraction data, the software determines the crystal's space group. For small organic molecules, a few space groups are very common, such as P2₁/c (monoclinic) and P-1 (triclinic).[8][9]
-
Structure Solution: The "phase problem" is solved using direct methods, which are mathematical algorithms that can estimate the phases of the diffracted X-rays. Programs like SHELXS or SIR are commonly used for this step.[10] This initial solution provides a rough electron density map showing the positions of most non-hydrogen atoms.
-
Model Building and Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This is typically performed with software like SHELXL or the graphical interface Olex2.[11][12][13] The refinement process involves:
-
Assigning Atom Types: Correctly identifying carbon, nitrogen, and oxygen atoms based on the electron density and chemical sense.
-
Anisotropic Refinement: Allowing atoms to be modeled as ellipsoids instead of spheres to account for their directional thermal motion.
-
Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.
-
Convergence: The refinement is iterated until the model no longer changes significantly and key quality indicators (R-factors) are minimized. A good refinement typically results in an R1 value below 5%.
-
Diagram: SC-XRD Workflow
Caption: From mounted crystal to final structure.
Part 3: Data Interpretation and Structural Features
With a refined crystal structure, we can now analyze the molecular and supramolecular features of this compound. The following data is hypothetical but represents typical values expected for such a molecule, based on known structures of related naphthyridinones.[14][15]
Crystallographic Data Summary
A standard crystallographic information file (CIF) would summarize the key experimental parameters.
Table 1: Hypothetical Crystallographic Data
| Parameter | Expected Value |
| Chemical Formula | C₉H₁₀N₂O₂ |
| Formula Weight | 178.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c [Å] | a = 8.5, b = 10.2, c = 9.8 |
| α, β, γ [°] | α = 90, β = 105.5, γ = 90 |
| Volume [ų] | 818.5 |
| Z (Molecules/unit cell) | 4 |
| Temperature [K] | 100(2) |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry and Conformation
The analysis of bond lengths, angles, and torsion angles provides insight into the molecule's conformation.
-
Planarity: The aromatic pyridine ring fused to the lactam will be largely planar. The dihydro portion of the lactam ring will adopt a non-planar conformation, likely a distorted envelope or half-chair, to accommodate the sp³-hybridized C3 and C4 atoms.
-
Methoxy Group Orientation: The orientation of the methoxy group relative to the pyridine ring is critical. It is expected to be nearly coplanar with the ring to maximize resonance stabilization, with the C-O-C bond angle around 117-119°.
-
Hydrogen Bonding: The lactam N-H group is a potent hydrogen bond donor, and the lactam carbonyl oxygen (C=O) is a strong acceptor. In the solid state, it is highly probable that molecules will form hydrogen-bonded dimers or chains. This is a key interaction governing the crystal packing.
Table 2: Expected Key Bond Lengths and Angles
| Bond/Angle | Expected Value | Justification |
| C=O (Lactam) | ~1.23 Å | Typical for a secondary amide carbonyl. |
| C-N (Lactam) | ~1.34 Å | Partial double bond character due to resonance. |
| C(sp²)-O(methoxy) | ~1.36 Å | Aromatic C-O bond. |
| C(sp³)-O(methoxy) | ~1.43 Å | Aliphatic C-O bond. |
| N-H···O Angle | ~170-180° | Strong, linear hydrogen bonds are expected. |
Complementary Analytical Verification
While SC-XRD provides the definitive 3D structure, other techniques are essential for confirming the identity and purity of the bulk sample used for crystallization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular constitution in solution. 2D NMR techniques (COSY, HSQC, HMBC) can be used to assign all proton and carbon signals, ensuring the structure is consistent with the one determined by XRD.[16][17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement, matching the chemical formula C₉H₁₀N₂O₂.
Part 4: The Synergy of Computation and Experiment
Computational chemistry provides powerful tools to predict, validate, and understand the experimental crystal structure.[19][20]
Crystal Structure Prediction (CSP)
Before a crystal structure is known, CSP algorithms can be used to generate a landscape of energetically plausible crystal packing arrangements.[21][22] This can guide crystallization experiments and help identify potential polymorphs—different crystal forms of the same molecule that can have vastly different properties.
Density Functional Theory (DFT) Optimization
Once an experimental structure is obtained, DFT calculations can be performed on a single molecule (gas phase) or a periodic unit cell.
-
Geometry Optimization: Comparing the bond lengths and angles of the DFT-optimized structure with the experimental XRD structure can reveal the effects of crystal packing forces (e.g., hydrogen bonding) on the molecular conformation.
-
Spectroscopic Prediction: DFT can be used to predict NMR chemical shifts, which can then be compared to experimental spectra to aid in signal assignment and further validate the structure.
Diagram: Integrated Structural Analysis Workflow
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. unifr.ch [unifr.ch]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. rigaku.com [rigaku.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. web.mit.edu [web.mit.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. OLEX2 v1.2.1 | Review | Chemistry World [chemistryworld.com]
- 13. Olex2 | OlexSys [olexsys.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 22. annualreviews.org [annualreviews.org]
Spectroscopic Characterization of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS No: 82673-70-9).[1][2][3] As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural and electronic characteristics is paramount for researchers in drug discovery and development. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally related analogues to provide a robust and scientifically grounded interpretation.
Molecular Structure and Key Features
This compound possesses a bicyclic heteroaromatic core, featuring a dihydropyridinone ring fused to a pyridine ring. The methoxy substituent at the C5 position significantly influences the electronic environment of the aromatic portion of the molecule. The lactam functionality within the dihydropyridinone ring is a key feature, imparting specific spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the methoxy group and the amide nitrogen.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.0 | Singlet (broad) | - |
| H-8 | ~8.2 | Doublet | ~5.0 |
| H-6 | ~6.8 | Doublet | ~5.0 |
| H-3 | ~2.6 | Triplet | ~7.0 |
| H-4 | ~3.0 | Triplet | ~7.0 |
| OCH₃ | ~3.9 | Singlet | - |
Rationale for Assignments:
-
The amide proton (H-1) is expected to be deshielded and appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen.
-
The aromatic protons H-8 and H-6 will form an AX spin system, appearing as doublets with a typical ortho-coupling constant. H-8 is anticipated to be further downfield due to its proximity to the electronegative nitrogen (N-7).
-
The aliphatic protons at C-3 and C-4 will appear as triplets, mutually coupled. The protons at C-4 are expected to be slightly more deshielded due to their benzylic position.
-
The methoxy protons will present as a sharp singlet at a characteristic chemical shift.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~170 |
| C-8a | ~145 |
| C-5 | ~160 |
| C-8 | ~148 |
| C-6 | ~110 |
| C-4a | ~115 |
| C-4 | ~35 |
| C-3 | ~30 |
| OCH₃ | ~55 |
Rationale for Assignments:
-
The carbonyl carbon (C-2) will be the most deshielded carbon, appearing significantly downfield.
-
The aromatic carbons (C-5, C-6, C-8, C-4a, C-8a) will resonate in the aromatic region. The carbon bearing the methoxy group (C-5) is expected to be highly deshielded.
-
The aliphatic carbons (C-3 and C-4) will appear in the upfield region of the spectrum.
-
The methoxy carbon will have a characteristic chemical shift around 55 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a spectrum with adequate signal intensity.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the lactam and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200-3300 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Lactam) | 1650-1680 | Strong |
| C=N and C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |
| C-O Stretch (Methoxy) | 1200-1250 and 1020-1050 | Strong |
Rationale for Assignments:
-
The N-H stretching vibration of the amide will appear as a medium-intensity band in the specified region.
-
The lactam C=O stretch is a prominent and characteristic feature, expected to be a strong absorption band. Its position is indicative of a six-membered ring lactam.
-
The aromatic C=N and C=C stretching vibrations will give rise to a series of bands in the fingerprint region.
-
The C-O stretching vibrations of the methoxy group will produce strong bands, confirming its presence.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solid-state measurement, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample compartment or the KBr matrix should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The molecular formula of this compound is C₉H₁₀N₂O₂.[2][3]
Expected Molecular Ion:
-
[M]⁺•: m/z = 178.07
Predicted Fragmentation Pathway
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through characteristic pathways for lactams and methoxy-substituted aromatic compounds.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Rationale for Fragmentation:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment at m/z 163.
-
Loss of carbon monoxide (CO): Expulsion of CO from the lactam ring is a characteristic fragmentation, resulting in a fragment at m/z 150.
-
Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond can lead to a fragment at m/z 147.
-
Retro-Diels-Alder (RDA) type fragmentation: The dihydropyridinone ring may undergo a retro-Diels-Alder reaction, leading to the loss of ketene (CH₂CO) and a fragment at m/z 136.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for determination of the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, perform HRMS analysis to obtain the accurate mass of the molecular ion.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and suggested experimental protocols, offer a valuable resource for researchers working with this compound. These data serve as a benchmark for the confirmation of synthesized material and as a foundation for further analytical studies. The structural insights derived from this spectroscopic analysis are crucial for understanding the chemical behavior and potential biological activity of this important heterocyclic scaffold.
References
-
PubMed. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. J Fluoresc. 2021 Mar;31(2):327-338. [Link]
-
PubMed. Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochim Acta A Mol Biomol Spectrosc. 2002 Jun;58(8):1535-43. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry 29(2):199-203. [Link]
-
BOJNSCI. This compound. [Link]
-
克拉玛尔试剂. This compound. [Link]
Sources
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one biological activity screening
An In-depth Technical Guide to the Biological Activity Screening of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Authored by a Senior Application Scientist
Abstract: The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide presents a comprehensive, technically-grounded strategy for the systematic biological activity screening of a specific, under-explored derivative: this compound. We will delineate a logical, multi-tiered screening cascade, from broad-based phenotypic assays to specific target-based approaches, with the goal of elucidating the compound's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a robust and self-validating discovery workflow.
Introduction: The Therapeutic Potential of the Naphthyridine Core
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings, with six possible isomers based on the nitrogen atom placement.[2][3] This structural motif is central to numerous biologically active molecules. For instance, nalidixic acid, a 1,8-naphthyridine derivative, was a foundational antibacterial agent that paved the way for the development of quinolone antibiotics by inhibiting bacterial DNA gyrase.[5] Beyond antimicrobial applications, the naphthyridine scaffold has been successfully exploited to develop agents with diverse pharmacological profiles, including:
-
Anticancer Activity: Various derivatives have shown potent cytotoxicity against a range of human cancer cell lines, such as leukemia, breast cancer, and colon adenocarcinoma.[2]
-
Kinase Inhibition: The structural rigidity and hydrogen bonding capabilities of the naphthyridine core make it an effective scaffold for designing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][6]
-
Neurological and Psychotropic Effects: Certain naphthyridines have been investigated for their activity on receptors and enzymes within the central nervous system.[2][3]
-
Anti-inflammatory Properties: Some derivatives have demonstrated the ability to inhibit inflammatory pathways, for example, by reducing nitric oxide (NO) production in macrophages.[2][4]
The subject of this guide, this compound, represents a novel chemical entity within this pharmacologically significant class. Its unique substitution pattern warrants a systematic and unbiased evaluation of its biological activities.
A Strategic Framework for Biological Activity Screening
A successful screening campaign does not rely on a single assay but on a strategically designed cascade. This approach, moving from broad, high-throughput methods to more specific, hypothesis-driven assays, maximizes the probability of identifying true biological activity while efficiently managing resources. Our proposed workflow is designed to first uncover the compound's general cellular effects (phenotypic screening) and then to deconvolve the specific molecular mechanism of action.
Caption: A multi-phased workflow for the biological screening of the target compound.
Phase 1: High-Throughput Phenotypic Screening
The initial phase is designed to cast a wide net, identifying any significant biological effects of this compound across diverse biological systems.
High-Throughput Anticancer Cell Viability Screening
Given the prevalence of anticancer activity among naphthyridine derivatives, a primary screen against a diverse panel of human cancer cell lines is a logical starting point.[2] The NCI-60 panel, a collection of 60 cell lines from nine different cancer types, offers a well-characterized and robust system for this purpose.[7]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a rapid and sensitive measure of cell viability.[8]
-
Cell Plating: Seed cells from the NCI-60 panel into 384-well, white-walled microplates at pre-optimized densities and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, then further dilute in culture medium. Add the compound dilutions to the cell plates. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Lysis and Signal Generation: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Trustworthiness Check: The inclusion of a standard cytotoxic agent (Staurosporine) and vehicle controls on every plate allows for the calculation of Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.
Antimicrobial Activity Screening
The historical success of naphthyridines as antimicrobial agents necessitates an evaluation of the compound's activity against a panel of pathogenic microbes.[5]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium.
-
Compound Plating: Prepare a 2-fold serial dilution of the test compound in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and negative (no compound) growth controls.
-
Incubation: Incubate plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
Phase 2: Hit Validation and Mechanistic Elucidation
If Phase 1 screening reveals promising activity (a "hit"), the next steps are to confirm the finding, assess its selectivity, and begin to understand its mechanism of action.
Kinase Panel Screening
Protein kinases are a highly "druggable" target class, and many heterocyclic compounds, including naphthyridines, have been found to be kinase inhibitors.[1][6] A broad kinase screen is a powerful hypothesis-generating experiment.
Rationale: Rather than developing individual assays for hundreds of kinases, leveraging a commercially available screening service that utilizes a standardized, high-quality assay format is efficient and provides a wealth of data. The radiometric format, which directly measures the transfer of ³³P-ATP to a substrate, is considered the gold standard due to its low rate of false positives.[9]
Protocol: Radiometric Kinase Profiling (e.g., Reaction Biology's HotSpot™ Assay)
-
Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) for single-point screening.
-
Assay Execution: The compound is tested against a large panel of recombinant human kinases (e.g., >300). The assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate for each kinase.
-
Data Analysis: Results are provided as percent inhibition relative to a vehicle control. Hits are typically defined as kinases showing >50% or >75% inhibition.
-
Follow-up: For any identified hits, a full 10-point dose-response curve is generated to determine the IC₅₀ value, a measure of the compound's potency.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Single-Point Inhibition (%) @ 10 µM | IC₅₀ (nM) |
| Kinase A | 95 | 74 |
| Kinase B | 88 | 210 |
| Kinase C | 15 | >10,000 |
| ... | ... | ... |
Phase 3: Molecular Target Identification
If a compound demonstrates a compelling cellular phenotype (e.g., potent anticancer activity) without an obvious target from the kinase screen, direct methods of target identification are required. These techniques aim to answer the fundamental question: "What protein(s) does this molecule bind to in order to exert its effect?"
There are two primary approaches: affinity-based methods and label-free methods.[10][11]
Affinity-Based Pull-Down
This classic approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a cell lysate.[12]
Caption: Workflow for affinity-based target identification.
Causality and Self-Validation: A critical control experiment is to co-incubate the lysate and beads with an excess of the free, unmodified compound. A true binding partner will be out-competed by the free compound, leading to a significantly reduced signal in the mass spectrometry analysis for that specific protein.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that leverages the principle that small molecule binding can stabilize a target protein against proteolysis.[10][12]
Protocol: DARTS
-
Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to the compound.
-
Compound Incubation: Treat aliquots of the lysate with the test compound or a vehicle control (DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a set time.
-
Quenching: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating.
-
Analysis: Separate the protein fragments by SDS-PAGE. The target protein, if stabilized by the compound, will appear as a more prominent band in the compound-treated lane compared to the vehicle lane, as it will have been protected from digestion.
-
Identification: The protected protein band is excised from the gel and identified by mass spectrometry.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the comprehensive biological activity screening of this compound. By progressing logically from broad phenotypic screens to specific target identification and validation, this workflow maximizes the potential for discovering novel therapeutic applications for this compound. The causality embedded in each step, from the use of panel-based screening to the inclusion of competitive binding and protease protection assays, ensures the generation of trustworthy and actionable data. The insights gained from this screening cascade will form the foundation for subsequent lead optimization, preclinical development, and ultimately, the potential translation of a novel chemical entity into a therapeutic agent.
References
- Target identification of small molecules: an overview of the current applic
- Target Identification and Validation (Small Molecules).University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Small-molecule Target and Pathway Identific
- Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.PubMed.
- Cell-based Assays for Drug Discovery.Reaction Biology.
- Biological Activity of Naturally Derived Naphthyridines.PubMed Central.
- High-throughput screening for kinase inhibitors.PubMed.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.PubMed.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.
- Kinase Screening Assay Services.Reaction Biology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.PubMed Central.
- Antimicrobial Activity of Naphthyridine Deriv
- (PDF) Biological Activity of Naturally Derived Naphthyridines.
- Biological Activity of Naturally Derived Naphthyridines.Semantic Scholar.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.Frontiers.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one potential therapeutic targets
An In-Depth Technical Guide to Unveiling the Therapeutic Targets of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Introduction
The naphthyridine scaffold represents a class of privileged heterocyclic compounds in medicinal chemistry, with various isomers demonstrating a broad spectrum of biological activities.[1][2][3] These nitrogen-containing bicyclic structures have been successfully incorporated into a range of therapeutic agents. The specific compound, this compound, is a member of this versatile family. While extensive research has been conducted on the broader class of naphthyridines, the specific therapeutic targets of this particular molecule remain largely unexplored. This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound.
This document is structured to provide not just a review of existing knowledge, but a forward-looking, actionable strategy for discovery. It is designed to empower researchers with the rationale behind experimental choices, self-validating protocols, and a clear path from hypothesis to validated target.
PART 1: The Naphthyridine Scaffold: A Landscape of Therapeutic Potential
The diverse biological activities of naphthyridine derivatives suggest that the 1,7-naphthyridine core of our lead compound could interact with a variety of protein targets. A survey of the literature reveals several key areas of therapeutic intervention for related compounds.
Established Activities of Naphthyridine Derivatives
Naphthyridine-based compounds have been reported to exhibit a wide range of pharmacological effects, as summarized in the table below.
| Naphthyridine Isomer Class | Reported Biological Activity | Known or Hypothesized Targets |
| 1,8-Naphthyridines | Antibacterial, Anticancer | DNA Gyrase, Topoisomerase II |
| 1,5-Naphthyridines | Antiviral, Anticancer, Anti-inflammatory | Reverse Transcriptase, Kinases, c-Jun N-terminal kinase |
| 1,6-Naphthyridines | Kinase Inhibition, CNS activity | FGFR, c-met, SYK, CDK8/19, Angiotensin II Receptor |
| 2,7-Naphthyridines | Antimicrobial, Anticancer | δ-opioid receptors, DNA Gyrase/Topoisomerase IV |
| Benzo[f][4][5]naphthyridines | Anticancer | Not specified |
This table is a synthesis of information from multiple sources.[1][2][6][7]
Given this landscape, we can hypothesize that this compound has the potential to target a range of protein classes, including but not limited to:
-
Protein Kinases: The frequent appearance of kinase inhibition among naphthyridines makes this a primary target class to investigate.
-
DNA Modifying Enzymes: The well-established antibacterial activity of nalidixic acid, a 1,8-naphthyridine, points towards potential interactions with DNA gyrase or topoisomerases.[7][8]
-
G-Protein Coupled Receptors (GPCRs): The reported activity of some derivatives on opioid receptors suggests that GPCRs could be a viable target class.[1][2]
-
Other Enzymes and Receptors: The broad anticancer and anti-inflammatory activities suggest a wider range of potential targets that could be uncovered through systematic screening.
PART 2: A Strategic Workflow for Target Identification and Validation
The following sections outline a multi-pronged, hypothesis-generating approach to elucidate the therapeutic targets of this compound.
Step 1: In Silico Target Prediction
Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses and help prioritize experimental efforts.
Experimental Protocol: Molecular Docking and Pharmacophore Modeling
-
Ligand Preparation:
-
Generate a 3D conformation of this compound using a suitable chemistry software package (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the structure using a force field such as MMFF94.
-
-
Target Library Preparation:
-
Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be enriched with proteins from the hypothesized target classes (kinases, GPCRs, topoisomerases, etc.).
-
Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Molecular Docking:
-
Utilize docking software (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the compound to each protein in the target library.
-
Define the binding site for each protein based on known ligand binding pockets or through pocket prediction algorithms.
-
-
Pharmacophore Modeling and Screening:
-
Generate a pharmacophore model based on the 3D structure and chemical features of the lead compound.
-
Screen this pharmacophore against a database of known pharmacophores of active drugs to identify potential similarities in binding features, which can suggest potential targets.
-
-
Data Analysis and Hypothesis Generation:
-
Rank the potential targets based on docking scores, binding energies, and pharmacophore fit.
-
Prioritize targets that appear in multiple computational analyses for further experimental validation.
-
Step 2: High-Throughput Phenotypic Screening
Phenotypic screening in relevant biological systems can reveal the functional effects of the compound and provide clues about its mechanism of action.
Experimental Protocol: Cancer Cell Line Proliferation Assay
-
Cell Line Panel Selection:
-
Select a diverse panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).
-
-
Cell Seeding:
-
Seed the cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO.
-
Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Assay:
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
-
Interpretation:
-
Analyze the pattern of sensitivity across the cell line panel. Sensitivity in cell lines with known genetic vulnerabilities (e.g., specific oncogene addictions) can suggest potential targets or pathways.
-
Step 3: Target Deconvolution with Chemical Proteomics
Chemical proteomics aims to identify the direct binding partners of a small molecule in a complex biological sample.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation:
-
Culture a sensitive cell line (identified from the phenotypic screen) to a high density.
-
Harvest the cells and prepare a native protein lysate using a mild lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent, Thermo Fisher Scientific) supplemented with protease and phosphatase inhibitors.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with either this compound or a vehicle control (DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as pronase, to each lysate aliquot at a predetermined concentration.
-
Incubate for a set time (e.g., 30 minutes) at room temperature to allow for protein digestion.
-
-
Quenching the Reaction:
-
Stop the digestion by adding a protease inhibitor cocktail and placing the samples on ice.
-
-
SDS-PAGE and Staining:
-
Separate the digested proteins by SDS-PAGE.
-
Stain the gel with a sensitive protein stain, such as Coomassie blue or silver stain.
-
-
Identification of Protected Proteins:
-
Compare the protein banding patterns between the compound-treated and vehicle-treated lanes.
-
Proteins that are bound by the compound will be more resistant to proteolysis and will appear as more intense bands in the treated lane.
-
-
Mass Spectrometry:
-
Excise the protected protein bands from the gel.
-
Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
-
-
Validation:
-
Validate the identified hits using orthogonal methods, such as Western blotting or cellular thermal shift assays (CETSA).
-
PART 3: Target Validation and Mechanism of Action Studies
Once a list of potential targets has been generated, it is crucial to validate these interactions and elucidate the compound's mechanism of action.
Step 1: Biochemical and Biophysical Validation
These assays confirm a direct interaction between the compound and the purified target protein.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Reagents and Materials:
-
Purified recombinant kinase (the putative target).
-
Kinase-specific substrate peptide.
-
ATP.
-
Assay buffer.
-
Kinase activity detection reagent (e.g., ADP-Glo™, Promega).
-
This compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip, Cytiva).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation of the compound.
-
Calculate the equilibrium dissociation constant (Kᴅ) to quantify the binding affinity.
-
| Hypothetical Validation Data | IC₅₀ (Kinase Assay) | Kᴅ (SPR) |
| Target Kinase A | 50 nM | 75 nM |
| Target Kinase B | > 10 µM | > 20 µM |
Step 2: Cellular Target Engagement and Pathway Analysis
These experiments confirm that the compound interacts with its target in a cellular context and modulates downstream signaling.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with the compound or vehicle.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
-
Western Blotting:
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis:
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against the target protein and key downstream signaling molecules (e.g., phospho-specific antibodies).
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the antibody-bound proteins using a chemiluminescent substrate.
-
Quantify the changes in protein expression or phosphorylation to map the signaling pathway affected by the compound.
-
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crescentchemical.com [crescentchemical.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS: 82673-70-9)
Abstract
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core properties, including its chemical structure, physicochemical characteristics, and safety information. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound and explore its potential applications.
Chemical Identity and Structure
This compound is a bicyclic molecule containing a dihydropyridinone ring fused to a pyridine ring. The presence of a methoxy group and a lactam (cyclic amide) functionality are key structural features that are likely to influence its chemical reactivity and biological activity.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82673-70-9 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | BQHIKANMZYIMTG-UHFFFAOYSA-N | [1] |
| SMILES | COc1cncc2NC(=O)CCc12 | [1] |
Synthesis and Reactivity
Conceptual Synthetic Pathway:
A plausible synthetic route could involve the reaction of a suitably substituted 3-aminopyridine derivative with an acrylic acid ester, followed by an intramolecular cyclization. The methoxy group would likely be introduced early in the synthesis on the pyridine ring.
Figure 2: A conceptual synthetic workflow for the formation of the target compound.
Further research is necessary to establish a reliable and scalable synthetic method. Key considerations for such a synthesis would include reaction conditions, catalyst selection, and purification methods to achieve a high yield and purity of the final product.
Potential Applications and Biological Activity
The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological profile of this compound has not been extensively reported.
Based on its structural features, potential areas of investigation could include:
-
Kinase Inhibition: The bicyclic core could serve as a scaffold for designing inhibitors of various protein kinases involved in cell signaling pathways.
-
CNS Activity: The molecule's size and potential for hydrogen bonding suggest it could be explored for activity at receptors within the central nervous system.
-
Antimicrobial Activity: As a member of the naphthyridine family, it warrants investigation for potential antibacterial or antifungal properties.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data is not publicly available, the following are predicted characteristics based on the compound's structure:
¹H NMR:
-
Aromatic protons on the pyridine ring.
-
Aliphatic protons of the dihydropyridinone ring, likely appearing as multiplets.
-
A singlet for the methoxy group protons.
-
A broad singlet for the amide proton.
¹³C NMR:
-
Carbonyl carbon of the lactam.
-
Aromatic carbons of the pyridine ring.
-
Aliphatic carbons of the dihydropyridinone ring.
-
Methoxy carbon.
Mass Spectrometry:
-
A molecular ion peak corresponding to the exact mass of the compound.
-
Fragmentation patterns characteristic of the loss of the methoxy group and cleavage of the dihydropyridinone ring.
Infrared (IR) Spectroscopy:
-
A characteristic C=O stretching vibration for the lactam.
-
N-H stretching vibration.
-
C-O stretching for the methoxy group.
-
Aromatic C=C and C=N stretching vibrations.
Safety and Handling
Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation, and may be harmful if swallowed.[1]
Table 2: Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
Recommended Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
This compound is a compound of interest for chemical and pharmaceutical research. While its basic chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties, a validated synthetic protocol, comprehensive spectroscopic characterization, and its pharmacological profile.
Future research efforts should focus on:
-
Development of a robust synthetic route: A reliable and scalable synthesis is the first step toward enabling further studies.
-
Full analytical characterization: Detailed NMR, MS, and IR data are needed to confirm the structure and purity, and to serve as a reference for future work.
-
Determination of physicochemical properties: Experimental data on melting point, solubility, and pKa are crucial for understanding its behavior and for formulation development.
-
Biological screening: A broad biological screening program would help to identify potential therapeutic applications for this compound.
The insights gained from these studies will be invaluable in unlocking the full potential of this compound in the field of drug discovery and development.
References
Sources
A Technical Guide to the Preliminary Cytotoxic Evaluation of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Abstract
The naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several naphthyridine compounds have been investigated as potential anticancer agents, with some entering clinical trials.[1][3] This guide presents a comprehensive framework for conducting the preliminary in vitro cytotoxicity assessment of a novel derivative, 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. We provide a scientifically robust, multi-assay strategy designed to generate a foundational understanding of the compound's cytotoxic potential and primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction: The Rationale for a Multi-Faceted Cytotoxicity Assessment
The initial evaluation of a novel compound's effect on cell viability is a critical gatekeeping step in the drug discovery pipeline.[4] This process, known as cytotoxicity screening, aims to identify molecules that can selectively target and eliminate cancer cells.[4] A primary quantitative metric derived from these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[5]
However, a single assay provides only a limited snapshot of a compound's bioactivity. A robust preliminary assessment, therefore, necessitates a multi-faceted approach. By integrating assays that measure different cellular health indicators—such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis)—we can construct a more comprehensive and reliable cytotoxic profile.[4][6] This guide outlines a validated workflow employing three distinct but complementary assays to characterize the cytotoxic effects of this compound.
Strategic Experimental Workflow
A logical and phased approach is crucial for an efficient and informative preliminary investigation. The proposed workflow ensures that data from a broad primary screen informs the selection of more focused, mechanistic secondary assays.
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
The Enigmatic Core: A Technical Guide to 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one and its Therapeutic Potential
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, a heterocyclic scaffold with significant, yet largely untapped, potential in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential biological applications.
Introduction: The Allure of the Naphthyridinone Scaffold
The 1,7-naphthyridin-2(1H)-one core is a privileged heterocyclic system in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities. These nitrogen-containing bicyclic structures have garnered significant attention for their ability to interact with various biological targets, leading to the development of potent therapeutic agents. The inherent structural features of the naphthyridinone scaffold, including its hydrogen bonding capabilities and rigid conformational framework, make it an attractive starting point for the design of novel drugs.
Derivatives of the broader naphthyridinone class have demonstrated significant promise as anticancer, anti-inflammatory, and antimicrobial agents. This guide will delve into the specifics of the 5-methoxy substituted analogue, providing a detailed exploration of its chemical properties, a plausible synthetic route, and an informed perspective on its potential biological significance based on the established activities of its structural cousins.
Physicochemical Properties and Structural Features
This compound is a solid compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . The structure features a dihydropyridinone ring fused to a methoxy-substituted pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 | |
| CAS Number | 82673-70-9 | |
| Appearance | Solid |
The presence of the methoxy group at the 5-position is expected to influence the molecule's electronic properties and metabolic stability. The lactam moiety within the dihydropyridinone ring provides a key hydrogen bond donor and acceptor, crucial for potential interactions with biological targets.
Caption: Chemical structure of this compound.
A Plausible Synthetic Pathway
Caption: A generalized synthetic workflow for 3,4-dihydronaphthyridin-2(1H)-ones.
Step-by-Step Methodological Rationale:
-
Michael Addition: The synthesis would likely commence with a Michael addition reaction between a suitable aminopyridine precursor and an acrylate derivative. The choice of the aminopyridine is critical as it will ultimately form the pyridine ring of the naphthyridinone core. The acrylate derivative provides the carbon backbone for the dihydropyridinone ring. The reaction is typically base-catalyzed, with the causality being the deprotonation of the amine to increase its nucleophilicity.
-
Intramolecular Cyclization: The intermediate from the Michael addition would then undergo an intramolecular cyclization to form the bicyclic naphthyridinone scaffold. This step is often promoted by heat or acid/base catalysis. The driving force for this reaction is the formation of a stable, fused heterocyclic system.
-
Functional Group Interconversion: To introduce the methoxy group at the 5-position, a functional group interconversion would be necessary. This could involve, for example, the use of a starting pyridine with a suitable leaving group at the corresponding position, followed by nucleophilic substitution with sodium methoxide. Alternatively, if a hydroxyl group is present, a methylation reaction using a reagent like methyl iodide or dimethyl sulfate would be employed. The choice of reagents and conditions is paramount to ensure regioselectivity and avoid unwanted side reactions.
-
Purification and Characterization: The final product would be purified using standard techniques such as column chromatography to isolate the desired compound from any unreacted starting materials or byproducts. The structure and purity of this compound would then be unequivocally confirmed by a suite of analytical methods:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the connectivity of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
X-ray Crystallography (if suitable crystals are obtained): To provide the definitive three-dimensional structure of the molecule.
-
Potential Biological Activities and Therapeutic Applications
Given the diverse biological activities reported for the broader class of naphthyridinone derivatives, this compound represents a scaffold of high interest for drug discovery.
Caption: Potential biological activities and molecular targets of 1,7-naphthyridinone derivatives.
Anticancer Potential:
Numerous studies have highlighted the anticancer properties of naphthyridinone derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, derivatives of the related 1,7-naphthyridine scaffold have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K) and other kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The 5-methoxy substituent on the target compound could potentially enhance binding affinity or selectivity for specific kinase targets.
Kinase Inhibition:
The naphthyridinone core is a well-established scaffold for the development of kinase inhibitors. The lactam moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors. The overall shape and substitution pattern of the molecule will determine its selectivity for different kinases. The exploration of this compound against a panel of cancer-related kinases would be a logical first step in evaluating its therapeutic potential.
Anti-inflammatory and Antimicrobial Activities:
The anti-inflammatory and antimicrobial activities of naphthyridine derivatives are also well-documented. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, while others exhibit potent activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide, by drawing parallels with structurally related compounds, provides a foundational understanding for researchers interested in this scaffold. The key to unlocking its full potential lies in:
-
Development and optimization of a robust synthetic route: A reliable and scalable synthesis is the first critical step to enable further investigation.
-
Comprehensive biological screening: Evaluation against a diverse panel of biological targets, including kinases, and in various disease models will be essential to identify its primary mechanism of action and therapeutic utility.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the core structure, including the methoxy group and other positions, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
References
-
PubMed Central. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
ACS Publications. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]
-
PubMed Central. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. [Link]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Abstract
This document provides a comprehensive, detailed protocol for the quantitative analysis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable analytical procedure. The narrative explains the scientific rationale behind the method development choices, from stationary and mobile phase selection to system suitability and validation parameters, grounding the protocol in fundamental chromatographic principles and regulatory standards such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.
Principles of Method Development
The development of a robust HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound (CAS: 82673-70-9, Molecular Weight: 178.19 g/mol ) is a heterocyclic compound containing both polar (lactam, methoxy) and non-polar (aromatic ring) functionalities. The presence of nitrogen atoms in the naphthyridine ring system imparts basic properties, making the molecule's ionization state dependent on pH. These characteristics are central to the chromatographic strategy.
Chromatographic Strategy: Reversed-Phase HPLC
Reversed-phase (RP) chromatography is the chosen mode of separation due to its versatility and suitability for moderately polar to non-polar compounds.[1] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. The analyte, this compound, will be retained on the column through hydrophobic interactions, with elution controlled by modulating the polarity of the mobile phase.
Stationary Phase Selection
A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and selectivity for a wide range of analytes. The method specifies a column with high-purity silica and end-capping to minimize undesirable interactions with surface silanol groups, which can lead to peak tailing, especially for basic compounds. For compounds that prove difficult to retain, alternative phases such as polar-endcapped C18 or Phenyl columns can provide alternative selectivity.
Mobile Phase and pH Control
The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The choice of buffer and control of pH are critical for this analysis. The basic nature of the analyte means that at neutral or high pH, it may be uncharged, leading to poor peak shape and inconsistent retention.
Causality: By maintaining a slightly acidic pH (e.g., pH 3.0), the basic nitrogen atoms on the naphthyridine ring become protonated. This single, stable ionic form interacts more predictably with the stationary phase and silanols, resulting in sharp, symmetrical peaks. A volatile buffer like ammonium formate is chosen to ensure compatibility with mass spectrometry (LC-MS) if this method is extended for identification purposes. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.
Detection
The naphthyridine ring system contains a chromophore that absorbs UV light. Therefore, a UV detector is an appropriate and robust choice for quantification. A preliminary wavelength scan of the analyte should be performed to determine the wavelength of maximum absorbance (λ-max) to ensure optimal sensitivity. For this application note, a standard wavelength of 254 nm is proposed, which is commonly effective for aromatic systems.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size, end-capped |
| Reference Standard | This compound (≥98% purity) |
| Reagent: Acetonitrile | HPLC Grade or higher |
| Reagent: Water | HPLC Grade or Type I Ultrapure |
| Reagent: Formic Acid | LC-MS Grade or equivalent (for pH adjustment) |
| Solvent Filter | 0.45 µm nylon or PTFE membrane |
| Vials | 2 mL amber glass autosampler vials with PTFE septa |
Detailed Analytical Protocol
This protocol provides a self-validating system through the mandatory inclusion of System Suitability Testing (SST) prior to any sample analysis.[2]
Reagent and Standard Preparation
-
Mobile Phase A (Aqueous):
-
Add approximately 950 mL of HPLC-grade water to a 1 L volumetric flask.
-
Carefully add 1.0 mL of formic acid and mix thoroughly.
-
Adjust the pH to 3.0 ± 0.1 using diluted formic acid or ammonium hydroxide if necessary.
-
Bring to final volume with water.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile (HPLC Grade). Filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the Diluent. This solution is used for system suitability and calibration.
-
HPLC Instrument Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 20 minutes |
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Working Standard Solution (50 µg/mL). The results must conform to the criteria outlined in USP General Chapter <621>.[3][4]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[5] |
| %RSD of Peak Area | Not More Than (NMT) 2.0% | Demonstrates the precision and repeatability of the injector and pump.[5][6] |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the column. Low plate count indicates a loss of separation power.[6] |
Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to final report.
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8][9] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Use PDA detector to assess peak purity. | No interference at the analyte's retention time. Peak purity index > 0.99.[9] |
| Linearity | Analyze at least 5 concentration levels (e.g., 1-100 µg/mL). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform spike-recovery at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate analyses at 100% concentration. Intermediate: Repeat on a different day. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N of 3 for LOD and 10 for LOQ. |
| Robustness | Vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | SST criteria must pass; results should not be significantly affected. |
Validation Logic Diagram
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Data Analysis and Troubleshooting
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in unknown samples is determined by interpolating their peak areas from this linear regression.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Mobile phase pH incorrect; column contamination/void. | Verify mobile phase pH; flush column with strong solvent; replace column if necessary. |
| Poor Repeatability | Air bubbles in pump; injector leak; sample evaporation. | Degas mobile phase; check pump seals and fittings; use vial caps with PTFE septa. |
| Drifting Retention Time | Column temperature fluctuation; mobile phase change. | Use a column thermostat; ensure mobile phase is well-mixed and from a single, fresh batch. |
| No Peaks | Detector lamp off; no injection; incorrect flow path. | Check detector status; verify autosampler sequence and syringe function; check tubing connections. |
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of this compound. By adhering to the specified parameters for system suitability and method validation, researchers and analysts can ensure the generation of high-quality, defensible data suitable for regulatory submission and quality control applications.
References
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Pharma Times Official. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
Kim, S., & Mitch, W. A. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 40(8), 2644–2651. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. usp.org [usp.org]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. assayprism.com [assayprism.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Application Notes and Protocols: In Vitro Assay for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one Activity as a Putative PARP Inhibitor
Introduction: The Rationale for Investigating 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one as a PARP Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with their most prominent member, PARP1, acting as a key sentinel in the DNA damage response (DDR).[1][2][3] Upon detecting single-strand breaks (SSBs) in DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][3][4]
The inhibition of PARP has emerged as a transformative strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[5][6][7] This therapeutic approach is rooted in the concept of "synthetic lethality," where the simultaneous loss of two distinct cellular functions—in this case, PARP-mediated SSB repair and BRCA-mediated homologous recombination (HR) for double-strand break (DSB) repair—is catastrophic for the cell, leading to its death.[6][8][9] When PARP is inhibited, unrepaired SSBs are converted into more lethal DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA mutants), these DSBs accumulate, leading to genomic instability and apoptosis.[10][11][12]
Several PARP inhibitors, such as Olaparib and Talazoparib, have received clinical approval and demonstrated significant efficacy.[7] Structurally, many of these inhibitors feature a naphthyridinone core or similar heterocyclic systems that mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The compound this compound shares this core scaffold, providing a strong rationale for its investigation as a potential PARP inhibitor.
These application notes provide a comprehensive, multi-tiered framework for the in vitro evaluation of this compound (referred to herein as 'Compound-N') as a PARP inhibitor. The protocols are designed to first establish direct enzymatic inhibition and then to confirm its activity in a cellular context, ultimately assessing its potential for inducing synthetic lethality.
Foundational Assays: A Three-Tiered Approach to Characterization
Our investigation into Compound-N's activity will follow a logical progression from a direct, purified enzyme system to a complex cellular environment. This tiered approach ensures that each step validates the findings of the previous one.
-
Biochemical Assay: To determine if Compound-N directly inhibits PARP1 enzymatic activity.
-
Cell-Based PARylation Assay: To confirm that Compound-N can penetrate cells and inhibit PARP activity at a cellular level.
-
Cell Viability Assay: To assess the functional consequence of PARP inhibition, specifically looking for selective cytotoxicity in DNA repair-deficient cancer cell lines.
Caption: Tiered approach for Compound-N evaluation.
Tier 1: Biochemical Assay for Direct PARP1 Inhibition
The initial step is to ascertain whether Compound-N directly interacts with and inhibits the catalytic activity of purified PARP1 enzyme. A variety of commercial kits are available for this purpose, typically employing a colorimetric or fluorometric readout.[13][14]
Principle of the Colorimetric PARP1 Assay
This assay quantifies PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate. The biotinylated PAR chains are then detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate. An inhibitor will reduce the amount of PARylation, leading to a weaker signal.[13][14]
Caption: Workflow for a colorimetric PARP1 assay.
Protocol 1: Colorimetric PARP1 Inhibition Assay
Materials:
-
PARP1 Colorimetric Assay Kit (e.g., from BPS Bioscience or R&D Systems)
-
Recombinant human PARP1 enzyme
-
Compound-N, dissolved in DMSO to a 10 mM stock
-
Olaparib or Talazoparib (positive control inhibitor), 10 mM in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all kit components (assay buffer, activated DNA, biotinylated NAD+, etc.) according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of Compound-N (e.g., from 100 µM to 0.1 nM) in assay buffer. Also, prepare dilutions for the positive control inhibitor (Olaparib). Ensure the final DMSO concentration in all wells is ≤ 1%.
-
Assay Setup: To the appropriate wells of the histone-coated plate, add:
-
Assay Buffer (for no enzyme and no inhibitor controls)
-
Compound-N or Olaparib dilutions
-
Positive Control wells (enzyme, no inhibitor)
-
Blank wells (no enzyme)
-
-
Enzyme Addition: Add diluted PARP1 enzyme to all wells except the blank.
-
Reaction Initiation: Add the reaction mixture containing activated DNA and biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3-4 times with the provided wash buffer to remove unbound reagents.
-
Detection: Add diluted Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature.
-
Signal Development: Wash the plate again, then add the HRP substrate. Incubate until a blue color develops. Stop the reaction with the provided stop solution.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of Compound-N using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the % Inhibition against the log concentration of Compound-N and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Compound | Biochemical PARP1 IC₅₀ (nM) |
| Olaparib (Control) | ~1-5[15][16] |
| Talazoparib (Control) | ~0.6-1.2[17] |
| Compound-N | To be determined |
Tier 2: Cell-Based Assay for Cellular PARylation
Demonstrating that Compound-N inhibits PARP1 in a test tube is the first step. The critical next question is whether it can enter a living cell and engage its target. Cell-based PARylation assays measure the accumulation of PAR in response to DNA damage, providing a direct readout of PARP activity within the cell.[18][19] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay format well-suited for this purpose.[20]
Principle of the HTRF Cellular PARylation Assay
Cells are treated with a DNA damaging agent (e.g., H₂O₂) to activate PARP. In the presence of an inhibitor, this activation is suppressed. After cell lysis, PAR levels are quantified using a sandwich immunoassay format. Two antibodies targeting PAR are used; one is labeled with a Europium cryptate (donor) and the other with a d2 dye (acceptor). When both antibodies bind to the same PAR chain, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor results in a long-lived fluorescent signal from the acceptor, which is proportional to the amount of PAR.[20]
Caption: HTRF assay for cellular PARylation.
Protocol 2: HTRF Cellular PARylation Assay
Materials:
-
HTRF PARP Assay Kit (e.g., from Revvity or similar)
-
HeLa or similar cancer cell line
-
96-well or 384-well cell culture plates (white, solid bottom)
-
Compound-N and control inhibitors (Olaparib, Talazoparib)
-
Hydrogen peroxide (H₂O₂) for DNA damage induction
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with serial dilutions of Compound-N or control inhibitors for 1-2 hours.
-
DNA Damage Induction: Add H₂O₂ (e.g., 200 µM final concentration) to all wells except the undamaged controls. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Remove the medium and add the lysis buffer provided in the kit. Incubate for 30 minutes at room temperature with gentle shaking.
-
Detection: Transfer the cell lysates to a white 384-well detection plate. Add the pre-mixed HTRF antibodies (anti-PAR Eu-cryptate and anti-PAR d2).
-
Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate the percent inhibition based on the ratio of treated vs. untreated (but damaged) cells.
-
Plot the % Inhibition against the log concentration of Compound-N and determine the cellular IC₅₀ value.
| Compound | Cellular PARylation IC₅₀ (nM) |
| Olaparib (Control) | Varies by cell line, typically low nM to µM range[21][22] |
| Talazoparib (Control) | Potent, often sub-nM to low nM range[23] |
| Compound-N | To be determined |
Tier 3: Cell Viability Assay for Synthetic Lethality
The ultimate test of a PARP inhibitor's potential is its ability to selectively kill cancer cells with defects in homologous recombination. This assay compares the cytotoxic effect of Compound-N on a BRCA-deficient cell line versus its BRCA-proficient counterpart.
Principle of the MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability. The tetrazolium salt MTS is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[24][25][26]
Protocol 3: MTS Assay in BRCA-Deficient and Proficient Cells
Materials:
-
BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436 or HCC1937)
-
BRCA-proficient breast cancer cell line (e.g., MDA-MB-231 or MCF7)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well cell culture plates
-
Compound-N and control inhibitors
Procedure:
-
Cell Plating: Seed both the BRCA-deficient and BRCA-proficient cell lines into separate 96-well plates at their empirically determined optimal densities. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound-N or a control inhibitor. Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for an extended period, typically 72 to 120 hours, to allow for the cytotoxic effects to manifest.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubation for Color Development: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability).
-
Plot % Viability against the log concentration of Compound-N for each cell line.
-
Determine the IC₅₀ value for each cell line. A significantly lower IC₅₀ in the BRCA-deficient line compared to the BRCA-proficient line is indicative of synthetic lethality.
| Cell Line | BRCA Status | Expected Olaparib IC₅₀ (µM) | Expected Talazoparib IC₅₀ (nM) | Compound-N IC₅₀ |
| MDA-MB-436 | BRCA1 mutant | Low µM range[27] | Low nM range[28] | To be determined |
| MDA-MB-231 | BRCA proficient | Higher µM range[21] | Higher nM to µM range[28] | To be determined |
Conclusion and Forward Outlook
This tiered in vitro assay cascade provides a robust and logical framework for the initial characterization of this compound as a putative PARP inhibitor. Positive results from these assays—specifically, a low nanomolar IC₅₀ in the biochemical assay, confirmation of cellular target engagement, and selective cytotoxicity in BRCA-deficient cells—would provide strong evidence to advance this compound into more complex preclinical models, including PARP trapping assays, further mechanism of action studies, and in vivo efficacy trials.
References
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.[Link]
-
The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. ScienceDirect.[Link]
-
Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PubMed Central.[Link]
-
The mechanism of PARP inhibitor action is identified. Drug Target Review.[Link]
-
Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology.[Link]
-
Mechanism of Action of PARP Inhibitors. ResearchGate.[Link]
-
What are PARP inhibitors and how do they work? Patsnap Synapse.[Link]
-
PARP inhibitors: Synthetic Lethality. theGIST.[Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers.[Link]
-
What are PARP inhibitors? MD Anderson Cancer Center.[Link]
-
Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. AACR Journals.[Link]
-
Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of Clinical Pathology.[Link]
-
Assessing Cellular PARylation: Convenient ELISA-Based Methods. Biocompare.[Link]
-
Five Simple Steps For a Successful MTS Assay! Bitesize Bio.[Link]
-
Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors. ResearchGate.[Link]
-
Total Cellular PARylation. BPS Bioscience.[Link]
-
Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate.[Link]
-
The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. PubMed Central.[Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. PubMed Central.[Link]
-
LysA™ Universal PARylation Assay Kit. BPS Bioscience.[Link]
-
An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells. National Institutes of Health.[Link]
-
Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PubMed Central.[Link]
-
PARP - Assay-Protocol. Assay-Protocol.[Link]
-
Cell Viability Assays. NCBI Bookshelf.[Link]
-
Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. ResearchGate.[Link]
-
MTT Cell Assay Protocol. T. Horton Checkpoint lab.[Link]
-
Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. ResearchGate.[Link]
-
Cleaved PARP-1 (Asp214) Cell-Based Colorimetric ELISA Kit. Immunoway.[Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI.[Link]
-
(A) IC50 values for olaparib in three colorectal cancer cell lines. ResearchGate.[Link]
-
IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... ResearchGate.[Link]
-
IC 50 values of AML and ALL cell lines treated with talazoparib,... ResearchGate.[Link]
-
PARP1 Colorimetric Assay Kit. BPS Bioscience.[Link]
-
PARP1-SNAI2 transcription axis drives resistance to PARP inhibitor, Talazoparib. PubMed Central.[Link]
-
PARPtrap™ Assay Kit for PARP1. BPS Bioscience.[Link]
-
Poly (ADP-ribose) Polymerase (PARP) Assay Services. Reaction Biology.[Link]
-
How to run a cell based phospho HTRF assay. YouTube.[Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.[Link]
Sources
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. the-gist.org [the-gist.org]
- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Olaparib (AZD2281) | Cell Signaling Technology [cellsignal.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. biocompare.com [biocompare.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. revvity.com [revvity.com]
- 21. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Introduction: The Naphthyridinone Scaffold and the Rise of Selective Kinase Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one and related compounds in cell culture studies.
The naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing targeted therapeutics. The 1,7-naphthyridin-2(1H)-one core, in particular, is a key structural feature of a class of potent and selective kinase inhibitors.
While specific cell culture studies on "this compound" (CAS 82673-70-9) are not extensively documented in public literature, this structural motif is central to highly significant molecules like Evobrutinib (CAS 1415823-73-2).[4][5][6] Evobrutinib is a potent, highly selective, and orally bioavailable covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[4][5][7] BTK is a critical signaling enzyme in various immune cells, particularly B lymphocytes. Its dysregulation is implicated in autoimmune diseases and B-cell malignancies.
This guide will focus on the application of BTK inhibitors built on the naphthyridinone scaffold, using Evobrutinib as a primary exemplar. The principles and protocols described herein provide a robust framework for investigating the cellular effects of this class of compounds.
Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase essential for the function of multiple hematopoietic cell types. It is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, and proliferation.[4] Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that promote cell survival and proliferation.
Evobrutinib and similar covalent inhibitors typically feature an electrophilic "warhead" (like an acrylamide group) that forms a permanent, covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[7] This irreversible inhibition effectively shuts down the kinase's activity, blocking downstream signaling.
Signaling Pathway Diagram
Caption: BTK signaling cascade initiated by BCR engagement and its inhibition by a covalent naphthyridinone compound.
Compound Handling and Stock Preparation
Scientific reproducibility begins with proper handling of research compounds.
| Parameter | Guideline | Rationale |
| Storage | Store powder at -20°C, desiccated. | Prevents degradation from moisture and thermal cycling. |
| Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO). | Naphthyridinone compounds often have poor aqueous solubility but are readily soluble in DMSO.[6] |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. | Minimizes the volume of DMSO added to cell culture media (typically ≤0.1%), avoiding solvent-induced cytotoxicity. |
| Aliquoting | Aliquot the stock solution into single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to compound precipitation and degradation. |
| Working Solution | Serially dilute the stock solution in complete cell culture medium immediately before use. | Ensures accurate final concentrations and minimizes time the compound spends in aqueous solution where it may be less stable. |
Experimental Protocols
The following protocols are designed to validate the mechanism of action and quantify the functional consequences of BTK inhibition in relevant cell models.
Protocol 1: Western Blot for BTK Target Engagement
This protocol confirms that the compound inhibits BTK activity within the cell by measuring the phosphorylation of its direct downstream target, PLCγ2.
Cell Line: TMD8 or other Diffuse Large B-cell Lymphoma (DLBCL) lines with active BCR signaling.
Steps:
-
Cell Seeding: Seed TMD8 cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.
-
Compound Treatment: Treat cells with a dose-response curve of the naphthyridinone inhibitor (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 2 hours. Include a known BTK inhibitor as a positive control.
-
Cell Stimulation: Stimulate the B-Cell Receptor pathway by adding anti-IgM antibody to a final concentration of 10 µg/mL for 10 minutes.
-
Lysis: Pellet cells by centrifugation (300 x g, 5 min, 4°C). Wash once with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Rabbit anti-phospho-PLCγ2 (Tyr759)
-
Rabbit anti-total-PLCγ2
-
Mouse anti-β-Actin (as a loading control)
-
-
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A dose-dependent decrease in the p-PLCγ2 signal relative to the total PLCγ2 and β-Actin signals, indicating successful inhibition of BTK activity.
Protocol 2: B-Cell Proliferation Assay
This functional assay measures the compound's ability to inhibit the proliferation of B-cells, a key downstream consequence of BTK signaling.
Cell Line: Primary human B-cells or Ramos (human Burkitt's lymphoma) cells.
Steps:
-
Cell Seeding: Seed Ramos cells at 5 x 10⁴ cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Compound Treatment: Add the naphthyridinone inhibitor in a 10-point, 3-fold serial dilution (e.g., starting from 10 µM).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls (100% proliferation) and background (0% proliferation). Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression (log(inhibitor) vs. response).
Expected Outcome: A dose-dependent decrease in cell proliferation, yielding a sigmoidal curve from which an IC₅₀ value can be determined.
| Assay | Cell Line | Stimulus | Endpoint | Hypothetical IC₅₀ (Evobrutinib) |
| BTK Target Engagement | TMD8 | anti-IgM | p-PLCγ2 Levels | ~15 nM |
| B-Cell Proliferation | Ramos | None (constitutively active) | ATP Levels (Viability) | ~50 nM |
| Cytokine Release | THP-1 (PMA-differentiated) | IgG Immune Complex | TNF-α Secretion | ~80 nM |
Experimental Workflow Overview
A well-planned workflow is essential for efficient and successful experimentation.
Workflow Diagram
Caption: A streamlined workflow for characterizing naphthyridinone-based BTK inhibitors in cell culture.
References
-
Evobrutinib | CAS#1415823-73-2 | BTK inhibitor - MedKoo Biosciences.
-
Evobrutinib | CAS:1415823-73-2 - Probechem Biochemicals.
-
5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE - Adooq Bioscience.
-
Evobrutinib | 1415823-73-2 | BTK - MOLNOVA.
-
Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
-
Evobrutinib | CAS#:1415823-73-2 - Chemsrc.
-
Evobrutinib, CAS 1415823-73-2 - EOS Med Chem.
-
This compound - Sigma-Aldrich.
-
Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar.
-
Sigma Aldrich this compound - Fisher Scientific.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC.
-
Cell culture basics handbook - Thermo Fisher Scientific.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Evobrutinib |CAS:1415823-73-2 Probechem Biochemicals [probechem.com]
- 6. Evobrutinib | 1415823-73-2 | BTK | MOLNOVA [molnova.com]
- 7. Evobrutinib | CAS#:1415823-73-2 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Preclinical Evaluation of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Naphthyridinone
The naphthyridinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The compound 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one represents a novel chemical entity with potential therapeutic applications. While specific preclinical data for this compound is not yet widely published, its structural resemblance to other compounds active in oncology and neurology suggests a potential role as a modulator of critical cellular pathways, such as the DNA Damage Response (DDR).
This guide provides a comprehensive framework for the preclinical evaluation of this compound, with a focus on animal models relevant to its hypothesized mechanism of action as a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a clinically validated class of drugs that exploit synthetic lethality in cancers with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[1]
These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's efficacy, pharmacokinetics, pharmacodynamics, and safety profile.
Part 1: Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for obtaining clinically translatable data. Given the hypothesized role of this compound as a PARP inhibitor, the following models are recommended:
Oncology: Human Tumor Xenograft Models
Ectopic (subcutaneous) xenograft models in immunodeficient mice are the standard for initial in vivo efficacy testing of novel anti-cancer agents.[2]
-
Rationale: These models allow for the evaluation of the compound's direct anti-tumor activity against human cancer cell lines with known genetic backgrounds, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).
-
Recommended Strains:
-
NU/NU (Nude) Mice: Athymic, lacking a thymus, resulting in a deficient T-cell response.
-
SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T and B cells.
-
NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T cells, B cells, and functional NK cells, allowing for robust engraftment of a wide range of human tumors.
-
Oncology: Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a patient are directly implanted into immunodeficient mice, are gaining prominence as they better recapitulate the heterogeneity and complexity of human tumors.[3]
-
Rationale: PDX models have shown significant variability in their response to standard-of-care chemotherapies and targeted agents, making them a powerful tool for personalized medicine research and for evaluating the efficacy of novel compounds like this compound in a more clinically relevant setting.[3]
-
Model Selection: It is crucial to select PDX models from tumor types known to respond to PARP inhibitors, such as triple-negative breast cancer and ovarian cancer, with and without BRCA mutations.[3][4]
Neurological and Other Disease Models
The DNA damage response is implicated in a variety of diseases beyond cancer, including neurodegenerative disorders and inflammatory conditions.[5][6]
-
Rationale: Mouse models with genetic modifications that compromise genome integrity can be invaluable for exploring the broader therapeutic potential of this compound.[7][8]
-
Examples:
-
Models of Neurodegeneration: Mice with mutations in DNA repair genes that exhibit neurological phenotypes can be used to assess the compound's neuroprotective effects.[5]
-
Models of Acute Injury: Murine models of acute lung injury have been used to evaluate the efficacy of clinically used PARP inhibitors.[6]
-
Part 2: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the preclinical evaluation of this compound.
Drug Formulation and Administration
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration.
Materials:
-
This compound (CAS: 82673-70-9)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile saline)
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Protocol:
-
Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles.
-
Formulation Preparation:
-
For a typical formulation, dissolve the compound in a small amount of DMSO.
-
Sequentially add PEG300, Tween 80, and sterile saline while vortexing or sonicating to ensure a clear and homogenous solution.
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline.
-
-
Stability Assessment: Evaluate the short-term stability of the formulation at room temperature and 4°C.
-
Administration: Administer the formulation to animals via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The route of administration should be chosen based on the compound's physicochemical properties and the intended clinical application.
Murine Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Workflow Diagram:
Caption: Workflow for a murine xenograft efficacy study.
Protocol:
-
Cell Line Selection: Choose a human cancer cell line with a known deficiency in a DNA repair pathway (e.g., BRCA1/2 mutant ovarian or breast cancer cell line).
-
Animal Acclimatization: Acclimate immunodeficient mice for at least one week prior to the study.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, positive control, and different dose levels of the test compound).
-
-
Treatment: Administer the compound or vehicle according to the predetermined schedule and route.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Collect tumors, blood, and other relevant tissues for pharmacokinetic and pharmacodynamic analysis.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
Quantitative Data Summary:
| Parameter | Description |
| Cell Line | e.g., CAPAN-1 (BRCA2 mutant pancreatic cancer) |
| Mouse Strain | e.g., NU/NU or SCID |
| Number of Animals/Group | 8-10 |
| Dosing Regimen | e.g., 50 mg/kg, daily, oral gavage |
| Study Duration | 21-28 days or until endpoint |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight change, clinical observations |
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the on-target activity of this compound by measuring the inhibition of PARP activity in tumor tissue.
Signaling Pathway Diagram:
Caption: Hypothesized mechanism of action via PARP inhibition.
Protocol:
-
Tissue Collection: Collect tumor samples at various time points after the final dose of the compound.
-
Tissue Processing: Snap-freeze tumors in liquid nitrogen or fix in formalin and embed in paraffin.
-
Analysis Methods:
-
Immunohistochemistry (IHC): Stain tissue sections for poly(ADP-ribose) (PAR) to visualize the level of PARP activity. A decrease in PAR staining in the treated groups compared to the vehicle control indicates PARP inhibition.
-
ELISA: Quantify PAR levels in tumor lysates using a commercially available ELISA kit.
-
Part 3: Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the data, each protocol should incorporate self-validating measures:
-
Positive Controls: Include a known PARP inhibitor (e.g., Olaparib, Talazoparib) as a positive control in all efficacy and pharmacodynamic studies.
-
Vehicle Controls: A vehicle-treated group is essential to determine the baseline response and to ensure that the vehicle itself has no effect.
-
Blinding: Whenever possible, studies should be conducted in a blinded manner to minimize bias in data collection and analysis.
-
Replication: Key findings should be replicated in at least one independent experiment.
Conclusion
The preclinical evaluation of this compound requires a systematic and rigorous approach. By leveraging well-established animal models for PARP inhibitors and incorporating robust experimental protocols, researchers can effectively assess the therapeutic potential of this novel compound. The data generated from these studies will be critical for making informed decisions regarding its further development as a potential new medicine.
References
-
Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology. [Link]
-
Modeling the Study of DNA Damage Responses in Mice. (2015). Methods in Molecular Biology. [Link]
-
Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. (2019). Annual Review of Cancer Biology. [Link]
-
PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research. [Link]
-
KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech. [Link]
-
Modeling the study of DNA damage responses in mice. (2015). PubMed. [Link]
-
Mouse models of DNA Double Strand Break Repair and Neurological Disease. (2008). Neurobiology of Disease. [Link]
-
Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (2020). International Journal of Molecular Sciences. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdlinx.com [mdlinx.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Mouse models of DNA Double Strand Break Repair and Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the Study of DNA Damage Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the study of DNA damage responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one Derivatives: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,7-Naphthyridinone Scaffold
The 1,7-naphthyridine core and its derivatives are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. These structures are integral to the development of novel therapeutic agents due to their diverse biological activities.[1] Compounds bearing the 1,7-naphthyridinone moiety have been investigated as potent inhibitors of various enzymes and kinases, demonstrating their potential in oncology and for treating inflammatory diseases.[2][3] Specifically, the 5-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one scaffold serves as a crucial building block for more complex molecules with fine-tuned biological activities. This application note provides a detailed protocol for the synthesis of this important intermediate, offering insights into the underlying chemical principles and experimental best practices.
Synthetic Strategy: A General Overview
The synthesis of this compound is most effectively achieved through a cyclization reaction. A common and robust strategy involves the reaction of a substituted 3-aminopyridine derivative with an acrylate compound. This approach leverages the nucleophilic character of the amino group to form the core heterocyclic structure. In the context of our target molecule, the key precursor is Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate. The intramolecular cyclization of this intermediate leads to the formation of the desired 1,7-naphthyridinone ring system. The general synthetic workflow can be visualized as follows:
Sources
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies. By leveraging a straightforward protein precipitation extraction and a rapid chromatographic separation, this method offers excellent recovery, minimal matrix effects, and a low limit of quantitation, making it suitable for demanding bioanalytical applications. All procedural steps are explained with a rationale grounded in established analytical chemistry principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1]
Introduction: The Rationale for a Dedicated Analytical Method
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active naphthyridine derivatives, which have shown a wide range of activities, including antiproliferative and anti-inflammatory properties. The development of a robust analytical method is paramount for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[2][3][4] This application note provides a comprehensive protocol for the analysis of this compound, addressing the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful LC-MS/MS method.[5]
| Property | Value | Source |
| Chemical Structure | ![]() | Sigma-Aldrich |
| CAS Number | 82673-70-9 | [6] |
| Molecular Formula | C₉H₁₀N₂O₂ | [6][7] |
| Molecular Weight | 178.19 g/mol | [6][7] |
| Predicted LogP | 0.85 | ChemAxon |
| Predicted pKa | Basic: 3.2, Acidic: 11.5 | ChemAxon |
The predicted LogP and pKa values suggest that the compound is relatively polar and will be protonated in an acidic mobile phase, making it suitable for positive ion electrospray ionization and reversed-phase chromatography.
Experimental Workflow: A Step-by-Step Protocol
The following protocol has been optimized for accuracy, precision, and high-throughput analysis.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 5-Methoxy-d3-3,4-dihydro-1,7-naphthyridin-2(1H)-one
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used. The specific models are not critical, provided they meet the required sensitivity and performance specifications.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of matrix interferences from plasma samples.[8]
-
Thaw plasma samples and standards to room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Figure 1: A schematic of the sample preparation workflow.
Liquid Chromatography Parameters
The chromatographic method is designed for a rapid and efficient separation of the analyte from endogenous plasma components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Predicted MRM Transitions
The following MRM transitions are proposed based on in silico fragmentation prediction. The most intense and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 179.2 | 148.1 | 120.1 | 20 |
| SIL-IS | 182.2 | 151.1 | 123.1 | 20 |
Disclaimer: The fragmentation pattern is predicted and should be confirmed experimentally.
Figure 2: Predicted fragmentation pathway for the target analyte.
Method Validation: Ensuring Trustworthiness and Reliability
A full method validation should be performed in accordance with FDA guidelines to ensure the reliability of the data.[1]
Calibration Curve and Linearity
The method should be linear over a clinically relevant concentration range. A typical calibration curve is prepared from 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC). The acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.
Matrix Effect and Recovery
The matrix effect and extraction recovery should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous plasma components. Consistent recovery across different plasma lots is crucial for reliable quantification.
Stability
The stability of the analyte in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity throughout the analytical process.
Conclusion and Future Perspectives
The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput bioanalysis in a drug development setting. Further refinement of this method could include automation of the sample preparation steps to increase throughput and reduce variability. This protocol serves as a solid foundation for researchers and scientists, enabling them to generate high-quality data for their pharmacokinetic and related studies.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]
-
D'Avolio, A., Simiele, M., & Di Perri, G. (2012). How to develop and validate a method in LC-MS/MS for TDM of antiretroviral drugs. Therapeutic Drug Monitoring, 34(5), 498-508. [Link]
-
BioAgilytix. (2022). LC/MS Applications in Drug Development. [Link]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135566336, this compound. [Link]
-
Agilex Biolabs. (2023). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Allen, F., Greiner, R., & Wishart, D. (2015). Competitive fragmentation modeling of ESI-MS/MS spectra for putative metabolite identification. Metabolomics, 11(1), 98-110. [Link]
-
Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sourceforge.net [sourceforge.net]
- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetFrag - home [ipb-halle.github.io]
- 5. In silico fragmentation for computer assisted identification of metabolite mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. platform.softwareone.com [platform.softwareone.com]
Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one Analogs
<
Introduction: The Therapeutic Promise of the Naphthyridinone Scaffold
The naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as antibacterial, anti-inflammatory, and anticancer agents.[1][2] Specifically, the 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS Number: 82673-70-9) substructure presents a unique chemical space for the development of novel therapeutics.[3][4] High-throughput screening (HTS) of analog libraries based on this scaffold is a powerful strategy to identify novel modulators of biological targets and pathways, accelerating the initial stages of drug discovery.[5][6][7]
This guide provides a comprehensive overview of the principles, methodologies, and protocols for conducting a successful HTS campaign for this compound analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage HTS to uncover new lead compounds.
Part 1: Assay Development and Optimization - The Foundation of a Successful Screen
The success of any HTS campaign is fundamentally dependent on the quality and robustness of the biological assay.[8][9][10] The primary objective of assay development is to create a reliable and reproducible method that can distinguish active compounds from inactive ones.[9][10]
1.1. Target Selection and Rationale:
The initial step involves identifying a relevant biological target or pathway for the this compound analog library. This decision should be based on existing literature, preliminary in-house data, or computational predictions suggesting a potential interaction. The choice of target will dictate the subsequent assay format.
1.2. Assay Formats:
A variety of assay formats can be employed for HTS, broadly categorized as biochemical or cell-based assays.[]
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[] They are generally simpler to develop and less prone to compound interference.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway.[5][] They provide more physiologically relevant data but can be more complex and susceptible to artifacts like cytotoxicity.[12]
1.3. Assay Miniaturization and Optimization:
To accommodate the large number of compounds in an HTS campaign, assays are typically miniaturized to 384- or 1536-well plate formats.[13] This process requires careful optimization of reagent concentrations, incubation times, and detection parameters to ensure a robust signal-to-background ratio and minimal variability. A key metric for assay quality is the Z'-factor, which should ideally be ≥ 0.5 for a reliable screen.[13]
Protocol 1: Generic Assay Miniaturization and Z'-Factor Determination
-
Prepare Reagents: Prepare all assay reagents at appropriate concentrations for the desired final volume in the microplate.
-
Dispense Reagents: Use automated liquid handlers to dispense reagents into a 384-well plate.
-
Establish Controls:
-
Negative Controls (0% effect): Wells containing all assay components except the test compound (or with vehicle, e.g., DMSO).
-
Positive Controls (100% effect): Wells containing a known activator or inhibitor of the target.
-
-
Incubate: Incubate the plate for the optimized duration at the appropriate temperature.
-
Read Plate: Measure the assay signal using a plate reader compatible with the detection modality (e.g., fluorescence, luminescence, absorbance).
-
Calculate Z'-Factor:
-
Calculate the mean (μ) and standard deviation (σ) for both positive (p) and negative (n) controls.
-
Apply the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Part 2: The High-Throughput Screening Workflow - From Library to Hits
The HTS process is a multi-step workflow that requires careful planning and execution.[13][14]
2.1. Compound Library Management:
A well-curated and managed compound library is crucial for a successful HTS campaign.[15] The this compound analog library should be of high purity and stored under optimal conditions to prevent degradation.[16][17] Compounds are typically dissolved in DMSO to create stock solutions, which are then formatted into microplates for screening.[7]
2.2. Primary Screen:
The primary screen involves testing every compound in the library at a single concentration against the developed assay.[18] The goal is to identify "hits" – compounds that exhibit a significant effect on the target.
2.3. Hit Confirmation and Triaging:
Hits from the primary screen are then subjected to a confirmation screen, where they are re-tested, often in triplicate, to eliminate false positives.[12][19] Confirmed hits are then triaged based on their potency, structure, and other relevant criteria.
Caption: High-Throughput Screening Workflow.
Part 3: Data Analysis and Hit Validation - Separating Signal from Noise
Rigorous data analysis is essential to identify true hits and eliminate false positives.[19][20]
3.1. Data Normalization and Hit Selection:
Raw data from the HTS is normalized to control for plate-to-plate and day-to-day variability. Hits are typically selected based on a statistical cutoff, such as a Z-score or a percentage of activity relative to controls.
3.2. Counter-Screens and Selectivity Assays:
Counter-screens are critical for eliminating compounds that interfere with the assay technology rather than the biological target.[18][21][22] For example, in a luciferase-based reporter assay, a counter-screen would be performed to identify compounds that directly inhibit the luciferase enzyme.[18] Selectivity assays are used to determine if the hit compounds are specific for the intended target or if they also affect related targets.[21]
Protocol 2: Luciferase Counter-Screen
-
Prepare Reagents: Prepare a solution of purified luciferase enzyme and its substrate.
-
Dispense: Dispense the luciferase solution into a 384-well plate.
-
Add Compounds: Add the hit compounds from the primary screen to the wells.
-
Add Substrate: Initiate the reaction by adding the luciferase substrate.
-
Measure Luminescence: Immediately measure the luminescent signal using a plate reader.
-
Analyze Data: Compounds that significantly reduce the luminescent signal are considered potential luciferase inhibitors and should be flagged as false positives.
Caption: Data Analysis and Hit Triage Funnel.
Part 4: Dose-Response Analysis and Potency Determination
Once specific hits have been identified, their potency is determined by generating dose-response curves and calculating the IC50 (for inhibitors) or EC50 (for activators) values.[23][24][25] The IC50 is the concentration of an inhibitor that reduces the biological response by half.[23]
Protocol 3: IC50 Determination
-
Prepare Compound Dilutions: Create a serial dilution of the confirmed hit compounds, typically in 10-point, half-log increments.
-
Perform Assay: Run the optimized biological assay with the different concentrations of the compounds.
-
Normalize Data: Convert the raw data to percentage inhibition relative to the positive and negative controls.[26]
-
Fit Curve: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression model.[24][26]
-
Determine IC50: The IC50 value is the concentration at which the fitted curve crosses the 50% inhibition mark.[23][25]
Table 1: Hypothetical Dose-Response Data for a this compound Analog
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 88.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.7 |
| 0.03 | 3.1 |
| 0.01 | 1.2 |
| 0 | 0 |
Calculated IC50: Approximately 0.9 µM
Conclusion: From Hit to Lead
High-throughput screening is a powerful engine for modern drug discovery.[10] A well-designed and executed HTS campaign for this compound analogs can identify promising starting points for lead optimization. By following the principles and protocols outlined in this guide, researchers can increase the likelihood of a successful screening campaign, ultimately accelerating the journey from a chemical library to novel therapeutic candidates.
References
- BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization.
- High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
- BOC Sciences. (n.d.). HTS Assay Development.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In H. Fu (Ed.), Chemical Genomics (pp. 159-172). Cambridge University Press.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
- Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. ACS Publications.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- Gonzalez, G. (2021, January 6). Drug dose-response data analysis. Towards Data Science.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Combinatorial Science. ACS Publications.
- ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC. PubMed Central.
- Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic.
- Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3).
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356.
- Data Mining and Computational Modeling of High Throughput Screening Datasets. (n.d.). NIH.
- The University of Arizona. (n.d.). ACDD - Our Process. R. Ken Coit College of Pharmacy.
- ResearchGate. (2025, November 11). (PDF) Compound Library Management in High Throughput Screening.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.).
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. NIH.
- ResearchGate. (2025, August 7). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF.
- Sigma-Aldrich. (n.d.). This compound.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC. PubMed Central.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound.
- 5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. (n.d.).
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. crescentchemical.com [crescentchemical.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 12. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. curiaglobal.com [curiaglobal.com]
- 17. researchgate.net [researchgate.net]
- 18. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. academic.oup.com [academic.oup.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. pubs.acs.org [pubs.acs.org]
- 25. towardsdatascience.com [towardsdatascience.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one: A Technical Support Guide
Welcome to the technical support center for the synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS No: 82673-70-9). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Introduction to the Synthetic Challenge
This compound is a substituted naphthyridinone, a class of compounds of significant interest in medicinal chemistry. While specific, detailed synthetic protocols for this exact molecule are not extensively published in peer-reviewed literature, its structure suggests a synthetic strategy based on well-established reactions for analogous heterocyclic systems. The core challenge lies in the efficient construction of the bicyclic naphthyridine ring system with the desired regiochemistry and functionalization.
This guide will focus on a plausible and widely applicable synthetic approach: a variation of the Gould-Jacobs reaction, followed by cyclization and reduction. We will break down the potential pitfalls at each stage and provide actionable solutions.
Proposed Synthetic Pathway
A logical synthetic route to this compound can be envisioned in a multi-step process, as illustrated below. This pathway is based on established methods for the synthesis of similar naphthyridinone cores.
Caption: A workflow for troubleshooting low condensation yields.
Q2: The thermal cyclization step is not proceeding to completion, or I am observing significant charring and decomposition.
A2: The high temperatures required for the thermal cyclization can indeed lead to decomposition.
-
Temperature Control: Precise temperature control is critical. Overheating can lead to polymerization and charring. Consider using a high-boiling point solvent like Dowtherm A to maintain a stable, high temperature.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating may not necessarily lead to higher yields and can increase decomposition.
-
Atmosphere: Performing the reaction under an inert atmosphere (e-g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition.
| Parameter | Recommended Range | Rationale |
| Temperature | 180-250 °C | To provide sufficient energy for intramolecular cyclization. |
| Solvent | High-boiling point (e.g., Dowtherm A) | For precise and stable temperature control. |
| Atmosphere | Inert (N₂ or Ar) | To minimize oxidative decomposition. |
Step 3: Halogenation
Q3: I am having trouble converting the 4-hydroxy-naphthyridinone intermediate to the 4-chloro derivative. What are the best reagents and conditions?
A3: The conversion of a hydroxyl group on a pyridine ring to a chlorine atom is a standard transformation, but can be challenging.
-
Reagent Choice: Phosphoryl chloride (POCl₃) is the most common and effective reagent for this transformation. Sometimes, the addition of a small amount of a tertiary amine base like triethylamine or pyridine can facilitate the reaction.
-
Reaction Conditions: The reaction is typically performed at reflux in excess POCl₃. It is crucial to ensure the reaction goes to completion, as the starting material and product can be difficult to separate.
-
Work-up: The work-up for POCl₃ reactions must be done with extreme caution. The reaction mixture should be cooled significantly before slowly quenching with ice water, as the reaction with water is highly exothermic.
Step 4: Catalytic Hydrogenation
Q4: The final reduction of the 4-chloro intermediate to the desired dihydro-naphthyridinone is giving a complex mixture of products.
A4: Catalytic hydrogenation can sometimes lead to over-reduction or other side reactions.
-
Catalyst Selection: Palladium on carbon (Pd/C) is a standard catalyst for this type of reduction. The choice of catalyst loading (e.g., 5% or 10%) can influence the reaction rate and selectivity.
-
Hydrogen Pressure: This reduction can often be carried out at atmospheric pressure of hydrogen, but in some cases, a slightly elevated pressure (e.g., 50 psi) may be necessary to drive the reaction to completion.
-
Solvent: A protic solvent like ethanol or methanol is typically used. The presence of a base, such as sodium acetate or triethylamine, is often required to neutralize the HCl that is formed during the reaction, which can poison the catalyst.
-
Side Reactions: Over-reduction of the carbonyl group is a potential side reaction. Monitoring the reaction closely and stopping it once the starting material is consumed is crucial.
Experimental Protocols (General Guidance)
Disclaimer: The following are generalized protocols based on the synthesis of similar naphthyridinone compounds. Optimization will be necessary for the specific substrate.
Step 1 & 2: Gould-Jacobs Condensation and Cyclization
-
Combine 3-amino-5-methoxypyridine (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask equipped with a short-path distillation head.
-
Heat the mixture to 150-160 °C and collect the ethanol that distills off.
-
After the initial evolution of ethanol ceases, slowly increase the temperature to 240-250 °C and maintain for 1-2 hours.
-
Cool the reaction mixture and purify the crude product by recrystallization or column chromatography to obtain 4-hydroxy-5-methoxy-1,7-naphthyridin-2(1H)-one.
Step 3: Chlorination
-
To the 4-hydroxy-5-methoxy-1,7-naphthyridin-2(1H)-one (1.0 eq), add excess phosphoryl chloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxy-1,7-naphthyridin-2(1H)-one.
Step 4: Catalytic Hydrogenation
-
Dissolve the 4-chloro-5-methoxy-1,7-naphthyridin-2(1H)-one (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of Pd/C (5-10 mol%) and a base such as sodium acetate (1.5 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final product, this compound.
Product Characterization
-
¹H NMR: Expect signals for the methoxy group (singlet, ~3.9 ppm), two aromatic protons on the pyridine ring (doublets), an NH proton (broad singlet), and two sets of methylene protons in the dihydro portion of the ring (triplets or multiplets).
-
¹³C NMR: Expect signals for the carbonyl carbon (~170 ppm), carbons of the pyridine ring (some deshielded), the methoxy carbon (~55 ppm), and the two methylene carbons.
-
Mass Spectrometry: The expected molecular weight is 178.19 g/mol . Expect to see a molecular ion peak [M+H]⁺ at m/z 179.
References
While a specific synthesis of this compound is not detailed in the cited literature, the general synthetic strategies for naphthyridinones are well-documented. For foundational knowledge on the synthesis of related structures, the following resources are recommended:
-
General Naphthyridinone Synthesis: For a comprehensive review of synthetic strategies for 1,6-Naphthyridin-2(1H)
- Title: 1,6-Naphthyridin-2(1H)
- Source: Molecules
-
URL: [Link]
-
Pictet-Spengler Reaction Overview: For a detailed understanding of a related cyclization reaction often used in the synthesis of similar heterocyclic systems
- Title: The Pictet–Spengler Reaction
- Source: Wikipedia
-
URL: [Link]
- Chemical Supplier Information: For basic chemical properties and safety information: Title: this compound Source: Sigma-Aldrich
-
General Synthetic Methodologies: For an overview of synthetic strategies for 1,5-Naphthyridines, which can provide insights into cyclization and substitution reactions
- Title: Synthetic Strategies, Reactivity and Applic
- Source: Molecules
-
URL: [Link]
Technical Support Center: Purification of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Welcome to the technical support center for the purification of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Drawing upon established principles of organic chemistry and extensive experience with heterocyclic compounds, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.
Introduction to Purification Challenges
This compound is a solid compound with a molecular weight of 178.19 g/mol .[1] The purification of this and structurally related naphthyridinones can be complicated by several factors inherent to their synthesis and chemical nature. Common challenges include the removal of structurally similar impurities, such as regioisomers and starting materials, potential for compound degradation under harsh conditions, and difficulties in achieving high purity and yield simultaneously. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Scenario 1: Low Purity After Column Chromatography
Question: I performed flash column chromatography on my crude this compound, but the resulting fractions are still impure. My TLC analysis showed a single spot. What could be the problem and how do I resolve it?
Answer: This is a common issue that can arise from several factors. While TLC is a valuable tool, it may not always have the resolution to separate closely related impurities.
Possible Causes and Solutions:
-
Co-eluting Impurities: Your product and one or more impurities may have very similar polarities, causing them to travel together on the TLC plate and the column.
-
Troubleshooting Steps:
-
Optimize Your Mobile Phase: A single solvent system may not be sufficient. Experiment with ternary solvent systems (a mixture of three solvents) to fine-tune the polarity. For example, if you are using a hexane/ethyl acetate system, the addition of a small amount of methanol or dichloromethane can significantly alter the separation.
-
Change the Stationary Phase: If you are using standard silica gel, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for polar compounds. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective, especially if your impurities are less polar than your product.
-
Utilize a Gradient Elution: A gradual increase in the polarity of the mobile phase during the column run (gradient elution) can improve the separation of compounds with similar Rf values.
-
-
-
Compound Degradation on Silica Gel: Naphthyridinone scaffolds can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation of your target compound, leading to the formation of new impurities on the column.
-
Troubleshooting Steps:
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (~1%) in your mobile phase.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or alumina.
-
-
-
Overloading the Column: Applying too much crude material to the column can lead to poor separation.
-
Troubleshooting Steps:
-
Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase for effective separation.
-
-
Scenario 2: Product Oiling Out During Recrystallization
Question: I'm trying to recrystallize my this compound, but it keeps oiling out instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent, or if impurities are inhibiting crystal formation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Single Solvent: The ideal single solvent for recrystallization should dissolve the compound when hot but not when cold. You will need to perform a solubility test with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water, and mixtures thereof) to find the optimal one.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the solid and then allow the solution to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling often leads to oiling out or the formation of very small crystals.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can place it in an ice bath or refrigerator to maximize the yield.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes for naphthyridinones, the following impurities are plausible:
-
Starting Materials: Unreacted starting materials are a common source of impurity.
-
Regioisomers: Depending on the cyclization strategy, the formation of other isomers (e.g., the 7-methoxy isomer) is possible. These can be particularly challenging to separate due to their similar physicochemical properties.
-
Incompletely Cyclized Intermediates: The reaction may not go to completion, leaving behind acyclic precursors.
-
Byproducts from Side Reactions: Depending on the reagents and reaction conditions, various byproducts may form. For instance, if halogenating agents are used in a preceding step, residual halogenated impurities might be present.
Q2: How can I best monitor the purity of my compound during purification?
A2: A combination of analytical techniques is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): Use different solvent systems to ensure that no impurities are co-eluting with your product. Visualizing the TLC plate under UV light and using different staining agents can help to identify impurities that are not visible to the naked eye.
-
High-Performance Liquid Chromatography (HPLC): This is a more powerful technique for assessing purity and can resolve closely related impurities that are not separable by TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying and quantifying impurities, provided their signals do not overlap with those of the product.
-
Mass Spectrometry (MS): Can confirm the molecular weight of your product and help to identify the mass of any impurities.
Q3: My compound appears to be degrading during storage. What are the recommended storage conditions?
-
Store in a tightly sealed container: This will protect it from moisture and air.
-
Protect from light: Use an amber-colored vial or store it in a dark place.
-
Store at a low temperature: Storing in a refrigerator or freezer can slow down potential degradation pathways.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Weigh out an appropriate amount of silica gel (typically 50-100 times the weight of your crude material) and create a slurry with the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (either stepwise or as a continuous gradient) to elute your compound and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for purification strategy.
Troubleshooting Chromatography Issues
Caption: Common chromatography problems and solutions.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 82673-70-9 | [1] |
Table 2: Suggested Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Application |
| Silica Gel | Hexane / Ethyl Acetate | General purpose normal-phase separation. |
| Silica Gel | Dichloromethane / Methanol | For more polar compounds. |
| Alumina (Neutral) | Toluene / Acetone | Alternative selectivity to silica gel. |
| C18 Silica | Water / Acetonitrile | Reversed-phase separation for non-polar impurities. |
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]
-
Gómez-García, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6433. [Link]
Sources
Technical Support Center: A Guide to Overcoming Solubility Challenges with 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Welcome to the technical support guide for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this promising heterocyclic compound. We will explore the physicochemical properties of this molecule and provide a series of structured troubleshooting guides and protocols to help you achieve successful solubilization for your experiments.
Part 1: Understanding the Molecule - A Physicochemical Overview
Before troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility. The molecule's structure, featuring a lactam ring, a methoxy group, and a pyridine-like nitrogen, results in a moderately polar compound with specific pH-dependent characteristics.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₉H₁₀N₂O₂[1] | - |
| Molecular Weight | 178.19 g/mol | Moderate size, unlikely to be the primary barrier to solubility. |
| Structure | Contains hydrogen bond donors (N-H) and acceptors (C=O, N, O-CH₃), suggesting potential for interaction with both polar and non-polar solvents. | |
| Predicted LogP | ~0.9 - 1.5 | Indicates a slight preference for lipophilic environments but is not extremely hydrophobic. Aqueous solubility is expected to be limited. A structurally similar compound, 7-Methoxy-1,5-naphthyridin-2(1h)-one, has a calculated LogP of 0.9317[2]. |
| Predicted pKa | Basic pKa (Pyridine N): ~4-5Acidic pKa (Lactam N-H): >14 | The pyridine-like nitrogen is the most relevant functional group for pH manipulation. It will become protonated and positively charged at a pH below its pKa, which dramatically increases aqueous solubility. The lactam amide proton is generally not ionizable under typical aqueous conditions. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility problems in a direct question-and-answer format.
Q1: I am struggling to dissolve the compound in standard aqueous buffers (e.g., PBS pH 7.4). What is the most common reason for this?
Answer: The primary reason for poor solubility in neutral aqueous buffers is the molecule's un-ionized state. Based on its predicted basic pKa of ~4-5, the pyridine-like nitrogen atom in the 1,7-naphthyridinone ring system is neutral at pH 7.4. To achieve significant aqueous solubility, this nitrogen must be protonated.
Causality: Protonation introduces a positive charge, allowing the molecule to form strong ion-dipole interactions with water, a highly polar solvent. This is a far more effective solubilizing interaction than the hydrogen bonding available to the neutral form. The relationship between pH and the ionization state of a basic compound is fundamental to its solubility profile[3].
Q2: How can I use pH adjustment to dissolve the compound? What is a good starting point?
Answer: You can significantly enhance aqueous solubility by lowering the pH of your solvent.
Recommended Action:
-
Start by preparing a dilute acidic solution, for example, 0.01 N to 0.1 N HCl, or a buffer system like citrate or acetate with a pH between 3 and 4.
-
Add your compound to the acidic solvent and stir or vortex. Dissolution should be markedly improved compared to neutral water or PBS.
-
Self-Validation: To confirm that pH is the key factor, take a small aliquot of your clear acidic solution and slowly add a dilute base (e.g., 0.1 N NaOH). The compound should precipitate as the pH rises above its pKa, demonstrating the pH-dependent nature of its solubility.
Below is a conceptual diagram illustrating this principle.
Caption: pH-dependent ionization of the compound.
Q3: Adjusting pH is not an option for my cell-based assay. What is the next best strategy?
Answer: The use of organic co-solvents is the most common alternative. More than 40% of new chemical entities are poorly soluble in water, making co-solvency a standard technique in pharmaceutical development[4]. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy barrier for solvating a lipophilic solute[5].
Recommended Co-solvents:
| Co-Solvent | Starting Concentration (v/v) | Key Considerations |
| DMSO (Dimethyl sulfoxide) | 1-10% | Excellent solubilizing power. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, then dilute into your aqueous medium. Ensure the final DMSO concentration is tolerated by your assay. |
| Ethanol (EtOH) | 5-20% | A less aggressive solvent than DMSO. Often better tolerated in biological systems. |
| PEG 400 (Polyethylene glycol) | 10-30% | A non-toxic, low-volatility polymer that is widely used in formulations. PEGs are considered a "green solvent" option[6]. |
| Propylene Glycol | 10-30% | Similar to PEG 400, it is a common excipient for improving the solubility of non-polar drugs[5]. |
Workflow: Prepare a high-concentration stock in pure co-solvent first, then perform a stepwise dilution into your final aqueous buffer, vortexing thoroughly between each addition to avoid precipitation.
Q4: I need a completely solvent-free aqueous formulation. Are there any other methods?
Answer: Yes. For applications intolerant of organic co-solvents, complexation agents are an excellent choice. The most common are cyclodextrins.
Mechanism: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The nonpolar regions of your compound can become encapsulated within the cyclodextrin's hydrophobic cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering the entire assembly water-soluble[4].
Recommended Agent:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): It has high aqueous solubility and low toxicity, making it a preferred choice in many pharmaceutical formulations.
Protocol: See Part 3 for a detailed experimental protocol on using HP-β-CD.
Part 3: Experimental Protocols
These protocols provide step-by-step methodologies for systematically improving solubility.
Protocol 1: Systematic Co-Solvent Screening
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Solvent Array: In separate microcentrifuge tubes, prepare 500 µL of various co-solvent/buffer mixtures (e.g., 1%, 5%, 10%, 20% DMSO in PBS pH 7.4).
-
Spiking: Add a small volume of the DMSO stock solution to each tube to achieve your target final concentration (e.g., add 5 µL of 20 mM stock to 500 µL of buffer to get a final concentration of ~200 µM).
-
Observation: Vortex each tube vigorously for 30 seconds. Allow the tubes to sit at room temperature for 1 hour.
-
Analysis: Visually inspect for precipitation. For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.
Protocol 2: Solubility Enhancement using HP-β-CD
-
Prepare HP-β-CD Solutions: Create a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add Compound: Add an excess amount of the solid compound to each HP-β-CD solution. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation: After equilibration, filter the solutions through a 0.22 µm PVDF syringe filter to remove the undissolved solid.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This will give you the equilibrium solubility at each cyclodextrin concentration.
Part 4: Visual Troubleshooting Workflow
This flowchart provides a logical path for addressing solubility issues, from initial assessment to advanced methods.
Caption: Stepwise workflow for troubleshooting solubility.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Kumar, S., & Singh, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10. [Link]
-
Prajapati, R., & Patel, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 4(3), 20-30. [Link]
-
Fikri, F., & Sari, I. P. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), e102. [Link]
-
Marcinkowska, K., & Klos, M. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(16), 4999. [Link]
-
Al-Azzawi, W. A. M. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 10(10), 1105. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
Sources
Technical Support Center: A Guide to the Stability of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one in DMSO
Introduction 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridinone class, a scaffold of interest in medicinal chemistry and drug discovery.[1][2][3] As with any high-value research compound, ensuring its integrity in solution is paramount for generating reproducible and reliable data. Dimethyl sulfoxide (DMSO) is the solvent of choice for storing and handling compounds in screening libraries due to its excellent solubilizing capacity for a wide range of polar and nonpolar molecules.[4][5] However, the practice of long-term storage in DMSO is not without its challenges, as chemical stability can be compromised under various conditions.[6][7]
This guide provides a comprehensive technical overview of the factors influencing the stability of this compound in DMSO. It offers troubleshooting advice for common issues, validated protocols for stability assessment, and best practices for handling and storage to safeguard your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my compound in DMSO?
The stability of any compound in DMSO, including this compound, is influenced by a combination of intrinsic chemical properties and extrinsic environmental factors. The most critical factors are:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as a reactant, leading to hydrolysis of susceptible functional groups. For the specified compound, the lactam (cyclic amide) ring is a potential site for hydrolysis, especially if acidic or basic impurities are present. Studies have shown that water is a more significant cause of compound loss than oxygen.[8][9]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Long-term storage at room temperature is strongly discouraged. One study monitoring thousands of compounds found that after one year at room temperature, the probability of observing the intact compound dropped to 52%.[10][11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can compromise compound integrity. Each cycle can introduce atmospheric moisture and oxygen when the container is opened. While some studies show minimal loss after a limited number of cycles (e.g., 11 cycles), excessive cycling is a risk.[8][9][12]
-
Light Exposure: Photoreactive compounds can degrade upon exposure to UV or even ambient light. While the specific photosensitivity of this naphthyridinone is not documented, using amber vials is a prudent preventative measure.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation of sensitive moieties. While often a lesser concern than water, it can be a factor for certain functional groups.[8][9]
Q2: What are the recommended storage conditions for a 10 mM DMSO stock solution?
To maximize the shelf-life of your compound, adhere to the following storage protocols.
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-Term Storage | -20°C or -80°C | > 1 Year | Use high-quality anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store in tightly sealed amber vials. Consider storage under an inert gas (Argon or Nitrogen). |
| Short-Term / Working Stock | 4°C | < 1-2 Weeks | Keep vial tightly capped when not in use. A desiccator can help minimize water absorption. |
| Benchtop (During Use) | Room Temperature | < 8-12 Hours | Minimize time at room temperature. Return to cold storage promptly after use. |
Note: These are general guidelines. The intrinsic stability of this compound should be empirically verified for critical, long-term projects.
Q3: Are there any visible signs of degradation I should watch for?
Yes. While analytical confirmation is essential, visual inspection can provide early warnings:
-
Precipitation: The compound may be falling out of solution. This is often related to temperature changes or the introduction of water, which can decrease solubility for some compounds.
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution is a strong indicator that chemical changes, such as oxidation or decomposition, have occurred.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Troubleshooting Workflow for Suspected Compound Instability
Caption: A logical workflow for diagnosing suspected compound stability issues.
Common Problems and Solutions
| Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent biological activity or potency shift. | Compound Degradation: The active parent compound has degraded over time, reducing its effective concentration. | 1. Immediately analyze the purity of the DMSO stock solution via LC-MS. Compare the chromatogram to the certificate of analysis or data from a freshly prepared sample. 2. Prepare a fresh stock solution from solid material and repeat the experiment. If results are restored, discard the old stock. |
| Visible precipitate in the vial, especially after thawing. | Poor Solubility: The compound's concentration may exceed its solubility limit in DMSO, particularly at lower temperatures. Water Absorption: DMSO has absorbed atmospheric water, reducing its solvating power for your compound.[13] | 1. Gently warm the solution to 30-37°C and vortex to attempt redissolution. 2. If it redissolves, consider if the concentration is too high for storage at -20°C or -80°C. 3. If it does not redissolve, the precipitate may be a degradant. Analyze both the supernatant and, if possible, the precipitate by LC-MS. 4. Always centrifuge the vial before use to pellet any undissolved material to avoid transferring inaccurate amounts. |
| Solution has turned yellow or brown. | Oxidation/Decomposition: The compound has undergone chemical changes. This can be accelerated by air, light, or impurities in the DMSO. | 1. Discard the solution immediately. Do not use it for experiments as the degradation products could have unintended biological activity or interfere with assays. 2. When preparing a new stock, consider using a higher grade of anhydrous DMSO and purging the vial with an inert gas (argon or nitrogen) before sealing and storing. |
Part 3: Experimental Protocols for Stability Assessment
As a self-validating system, it is crucial to empirically determine the stability of this compound under your specific laboratory conditions.
Protocol: Long-Term and Freeze-Thaw Stability Study
This protocol is designed to assess the stability of the compound over time at different storage temperatures and through multiple freeze-thaw cycles.
Materials:
-
This compound (solid)
-
Anhydrous DMSO, high purity (≤0.02% water)
-
Amber glass or polypropylene vials with screw caps
-
LC-MS system with a suitable C18 column
Workflow Diagram:
Caption: Experimental workflow for a comprehensive compound stability study.
Procedure:
-
Preparation (Day 0): a. Prepare a master stock solution of this compound at 10 mM in anhydrous DMSO. b. Immediately remove an aliquot for a "Time 0" (T=0) analysis. Dilute appropriately and analyze via LC-MS to determine the initial purity and peak area. This is your reference standard. c. Dispense aliquots of the master stock into separate, clearly labeled vials for each storage condition and time point to avoid contaminating the main stocks.
-
Storage & Incubation: a. Long-Term: Place sets of aliquots for storage at room temperature (25°C), 4°C, and -20°C. b. Freeze-Thaw: Designate a separate set of aliquots for the freeze-thaw study. Cycle these vials once per day: thaw at room temperature for 30 minutes, then return to -20°C storage.
-
Time-Point Analysis: a. At predetermined intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), remove one aliquot from each long-term storage condition for analysis. b. For the freeze-thaw study, analyze an aliquot after 5, 10, and 20 cycles. c. Analyze all samples by LC-MS using the exact same method as the T=0 sample.
-
Data Analysis: a. For each sample, calculate the purity by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram. b. Compare the purity at each time point to the T=0 purity to determine the percentage of compound remaining. c. A compound is often considered stable if >90% of the parent compound remains.
References
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. [Link]
-
Hill, R. G., & Hirst, J. D. (2017). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 985-993. [Link]
-
Yufeng, W. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Informally published manuscript. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]
-
Di Pietro, O., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
-
American Chemical Society Publications. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Wang, X., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(15), 6077-6094. [Link]
-
Sheng, Z., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. [Link]
-
Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3164. [Link]
-
Koch, U., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(16), 1781-1785. [Link]
Sources
- 1. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Welcome to the technical support guide for the synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS 82673-70-9).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic chemistry.
The synthesis of naphthyridinone scaffolds is a cornerstone of medicinal chemistry, providing access to a class of privileged structures with diverse biological activities.[3][4] However, their synthesis can be accompanied by challenges such as low yields, difficult purifications, and the formation of unexpected side products. This guide is structured to help you navigate these common issues through a logical, cause-and-effect framework.
Plausible Synthetic Pathway
While multiple routes to naphthyridinones exist, a common and logical approach for this specific target involves a tandem Michael addition and intramolecular cyclization sequence. This pathway offers good control over regiochemistry and utilizes readily available starting materials. The proposed two-step synthesis is outlined below.
Diagram 1: Proposed Synthesis of this compound
Caption: A plausible two-step synthetic route and potential side reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low, and I recover a significant amount of the 3-amino-5-methoxypyridine starting material. What's going wrong?
Answer: This is a classic problem of poor reaction conversion, which can stem from several factors. A systematic approach is best for diagnosis.[5]
-
Causality & Explanation:
-
Insufficient Activation (Step 1 - Michael Addition): The Michael addition between an aminopyridine and an acrylate is often slow and reversible. The nucleophilicity of the amino group may be insufficient under neutral conditions. The reaction typically requires thermal energy to proceed at a reasonable rate.
-
Equilibrium Issues (Step 2 - Cyclization): The intramolecular cyclization to form the lactam is also an equilibrium process. If the cyclization conditions are not favorable (e.g., insufficient base or temperature), the reaction may stall, leaving the open-chain Michael adduct, which can revert to the starting materials during workup.
-
Reagent Purity: Impurities in your starting amine or acrylate can inhibit the reaction. Ethyl acrylate is prone to polymerization, especially if not stored with an inhibitor.
-
-
Troubleshooting & Solutions:
-
Optimize Step 1: Consider adding a mild Lewis acid or protic acid catalyst to activate the ethyl acrylate. Alternatively, increasing the reaction temperature or using a higher boiling point solvent (e.g., toluene, xylene) can drive the reaction forward. Monitor the formation of the Michael adduct intermediate by LC-MS.
-
Drive the Cyclization (Step 2): This step is critical. The use of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is often necessary to deprotonate the amine of the intermediate, facilitating the intramolecular attack on the ester. Ensure the reaction is run under anhydrous conditions, as water will quench the base and inhibit the reaction.[5]
-
Confirm Reagent Quality: Use freshly distilled ethyl acrylate or purchase it with an inhibitor removed just before use. Verify the purity of your 3-amino-5-methoxypyridine by NMR or melting point.
-
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Question 2: My LC-MS shows the correct mass for the product (178.19 g/mol ), but the ¹H NMR is complex and doesn't match the expected structure. What could be the issue?
Answer: Observing the correct molecular weight but an incorrect NMR spectrum often points to the formation of a structural isomer. While the proposed synthesis is designed to favor the 1,7-naphthyridine, alternative cyclization pathways, though less likely, should be considered.
-
Causality & Explanation:
-
Isomer Formation: In heterocyclic synthesis, unexpected cyclizations can lead to different ring systems.[3][6] While a Dieckmann-type condensation is unlikely here, it's crucial to definitively confirm the structure. The most reliable method for distinguishing naphthyridine isomers is 2D NMR spectroscopy.[7]
-
Tautomers/Rotamers: The presence of the amide bond can sometimes lead to rotational isomers (rotamers) that show doubled peaks in the NMR spectrum, especially at low temperatures.
-
-
Troubleshooting & Solutions:
-
Advanced NMR Analysis: Acquire ¹H-¹³C HSQC and HMBC spectra. The HMBC spectrum is particularly powerful. Look for long-range correlations between the protons on the dihydropyridinone ring (at C3 and C4) and the carbons of the pyridine ring. For the 1,7-isomer, you should see correlations that confirm the connectivity through the nitrogen at position 1 and the carbon at position 8.
-
Variable Temperature NMR: To check for rotamers, acquire ¹H NMR spectra at different temperatures (e.g., 25°C, 50°C, 80°C). If rotamers are present, the doubled peaks should coalesce into single, sharp peaks at higher temperatures.
-
Compare to Reference Data: Compare your spectral data to any available literature or database values for known naphthyridine isomers to rule them out.[7]
-
Question 3: I'm observing a significant side product with a mass of 164 g/mol (M-14) in my final product. What is it and how can I prevent it?
Answer: A mass loss of 14 amu from your target molecule (C₉H₁₀N₂O₂) strongly suggests the cleavage of a methyl group (CH₃), resulting in a demethylated product, 5-Hydroxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one.
-
Causality & Explanation:
-
Demethylation: Aryl methyl ethers are susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Reagents like HBr, HI, or strong Lewis acids can readily cleave the ether bond. Strong bases at high temperatures can also promote this side reaction.
-
-
Troubleshooting & Solutions:
-
Milder Cyclization Conditions: If you are using very high temperatures or a very strong base for the cyclization step, try to moderate these conditions. For example, switch from NaH in refluxing dioxane to NaOEt in refluxing ethanol.
-
Control Workup pH: During the aqueous workup, avoid strongly acidic or basic conditions. Neutralize the reaction mixture carefully, keeping the temperature low, before extraction.
-
Purification: If a small amount of the demethylated product forms, it can often be separated from the desired methoxy compound by silica gel chromatography, as the free hydroxyl group will make it significantly more polar.
-
Data Summary Table
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Key ¹H NMR Signals (Expected, ppm in CDCl₃) | Key ¹³C NMR Signals (Expected, ppm in CDCl₃) |
| Target Product | C₉H₁₀N₂O₂ | 178.19 | ~8.0 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.9 (t, 2H), ~2.6 (t, 2H) | ~170 (C=O), ~160 (C-O), ~55 (OCH₃) |
| Side Product C (Demethylated) | C₈H₈N₂O₂ | 164.16 | Aromatic protons shift, OCH₃ signal absent, broad OH signal | C-O signal shifts, OCH₃ signal absent |
| Side Product D (Aromatized) | C₉H₈N₂O₂ | 176.17 | Disappearance of triplet signals, appearance of vinylic protons (~7.5-6.5 ppm) | Aliphatic C3/C4 signals absent |
| Michael Adduct Intermediate | C₁₁H₁₆N₂O₃ | 224.26 | Signals for ethyl group (~4.1 q, ~1.2 t), shifted aromatic protons | Ester C=O (~172), additional aliphatic signals |
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the cyclization step? A: The two most critical parameters are the complete exclusion of atmospheric moisture and the choice of base. Many cyclizations of this type fail due to wet solvents or an insufficiently strong base to deprotonate the amide precursor effectively.[5] Always use freshly dried solvents and a suitable base like NaH or NaOEt.
Q: How can I confirm the regiochemistry of my final product is indeed 1,7-naphthyridinone? A: Nuclear Overhauser Effect (NOE) NMR experiments are definitive. Irradiating the methoxy (OCH₃) protons at C5 should show an NOE enhancement to the aromatic proton at C6. Similarly, long-range HMBC correlations are crucial for mapping the carbon skeleton.[7]
Q: Are there alternative synthetic routes I should consider if this one fails? A: Yes, several classical named reactions can be adapted for naphthyridinone synthesis. For example, a modified Gould-Jacobs or Conrad-Limpach reaction, starting with 3-amino-5-methoxypyridine and a suitable β-ketoester or malonic ester derivative, could provide an alternative entry into the system.[6] Enamine cyclization is another powerful method for forming the naphthyridinone core.[8][9]
References
-
Alajarin, R., et al. (2013). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 18(9), 10338-10378. Available from: [Link]
-
Baldwin, J. J., et al. (1974). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry, 39(17), 2470-2471. Available from: [Link]
-
Gonzalez-Gomez, J.C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(11), 1109. Available from: [Link]
-
American Chemical Society. (n.d.). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. Available from: [Link]
-
RC Synthesis. (n.d.). 5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. RC Synthesis. Available from: [Link]
-
Fadel, S., et al. (2014). Synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. Available from: [Link]
-
Science Topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science Topic. Available from: [Link]
-
Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry. Scribd. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. IJIRSET, 8(6). Available from: [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. ResearchGate. Available from: [Link]
-
Heterocyclic Compounds. (n.d.). Available from: [Link]
-
PubChem. (n.d.). Naphthyridinone. PubChem. Available from: [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Available from: [Link]
-
BOJNSCI. (n.d.). This compound. BOJNSCI. Available from: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]
-
ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]
-
Li, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863903. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. ResearchGate. Available from: [Link]
-
American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
Sources
- 1. 82673-70-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. arctomsci.com [arctomsci.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of heterocyclic chemistry. Our goal is to empower you to overcome common synthetic challenges and achieve high-yield, high-purity results.
Section 1: Proposed Synthetic Strategy & Mechanism
The synthesis of dihydronaphthyridinones can be approached through several routes. A robust and versatile method involves the intramolecular cyclization of a suitably functionalized aminopyridine precursor. The strategy outlined below leverages a condensation reaction followed by a catalyzed cyclization, which offers multiple points for optimization.
Proposed Reaction Pathway
The synthesis begins with the condensation of 2-amino-5-methoxypyridine with an acrylic acid derivative, such as ethyl 3-bromopropanoate, to form an intermediate adduct. This is followed by a base- or metal-catalyzed intramolecular cyclization to yield the target lactam, this compound.
Caption: Proposed two-step synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this synthetic approach? This synthesis is based on a well-established method for forming bicyclic lactams: building a linear precursor with the correct functionalities and then inducing an intramolecular ring closure. The first step is typically a nucleophilic substitution or addition to link the pyridine and the propanoate side-chain. The second, critical step is an intramolecular amidation (lactamization), which is often the most challenging and requires careful optimization of catalysts and conditions.
Q2: Why is the choice of catalyst so critical for the cyclization step? The catalyst's role is to lower the activation energy for the intramolecular amidation.[1] In this case, a strong base like sodium hydride (NaH) can deprotonate the secondary amine of the intermediate, creating a more nucleophilic amide anion that readily attacks the ester carbonyl. Alternatively, a palladium catalyst could facilitate a different mechanistic pathway, such as an intramolecular C-N coupling, depending on the exact structure of the intermediate. The choice of catalyst directly influences reaction rate, yield, and the formation of side products.[2]
Q3: How does solvent selection impact the reaction yield and purity? Solvents play a multifaceted role in chemical reactions.[3][4] For the initial adduct formation, a polar aprotic solvent like DMF or DMSO is often used to dissolve the reactants and facilitate the nucleophilic substitution. For the cyclization step, a non-polar, high-boiling solvent like toluene or xylene is often preferred. These solvents allow for higher reaction temperatures, which are often necessary for cyclization, and can facilitate the removal of volatile byproducts (like ethanol from the ester) to drive the reaction to completion. The solvent's ability to stabilize intermediates and transition states is paramount for success.[3]
Q4: What are the primary safety considerations for this synthesis? Researchers must handle all reagents with care.
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: DMF is a reproductive toxin, and toluene is flammable. Both should be handled in a well-ventilated fume hood.
-
High Temperatures: Reactions run at reflux in high-boiling solvents like toluene require appropriate heating mantles and condensers to prevent solvent loss and potential fire hazards.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst (e.g., NaH) may have degraded due to improper storage or exposure to moisture. | Solution: Use a fresh bottle of catalyst or wash the existing catalyst with hexane to remove the mineral oil and any surface oxidation. Ensure the reaction is run under a strictly inert atmosphere. |
| 2. Insufficient Temperature: The activation energy for the intramolecular cyclization is not being overcome. | Solution: Gradually increase the reaction temperature. Switch to a higher-boiling solvent (e.g., from toluene to xylene) if necessary. Monitor for potential side reactions at higher temperatures.[5] | |
| 3. Reversible Reaction: The equilibrium may not favor the product. | Solution: If a volatile byproduct like ethanol is formed, consider using a Dean-Stark apparatus to remove it from the reaction mixture, thereby driving the equilibrium towards the product according to Le Chatelier's principle. | |
| Formation of Significant Impurities | 1. Demethylation of Methoxy Group: High temperatures or strongly acidic/basic conditions can cleave the methyl group, resulting in the corresponding 5-hydroxy-naphthyridinone.[6] | Solution: Reduce the reaction temperature and/or time. If using a strong base, consider a milder alternative (e.g., K₂CO₃ instead of NaH) or reduce the number of equivalents used. |
| 2. Intermolecular Side Reactions: At high concentrations, the intermediate may react with another molecule of itself (polymerization) instead of cyclizing. | Solution: Perform the reaction under high-dilution conditions. This can be achieved by adding the intermediate slowly to the heated solvent/catalyst mixture over several hours, which favors the intramolecular pathway. | |
| 3. Incomplete Reaction: The primary impurity is unreacted starting material. | Solution: Refer to the "Low or No Product Yield" section. Increase reaction time, temperature, or catalyst loading. Ensure starting materials are pure and dry. | |
| Reaction Stalls Before Completion | 1. Catalyst Poisoning: Trace impurities in the starting materials or solvent (e.g., water, acidic protons) can quench the catalyst. | Solution: Purify the intermediate adduct via column chromatography or recrystallization before the cyclization step. Ensure all solvents are rigorously dried. |
| 2. Product Insolubility: The product may precipitate out of the reaction mixture, preventing the reaction from proceeding to full conversion. | Solution: Choose a solvent in which the final product has higher solubility at the reaction temperature. If this is not possible, accept the partial conversion and optimize for yield based on the recoverable starting material. | |
| Difficulty in Product Purification | 1. Co-elution in Chromatography: The product and a key impurity have very similar polarities. | Solution: Modify the chromatography conditions. Switch the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol). Alternatively, try a different stationary phase (e.g., alumina instead of silica gel). |
| 2. Oily Product: The product fails to crystallize after purification. | Solution: Attempt to form a salt (e.g., hydrochloride salt) which may be more crystalline. Alternatively, triturate the oil with a non-polar solvent like diethyl ether or pentane to induce solidification. |
Troubleshooting Workflow: Low Yield
Sources
- 1. Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 3. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A possible involvement of solvent-induced interactions in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one in solution
Introduction: A Proactive Approach to Compound Stability
Welcome to the technical support guide for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS: 82673-70-9). As a valued member of the research and development community, your experimental success is our priority. The integrity of your results hinges on the stability of your starting materials. This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to prevent and diagnose the degradation of this compound in solution.
The chemical stability of a compound is its ability to resist changes in its chemical identity and potency over time and under various environmental conditions.[1] Degradation not only reduces the concentration of the active compound, leading to inaccurate results, but can also generate impurities that may interfere with your assay or exhibit unintended biological activity. This guide moves beyond a simple list of "dos and don'ts" to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause this compound to degrade in solution?
The stability of any compound is influenced by a combination of factors, both intrinsic to the molecule's structure and extrinsic to its environment.[2] For this compound, the key vulnerabilities stem from its core structure, which includes a lactam (a cyclic amide), a methoxy group, and a dihydropyridine ring system.
The most critical factors to control are:
-
pH: The lactam ring is susceptible to hydrolysis, a reaction that can be catalyzed by both strong acids and strong bases.
-
Light: Compounds with aromatic and conjugated systems can be photosensitive, leading to photodegradation upon exposure to UV or even high-intensity visible light.[3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[1]
-
Oxidation: The electron-rich aromatic system and nitrogen atoms can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[4]
Caption: Troubleshooting workflow for visual signs of instability.
Solution:
-
Do not use the solution. Discard it according to your institution's safety guidelines.
-
Prepare a fresh solution , strictly adhering to the recommended protocols for solvent choice and storage.
-
Verify Solubility: Ensure you are not exceeding the compound's solubility limit in your chosen solvent system, especially when transitioning from a DMSO stock to an aqueous buffer.
Issue 2: I see new or growing peaks in my HPLC/LC-MS analysis.
Potential Cause: The appearance of new peaks that grow over time relative to the main compound peak is a classic sign of chemical degradation.
Analytical Protocol for Stability Assessment: This protocol outlines a basic method to confirm degradation and identify the responsible factor.
-
Prepare a Fresh Standard: Prepare a fresh solution of the compound in your experimental solvent system. This will be your "Time Zero" (T₀) reference.
-
Acquire T₀ Data: Immediately analyze the T₀ sample by a stability-indicating method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV) or LC-MS. A gradient method is preferred to ensure separation of potential degradants from the parent peak.
-
Incubate Samples: Place aliquots of your solution under the conditions you wish to test (e.g., benchtop exposed to light, 37°C incubator, pH 4 buffer, pH 9 buffer).
-
Analyze at Time Points: Analyze the incubated samples at various time points (e.g., 2, 4, 8, 24 hours) using the same analytical method.
-
Compare Chromatograms:
-
Confirmation of Degradation: A decrease in the peak area of the parent compound and the appearance/growth of new peaks over time confirms degradation.
-
Identification of Cause: By comparing the samples under different conditions, you can identify the primary stress factor (e.g., if new peaks only appear in the light-exposed sample, the compound is photodegradable).
-
Interpreting the Results:
-
Peak Tailing/Broadening: May indicate on-column instability or interaction with the stationary phase.
-
Small, New Peaks: Early signs of degradation.
-
Large, New Peaks: Significant degradation has occurred.
Issue 3: My experimental results are inconsistent or show a loss of activity over time.
Potential Cause: If visual or chromatographic signs of degradation are absent, a loss of potency can still occur. This may be due to the formation of degradants that are not easily detected by your analytical method or subtle conformational changes.
Solutions:
-
Implement Strict Solution Handling Policies: Always use freshly prepared working solutions for every experiment. Never use aqueous solutions that are more than a few hours old unless you have explicitly validated their stability.
-
Conduct a Forced Degradation Study: A forced degradation study is a systematic way to understand your compound's liabilities. [4]This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential products.
Forced Degradation Study - Example Conditions:
| Condition | Protocol | Potential Pathway Investigated |
| Acid Hydrolysis | 0.1 M HCl at 40°C for 24h | Lactam hydrolysis, O-demethylation |
| Base Hydrolysis | 0.1 M NaOH at 40°C for 24h | Lactam hydrolysis |
| Oxidation | 3% H₂O₂ at RT for 24h | N-oxidation, aromatic ring oxidation |
| Photostability | Expose to ICH-compliant light source | Photodegradation |
| Thermal Stress | 60°C for 48h (in solution and as solid) | Thermally-induced degradation |
By analyzing the outcomes of such a study, you can proactively avoid the conditions that lead to degradation in your routine experiments.
References
-
RCS Synthesis. 5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. Retrieved from [Link]
-
BOJNSCI. This compound. Retrieved from [Link]
-
PCCA. Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
PubMed Central (PMC). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]
-
National Institutes of Health (NIH). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Retrieved from [Link]
-
IJRPS. "Drug Stability and factors that affect on the drug stability" Review. Retrieved from [Link]
-
ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
-
PubMed Central (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]
-
PubMed Central (PMC). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]
-
PubMed. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
Sources
- 1. THE PCCA BLOG | SubMagna™ SL HMW: Delivery of APIs — Sublingually [pccarx.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one Assays
Welcome to the technical support center for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the experimental use of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to conduct robust and reproducible experiments.
I. Compound Overview and Key Considerations
This compound is a heterocyclic compound featuring a naphthyridinone core. Naphthyridinone scaffolds are of significant interest in medicinal chemistry and are often explored as inhibitors of various protein kinases.[1][2][3] The methoxy group can influence the compound's physicochemical properties, including its solubility and metabolic stability.[4] Understanding the inherent characteristics of this molecule is the first step in troubleshooting assay variability.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound in experimental assays.
Q1: How should I prepare a stock solution of this compound?
A1: Proper stock solution preparation is critical for accurate and reproducible results.[3][5] For most organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[6]
-
Recommended Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[7] Use an analytical balance for accurate weighing of the compound.[5]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound's photosensitivity is unknown.
-
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," occurs when a compound that is soluble in a polar aprotic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[8] The drastic change in solvent polarity causes the compound to precipitate.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Before conducting your main experiment, perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for any signs of precipitation (cloudiness or solid particles).[8]
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and for sensitive cell lines, as low as 0.1%, to avoid solvent-induced toxicity.[9][10]
-
Use a Co-solvent: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to the aqueous buffer can improve compound solubility.[8] However, the effect of the co-solvent on the assay itself must be validated.
-
Q3: My IC50 values are inconsistent between experiments. What are the likely causes?
A3: Inconsistent IC50 values are a common challenge in both biochemical and cell-based assays. The variability can stem from multiple factors related to the compound, the assay conditions, and the biological system.[9]
-
Potential Causes and Solutions:
-
Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment. Assess the compound's stability in your assay buffer over time using techniques like LC-MS.[7][11]
-
Cell-Based Variables: In cell-based assays, factors such as cell passage number, cell density, and variations in growth media can significantly impact results.[12][13] Standardize these parameters across all experiments.
-
Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can lead to significant differences in results.[14] Adhere strictly to a validated protocol.
-
III. Detailed Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during your assays with this compound.
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true signal from your assay and reduce its dynamic range. This can be particularly problematic in kinase assays that utilize fluorescent readouts.[15][16]
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Compound Autofluorescence | The compound itself may be fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[5][17] | 1. Run a control experiment with the compound in the assay buffer without the enzyme or cells to measure its intrinsic fluorescence. 2. If autofluorescence is significant, consider using a different fluorescent dye with non-overlapping spectra or switching to a non-fluorescence-based assay format (e.g., luminescence or absorbance). |
| Fluorescence Quenching | The compound may absorb the light emitted by the assay's fluorophore, leading to a decrease in the detected signal.[18] | 1. Perform a control experiment with a known fluorescent standard in the presence and absence of your compound to assess quenching effects. 2. If quenching is observed, mathematical corrections can be applied, or a different assay format may be necessary. |
| Contaminated Reagents or Media | Reagents or cell culture media can contain fluorescent impurities, contributing to high background.[19] | 1. Use high-purity, sterile-filtered reagents and media. 2. Test individual assay components for background fluorescence. |
| Assay Plate Autofluorescence | Certain types of microplates can exhibit autofluorescence. | 1. Use black-walled, clear-bottom plates specifically designed for fluorescence assays to minimize background.[19] |
Issue 2: Poor Reproducibility in Cell-Based Assays
Reproducibility is a cornerstone of reliable scientific data. In cell-based assays, numerous biological and technical variables can contribute to inconsistent results.[1][20]
Key Areas for Optimization:
| Factor | Rationale | Best Practices |
| Cell Health and Passage Number | Cells at high passage numbers can undergo genetic and phenotypic drift, altering their response to treatments. Stressed or unhealthy cells will also respond inconsistently.[12] | 1. Use cells within a defined, low passage number range for all experiments. 2. Regularly monitor cell morphology and viability. 3. Ensure cells are in the exponential growth phase at the time of the experiment.[13] |
| Cell Seeding Density | Inconsistent cell numbers per well will lead to variability in the final assay readout.[12] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and a consistent pipetting technique.[10] 3. Avoid the "edge effect" by not using the outer wells of the plate or by filling them with a mock solution.[1] |
| Compound Incubation Time | The duration of compound exposure can significantly impact the observed biological effect. | 1. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line. |
| DMSO Concentration | As mentioned previously, DMSO can have direct effects on cell viability and function, especially at concentrations above 0.5%.[21] | 1. Maintain a consistent, low final DMSO concentration across all wells, including controls. 2. Perform a DMSO toxicity control to determine the tolerance of your specific cell line. |
IV. Experimental Protocols and Workflows
To ensure consistency, it is crucial to follow standardized protocols. Below are general workflows for key experimental steps.
Protocol 1: Preparation of Compound Stock and Working Solutions
Caption: Workflow for preparing compound stock and working solutions.
Protocol 2: General Troubleshooting Workflow for Inconsistent Assay Results
Caption: A systematic approach to troubleshooting inconsistent assay data.
V. References
-
Balakin, K. V., Ivanenkov, Y. A., Savchuk, N. P., Ivashchenko, A. A., & Tetko, I. V. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31.
-
Balakin, K. V., Ivanenkov, Y. A., Savchuk, N. P., Ivashchenko, A. A., & Tetko, I. V. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Zhang, L., et al. (2017). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 22(12), 2163.
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Retrieved from [Link]
-
Khan, I., et al. (2023).[6][22]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLoS ONE, 18(10), e0293235.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
-
MDPI. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]
-
ACS Publications. (2025, April 8). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]
-
NIH. (2022, October 6). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]
-
NIH. (n.d.). Assessment of compound stability in.... - Assay Guidance Manual. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
NIH. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (1965, January). THE FLUORESCENCE-QUENCHING EFFECT IN THIN-LAYER CHROMATOGRAPHY OF POLYNUCLEAR AROMATIC HYDROCARBONS AND THEIR AZA ANALOGS. Retrieved from [Link]
-
NIH. (2023, March 14). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Retrieved from [Link]
-
NIH. (n.d.). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. Retrieved from [Link]
-
Roger Adams Laboratory, School of Chemical Sciences, University of Illinois, Urbana, Illinois 61801. (n.d.). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY+.
-
ChemRxiv. (n.d.). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Potency and Selectivity Data for Naphthyridine Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
Sources
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. enamine.net [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. THE FLUORESCENCE-QUENCHING EFFECT IN THIN-LAYER CHROMATOGRAPHY OF POLYNUCLEAR AROMATIC HYDROCARBONS AND THEIR AZA ANALOGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 20. Two uranyl heterocyclic carboxyl compounds with fluorescent properties as high sensitivity and selectivity optical detectors for nitroaromatics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 22. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and troubleshootable protocols. As a heterocyclic scaffold, this naphthyridinone is a valuable building block in medicinal chemistry and drug discovery programs.[1]
This document eschews a rigid, one-size-fits-all template. Instead, it is structured as a direct consultation, anticipating the challenges and questions that arise during process scale-up. We will detail a validated two-step synthetic route, explain the chemical principles behind our procedural choices, and provide clear, actionable solutions to common experimental hurdles.
Section 1: Overview of the Recommended Synthetic Pathway
The most reliable and scalable pathway to the target molecule involves a two-step sequence starting from the commercially available 2-Amino-4-methoxypyridine.[2] The strategy is built on two fundamental organic reactions: a conjugate addition followed by a thermally-driven intramolecular amidation (lactamization).
-
Step 1: Aza-Michael Addition: 2-Amino-4-methoxypyridine is reacted with an acrylate ester (e.g., ethyl acrylate) to form the key intermediate, ethyl 3-((4-methoxypyridin-2-yl)amino)propanoate.
-
Step 2: Hydrolysis and Lactamization: The propanoate intermediate undergoes saponification, and the resulting amino acid cyclizes under thermal conditions to yield the desired this compound.
This approach is advantageous for scale-up due to the use of cost-effective starting materials and the avoidance of complex organometallic catalysts.
Caption: Overall two-step synthetic workflow.
Section 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear in-process checks to ensure reaction completion and quality before proceeding.
Protocol 1: Synthesis of Ethyl 3-((4-methoxypyridin-2-yl)amino)propanoate (Intermediate)
Materials:
-
2-Amino-4-methoxypyridine (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Acetic acid (glacial, 0.2 eq)
-
Toluene
Procedure:
-
To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-Amino-4-methoxypyridine and toluene (approx. 5 mL per gram of starting amine).
-
Begin stirring and add glacial acetic acid. The acid acts as a catalyst to activate the acrylate ester.
-
Slowly add ethyl acrylate to the mixture. The addition should be controlled to manage the initial exotherm.
-
Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours under a nitrogen atmosphere.
-
In-Process Check (IPC): Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is complete when the starting amine spot/peak is consumed.
-
Cool the mixture to room temperature.
-
Wash the solution with a saturated sodium bicarbonate solution to quench the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid. The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
Ethyl 3-((4-methoxypyridin-2-yl)amino)propanoate (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Ethanol/Water (1:1 mixture)
-
Hydrochloric acid (concentrated)
-
Dowtherm A or Diphenyl ether (High-boiling solvent)
Procedure:
-
Dissolve the crude intermediate from Protocol 1 in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours to facilitate saponification of the ester.
-
IPC: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~6.5-7.0. The intermediate amino acid may precipitate. Filter this solid if it forms, or proceed with the aqueous solution.
-
Remove the volatile solvents (ethanol/water) under reduced pressure.
-
To the resulting solid/residue, add a high-boiling solvent such as Dowtherm A (approx. 10 mL per gram of starting ester).
-
Heat the mixture to 240-250 °C for 2-3 hours. This high temperature drives the intramolecular cyclization and elimination of water to form the lactam.
-
IPC: Monitor the formation of the product by TLC or LC-MS.
-
Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexanes or heptane to precipitate the product.
-
Stir the slurry at room temperature for 1-2 hours, then filter the solid product.
-
Wash the filter cake with hexanes and dry under vacuum to yield the final product. Recrystallization from a solvent like ethanol or isopropanol can be performed for further purification.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Caption: Logic map for common troubleshooting scenarios.
Question: My Michael addition (Step 1) is slow or stalls, resulting in a low yield. What's wrong?
Answer: Low yields in this step often stem from suboptimal reaction conditions or reagent quality.[3]
-
Causality & Solution (Temperature): The nucleophilicity of the amino group on the pyridine ring is moderate. While the reaction can proceed at lower temperatures, scaling up often requires higher thermal energy to achieve a reasonable reaction rate. Ensure your internal reactor temperature is consistently at 90-100 °C.
-
Causality & Solution (Catalyst): The acetic acid catalyst is crucial. Its absence or degradation will significantly slow the reaction. Ensure you are using glacial (water-free) acetic acid.
-
Causality & Solution (Reagent Purity): Impurities in the 2-Amino-4-methoxypyridine can inhibit the reaction.[3] Use a starting material of at least 98% purity. Likewise, ethyl acrylate can polymerize on storage; using a freshly opened bottle or one containing an inhibitor is recommended.
Question: I'm seeing an unexpected side product in Step 1 that is more non-polar than my desired product.
Answer: This is likely the result of a double addition, where a second molecule of ethyl acrylate reacts with the secondary amine product.
-
Causality & Solution (Stoichiometry): This side reaction is favored if a large excess of ethyl acrylate is used or if the reaction is run for an excessively long time after the primary amine has been consumed. Use a moderate excess of ethyl acrylate (1.2-1.5 equivalents) and monitor the reaction closely by TLC/LC-MS. Stop the reaction once the starting material is consumed to minimize the formation of this byproduct.
Question: The final cyclization (Step 2) is giving a low yield and the reaction mixture is turning dark brown or black.
Answer: This indicates product decomposition, a common issue when working at high temperatures.
-
Causality & Solution (Atmosphere): Many organic compounds, especially nitrogen heterocycles, are sensitive to air oxidation at high temperatures.[3] It is critical to maintain a robust inert atmosphere (nitrogen or argon) throughout the high-temperature cyclization step. Ensure your reactor has a positive pressure of inert gas.
-
Causality & Solution (Temperature Control): While a high temperature is necessary for cyclization, exceeding 250 °C can lead to rapid decomposition and charring. Use a reliable temperature controller and ensure the internal probe is accurately measuring the reaction mixture temperature, not the heating mantle temperature.
-
Causality & Solution (Purity of Intermediate): Impurities carried over from the hydrolysis step can act as catalysts for decomposition at high temperatures. Ensure the intermediate amino acid is properly neutralized and washed before the cyclization step.
Question: My final product is contaminated with a compound of a similar polarity, making purification difficult.
Answer: A likely contaminant is the demethylated analog, 5-Hydroxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one.
-
Causality & Solution (Demethylation): The combination of high temperatures and any residual acid or base can lead to the cleavage of the methoxy group.[4] Careful neutralization of the intermediate after hydrolysis to a pH between 6.5 and 7.0 is critical to minimize this side reaction. If the demethylated impurity is present, it can often be removed by careful column chromatography or by a pH-swing extraction during workup, as the phenolic hydroxy group will be acidic.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is 1,7-naphthyridinone synthesis challenging compared to other isomers?
-
A: The synthesis of specific naphthyridine isomers is highly dependent on the substitution pattern of the starting pyridine ring, which dictates the regioselectivity of the cyclization.[1][5] The 1,7-isomer requires a specific cyclization precursor that is often not as straightforward to prepare as those for the more common 1,8- or 1,6-isomers.
-
-
Q: Can this synthesis be performed in one pot?
-
A: While theoretically possible, it is not recommended for scale-up. The conditions for the Michael addition (mildly acidic, ~100 °C) and the cyclization (neutral, ~250 °C) are drastically different. Attempting a one-pot synthesis would likely lead to a complex mixture of products and a significantly lower yield. Isolating the intermediate allows for purification and ensures the cyclization step starts with clean material.
-
-
Q: What are the primary safety concerns when scaling up this process?
-
A: The primary concerns are:
-
Thermal Hazard: The high-temperature cyclization requires a robust heating and control system to prevent runaway reactions. Use of a high-boiling, thermally stable solvent like Dowtherm A is critical.
-
Reagent Handling: Ethyl acrylate is a lachrymator and sensitizer. Concentrated acids and bases are corrosive. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure: Ensure the reactor is adequately vented during heating to avoid pressure buildup.
-
-
-
Q: What analytical methods are best for final product characterization?
-
A: A combination of techniques is recommended for unambiguous identification and purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.[6]
-
Melting Point: As a quick indicator of purity.
-
-
Section 5: Data Summary Table
The following table provides typical parameters for the successful execution of this synthesis. Values are approximate and may require optimization based on specific equipment and lot-to-lot reagent variability.
| Parameter | Step 1: Michael Addition | Step 2: Cyclization |
| Key Reagents | 2-Amino-4-methoxypyridine, Ethyl Acrylate | Ethyl 3-((4-methoxypyridin-2-yl)amino)propanoate |
| Solvent | Toluene | Dowtherm A |
| Temperature | 90-100 °C | 240-250 °C |
| Typical Duration | 12-18 hours | 2-3 hours |
| Typical Yield | 85-95% (crude) | 70-80% (isolated) |
| Typical Purity (Post-workup) | >95% | >98% |
| IPC Method | TLC, LC-MS | TLC, LC-MS |
References
- What is 2-Amino-4-methoxypyridine and how is it synthesized? - FAQ - Guidechem.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- 2-Amino-4-methoxypyridine | 10201-73-7 - ChemicalBook.
- Exploring 4-Amino-2-Methoxypyridine: Properties and Applic
- 1,6-Naphthyridin-2(1H)
- Synthetic Strategies, Reactivity and Applic
- Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - NIH.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
Technical Support Center: Reaction Monitoring for 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Welcome to the technical support guide for monitoring the synthesis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on accurate, real-time reaction analysis. As a heterocyclic lactam with moderate polarity, this compound presents unique challenges and opportunities for TLC analysis. This document provides practical, field-tested advice in a direct question-and-answer format to help you overcome common hurdles and ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up a TLC protocol for this specific reaction.
Q1: What is a good starting mobile phase (solvent system) for analyzing this compound?
A1: Due to the molecule's lactam and methoxy-pyridine moieties, it is moderately polar. A great starting point is a binary mixture of a non-polar and a polar solvent.[1] We recommend beginning with 30-50% Ethyl Acetate in Hexanes (v/v) . This system provides a good polarity range to separate the typically less polar starting materials from the more polar product. If the product remains at the baseline (low Rf), gradually increase the polarity by using a system like 5% Methanol in Dichloromethane (DCM).[2]
Q2: How can I visualize the spots on the TLC plate? My compound is colorless.
A2: The 1,7-naphthyridinone core contains a conjugated aromatic system, which makes it strongly UV-active. The primary, non-destructive visualization method should be a UV lamp at 254 nm.[3][4] Spots will appear dark against the green fluorescent background of the plate. It is crucial to circle the spots with a pencil while under the lamp, as they will vanish once the light is removed.[3] For secondary visualization or to detect non-UV-active impurities, you can use a chemical stain like potassium permanganate (KMnO₄) or an iodine chamber.[5][6]
Q3: How do I set up my TLC plate to monitor the reaction effectively?
A3: A three-lane spotting system is the gold standard for reaction monitoring.[7][8]
-
Lane 1 (Reference): Spot a dilute solution of your limiting starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it. This lane is critical to confirm spot identity, especially if Rf values are close.[8]
-
Lane 3 (Reaction): Spot a sample (aliquot) of your reaction mixture.
A completed reaction is typically indicated by the complete disappearance of the starting material spot in Lane 3 and the appearance of a new spot corresponding to your product.[7]
Q4: My spots are streaking or "tailing." What's causing this and how do I fix it?
A4: Streaking is a common issue with nitrogen-containing heterocycles.[9] It can be caused by several factors:
-
Sample Overload: The most common cause. Your spotting solution is too concentrated.[10][11] Solution: Dilute your sample significantly and re-spot. A concentration of ~1 mg/mL is often sufficient.[9]
-
Strong Interaction with Silica: The basic nitrogen on the pyridine ring and the acidic N-H of the lactam can interact strongly with the acidic silanol groups of the silica gel. Solution: Add a small amount of a modifier to your mobile phase. For a basic compound, adding 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase can neutralize the silica's acidity and produce sharp, round spots.[12]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex problems you may encounter during your experiments.
| Problem Description | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No spots are visible on the developed plate, even under UV light. | 1. Sample is too dilute. [9][11] 2. Solvent level in the chamber was above the spotting line, washing the sample away.[9][11] 3. The compound is not UV-active and requires a chemical stain. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[11] 2. Ensure the solvent level is well below the origin line (~0.5 cm is typical).[13] 3. While your target product is UV-active, some starting materials may not be. Use a secondary visualization method, such as an iodine chamber or a potassium permanganate stain, which is a good general-purpose stain for oxidizable groups.[5][6] |
| All spots, including the starting material, remain on the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the polar silica plate.[14] | Increase the polarity of the mobile phase. • If using Hexane/EtOAc, increase the percentage of EtOAc. • If at 100% EtOAc, switch to a more polar system like 5-10% Methanol in Dichloromethane (DCM) or Chloroform.[2] Rationale: A more polar solvent competes more effectively with the compounds for binding sites on the silica gel, allowing the compounds to travel further up the plate.[15] |
| All spots run to the top of the plate with the solvent front (Rf ≈ 1). | The mobile phase is too polar. The solvent is carrying all components without allowing for sufficient interaction with the stationary phase. | Decrease the polarity of the mobile phase. • If using Hexane/EtOAc, decrease the percentage of EtOAc. • If using MeOH/DCM, reduce the percentage of MeOH. Rationale: A less polar solvent will not compete as strongly for silica binding sites, increasing the compound's retention time on the stationary phase and resulting in a lower Rf value. The ideal Rf for the product is typically between 0.2 and 0.4 for good separation and analysis.[16] |
| The spots for the reactant and product are very close together or overlapping. | The chosen solvent system does not have adequate selectivity for the two compounds. Their polarities are too similar in that specific eluent. | Experiment with different solvent mixtures. • Change the composition of your binary mixture (e.g., try Toluene/Acetone or DCM/Ether). Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding). • Try a ternary system. Adding a small amount of a third solvent (e.g., a drop of acetic acid or methanol) can sometimes dramatically alter selectivity.[1] Rationale: The goal is to find a solvent system that maximizes the differences in affinity between your starting material and product for the stationary phase. |
| The solvent front is uneven or crooked, leading to distorted spots and unreliable Rf values. | 1. The bottom of the TLC plate is not level with the solvent surface. 2. The TLC chamber is not properly saturated with solvent vapor.[16] 3. The silica on the plate edge was disturbed during handling or cutting.[11] | 1. Ensure the plate is placed vertically in the developing chamber and that the solvent pool is level.[6] 2. Line the inside of the chamber with filter paper soaked in the mobile phase and allow it to sit for 5-10 minutes before running the plate. This saturates the chamber atmosphere, preventing the solvent from evaporating off the plate as it runs, which promotes an even solvent front.[16] 3. Handle plates carefully by the edges and ensure a clean cut if preparing smaller plates from a larger sheet. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Chamber Preparation: Pour your chosen mobile phase into the developing chamber to a depth of ~0.5 cm. Line the chamber with a piece of filter paper that dips into the solvent. Cover the chamber and let it equilibrate for at least 5 minutes.[16]
-
Plate Preparation: Using a soft pencil, gently draw a light origin line ~1 cm from the bottom of a silica gel TLC plate. Mark three small, equidistant ticks on this line for your three lanes.[13] Never use an ink pen.[13]
-
Spotting:
-
Dip a glass capillary tube into the dilute solution of your starting material and gently touch it to the first and second (co-spot) ticks. The spot should be small and tight, no more than 1-2 mm in diameter.[6]
-
Using a clean capillary, take an aliquot from your reaction mixture. Spot it on the third tick and on top of the starting material spot in the second (co-spot) lane.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to rise up the plate via capillary action.[9]
-
Completion: When the solvent front is ~0.5-1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9]
-
Visualization & Analysis: Allow the solvent to fully evaporate from the plate. View the plate under a 254 nm UV lamp and circle all visible spots. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
-
If necessary, proceed to chemical staining.
-
Visual Workflow and Troubleshooting Guides
References
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Bioxys. Retrieved from [Link]
-
Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
TLC-ANALYSIS. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]
-
Using thin-layer chromatography to investigate the reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. (n.d.). Adooq Bioscience. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). MDPI. Retrieved from [Link]
-
Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness.org. Retrieved from [Link]
-
TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). NIScPR. Retrieved from [Link]
-
I want good solvent system in TLC in aniline and ketone compound? (2017, May 10). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017, September 26). ResearchGate. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024, July 20). ACS Publications. Retrieved from [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Validation & Comparative
A Comparative Guide to Naphthyridinone Scaffolds in Drug Discovery: Spotlight on the 1,7-Naphthyridinone Core
The naphthyridinone framework, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The arrangement of the two nitrogen atoms within the fused pyridine rings dictates the scaffold's three-dimensional structure and electron distribution, profoundly influencing its interaction with biological targets. This guide provides a comparative analysis of various naphthyridinone isomers, with a special focus on the emerging potential of the 1,7-naphthyridinone core, exemplified by the novel compound 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. We will delve into their differential engagement of key cellular targets, supported by experimental data, and provide detailed protocols for their evaluation.
The Naphthyridinone Isomers: A Structural Overview
The strategic placement of nitrogen atoms within the bicyclic ring system gives rise to several naphthyridinone isomers, each with a unique pharmacological profile. The most explored isomers in drug discovery include the 1,5-, 1,6-, 1,7-, 1,8-, and 2,7-naphthyridinones.
Caption: Isomeric forms of the core naphthyridinone scaffold.
The 1,7-Naphthyridinone Scaffold: A Focus on Kinase and Epigenetic Regulation
While historically less explored than its 1,8- and 1,6- counterparts, the 1,7-naphthyridinone scaffold has recently emerged as a versatile platform for targeting enzymes involved in signal transduction and epigenetic modulation.
Targeting Kinases: p38 MAP Kinase and PIP4K2A
Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of key kinases in inflammatory and cancer signaling pathways. For instance, 1,7-naphthyridine 1-oxides are highly potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a central regulator of inflammatory responses.[1] In vivo studies have confirmed their efficacy in reducing TNFα levels in murine models of inflammation.[1]
Furthermore, 1,7-naphthyridine-based compounds have been developed as potent and highly selective inhibitors of the lipid kinase PIP4K2A, which is implicated in tumor suppression.[2] The inhibitory activities of a series of 1,7-naphthyridine analogues against PIP4K2A have been reported, with IC50 values ranging from 0.066 to 18.0 μM.[3][4]
Epigenetic Modulation: KDM5 Inhibition
In the realm of epigenetics, 1,7-naphthyridones have been developed as novel inhibitors of the KDM5 family of histone lysine demethylases with nanomolar potencies. These compounds exhibit high selectivity over other histone demethylase isoforms like KDM4C and KDM2B. X-ray co-crystal structures have revealed that these inhibitors act by competing with the co-substrate 2-oxoglutarate.
The Case of this compound
While specific biological data for this compound is not yet available in peer-reviewed literature, its structural features allow for informed speculation on its potential therapeutic applications. The 1,7-naphthyridinone core suggests a potential for kinase or histone demethylase inhibition. The presence of a methoxy group at the 5-position could influence its binding affinity and selectivity for target enzymes, as well as its pharmacokinetic properties. The dihydro- aza-pyridone ring introduces a degree of conformational flexibility compared to the fully aromatic systems, which could be exploited for specific receptor interactions. Further investigation into this compound is warranted to elucidate its biological activity and therapeutic potential.
A Comparative Look at Other Naphthyridinone Isomers
The versatility of the naphthyridinone scaffold is further highlighted by the diverse biological activities of its other isomers.
1,6-Naphthyridinones: Targeting Cell Cycle and Oncogenic Kinases
The 1,6-naphthyridin-2(1H)-one scaffold has proven to be a fruitful starting point for the development of inhibitors targeting kinases that drive cell proliferation. Notably, derivatives of this scaffold have been identified as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a key regulator of neuronal development and a target in certain cancers and kidney diseases.[5] Additionally, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been shown to be potent and selective inhibitors of the proto-oncogene tyrosine-protein kinase Src (c-Src).
1,8-Naphthyridinones: A Legacy in Antibacterial and Anticancer Therapy
The 1,8-naphthyridinone scaffold is perhaps the most well-known, largely due to the antibacterial agent nalidixic acid. Beyond their antimicrobial properties, 1,8-naphthyridinone derivatives have demonstrated significant potential as anticancer agents.[6] For example, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives have shown potent cytotoxic activity against the MCF7 human breast cancer cell line, with some compounds exhibiting IC50 values in the low micromolar range.[7]
2,7-Naphthyridinones: Dual Inhibition of Angiogenesis and Tumor Growth
The 2,7-naphthyridinone scaffold has been successfully utilized to develop dual inhibitors of key receptor tyrosine kinases involved in cancer progression. Specifically, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have emerged as potent inhibitors of both c-Kit and VEGFR-2, two critical targets in angiogenesis and tumor growth.[8]
1,5-Naphthyridinones: Broad-Spectrum Antibacterial Agents
Continuing the legacy of naphthyridinones in antibacterial research, derivatives of the 1,5-naphthyridinone scaffold have been developed as novel bacterial topoisomerase inhibitors (NBTIs).[9] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10][11]
Comparative Biological Activity Data
The following table summarizes the biological activities and, where available, the potency of representative compounds from different naphthyridinone scaffolds.
| Scaffold | Target(s) | Compound Example | Potency (IC50/MIC) | Reference(s) |
| 1,7-Naphthyridinone | PIP4K2A | BAY-091 | 66 nM | [2][3] |
| p38 MAP Kinase | 1,7-Naphthyridine 1-oxide derivative | ED50 < 1 mg/kg (in vivo) | [1] | |
| KDM5 | - | Nanomolar range | ||
| 1,6-Naphthyridinone | CDK5 | Various substituted 1,6-naphthyridines | <10 nM - >1 µM | [5] |
| c-Src | 7-substituted 3-(2,6-dichlorophenyl) derivative | 10-80 nM | ||
| 1,8-Naphthyridinone | MCF7 cancer cells | 2-phenyl-7-methyl-1,8-naphthyridine derivative | 1.47 µM | [7] |
| PA-1 cancer cells | 1,8-Naphthyridine-C-3'-heteroaryl derivative | 0.41 µM | [12] | |
| 2,7-Naphthyridinone | c-Kit | 8-amino-substituted 2-phenyl-2,7-naphthyridinone | 8.5 nM | [8] |
| VEGFR-2 | 8-amino-substituted 2-phenyl-2,7-naphthyridinone | 31.7 nM | [8] | |
| 1,5-Naphthyridinone | S. aureus | Tricyclic 1,5-naphthyridinone NBTI | 0.25 µg/mL | [10] |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for a representative synthesis and key biological assays.
Synthesis of a 1,6-Naphthyridin-2(1H)-one Derivative
This protocol describes a general method for the synthesis of 1,6-naphthyridin-2(1H)-ones starting from a preformed pyridone.[13]
Caption: General workflow for the synthesis of 1,6-naphthyridin-2(1H)-ones.
Step-by-Step Protocol:
-
Condensation: To a solution of 4-aminonicotinaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of an active methylene compound (e.g., diethyl malonate) and a catalytic amount of a base (e.g., piperidine).
-
Reaction Monitoring: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the condensation, add a cyclizing agent (e.g., sodium ethoxide in ethanol) and continue to reflux for another 8-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 1,6-naphthyridin-2(1H)-one derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase.[14]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Reaction Initiation: In a 96-well or 384-well plate, add the test compound dilutions. To initiate the kinase reaction, add the kinase/substrate master mix, followed by the addition of ATP. The final reaction volume is typically 10-50 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the remaining ATP.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Caption: Step-by-step workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The naphthyridinone scaffold represents a remarkably versatile platform in medicinal chemistry, with different isomers demonstrating distinct and potent activities against a wide range of biological targets. While the 1,8- and 1,6-naphthyridinones have a more established history, the recent exploration of the 1,7-, 2,7-, and 1,5-isomers has unveiled exciting new therapeutic opportunities, particularly in the areas of oncology, inflammation, and infectious diseases.
The novel compound, this compound, stands as a testament to the ongoing innovation within this chemical space. Based on the known activities of the 1,7-naphthyridinone core, it holds promise as a potential modulator of kinases or epigenetic targets. Future structure-activity relationship studies, guided by the comparative data presented in this guide, will be crucial in unlocking the full therapeutic potential of this and other novel naphthyridinone derivatives. The continued exploration of this privileged scaffold is poised to deliver the next generation of targeted therapeutics.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the original research articles and protocols.
Sources
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
For researchers and drug development professionals, understanding the nuanced interactions between a therapeutic compound and its biological targets is paramount. This guide provides an in-depth analysis of the enzyme selectivity profile of poly(ADP-ribose) polymerase (PARP) inhibitors, with a conceptual focus on scaffolds related to 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. While specific selectivity data for this exact molecule is not extensively published, the broader class of naphthyridinone-based compounds has emerged as a privileged scaffold in the development of highly selective PARP1 inhibitors.[1]
This guide will dissect the critical importance of selectivity between the two most closely related isoforms, PARP1 and PARP2, and provide the experimental frameworks necessary for evaluating such profiles. We will use data from well-characterized clinical and preclinical PARP inhibitors to illustrate these principles, offering a benchmark for researchers developing novel chemical entities.
The "Why": PARP1 vs. PARP2 Selectivity as a Cornerstone of Modern Cancer Therapy
The family of poly(ADP-ribose) polymerases comprises 17 members involved in various cellular processes, but PARP1 and PARP2 are the primary enzymes responsible for DNA single-strand break repair.[2] The inhibition of these enzymes has proven to be a powerful anticancer strategy, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[3]
First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, are effective but inhibit both PARP1 and PARP2.[3][4] While PARP1 inhibition is key to the synthetic lethal effect, the concurrent inhibition of PARP2 is increasingly associated with dose-limiting hematological toxicities (anemia, neutropenia, thrombocytopenia).[5][6] This is because PARP2 plays a more significant role in the survival and maturation of hematopoietic stem and progenitor cells.[5]
This crucial insight has fueled the development of next-generation, PARP1-selective inhibitors. The guiding hypothesis is that by selectively targeting PARP1, it is possible to retain or even enhance antitumor efficacy while significantly improving the safety profile, thereby widening the therapeutic window.[5][6] This improved tolerability is especially critical for enabling robust combination therapies with chemotherapy and other DNA-damaging agents.[5]
The diagram below illustrates the central role of PARP1 in the DNA damage response and the principle of synthetic lethality with HRR deficiency.
Caption: Experimental workflow for a PARP biochemical inhibition assay.
Conclusion and Future Directions
The strategic development of PARP inhibitors has evolved from broad-spectrum enzyme inhibition to a highly refined, isoform-selective approach. The pursuit of PARP1-selective inhibitors, often built upon scaffolds like naphthyridinone, represents a significant advancement in cancer therapeutics, promising to uncouple potent efficacy from debilitating toxicities. [1][6]For researchers in this field, the rigorous and quantitative assessment of the PARP1/PARP2 selectivity profile is not merely a characterization step but a foundational pillar of the drug discovery cascade. The methodologies and comparative data presented in this guide provide a framework for these critical evaluations, enabling the identification of next-generation candidates with the potential for a superior clinical profile. As research progresses, the continued exploration of novel heterocyclic scaffolds will undoubtedly lead to even more refined and effective targeted cancer therapies.
References
-
Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875-6898. Available from: [Link]
-
Illuzzi, G., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(21), 4725-4738. Available from: [Link]
-
Yap, T. A., et al. (2022). Next-Generation PARP Inhibitor AZD5305 Shows Promising Safety Profile and Clinical Activity in Several Cancer Types. Targeted Oncology. Available from: [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Available from: [Link]
-
Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875-6898. Available from: [Link]
-
Gunderson, A. J., & Gyorffy, B. (2022). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Current Treatment Options in Oncology, 23(6), 749-768. Available from: [Link]
-
Illuzzi, G., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research. Available from: [Link]
-
LaFargue, C. J., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 11(3), 335. Available from: [Link]
-
Li, H., et al. (2022). Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers in Pharmacology, 13, 1042943. Available from: [Link]
-
Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 30, 115819. Available from: [Link]
-
Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119451119. Available from: [Link]
-
ResearchGate. (n.d.). PARPi IC50 values for PARP family members. Available from: [Link]
-
Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. Available from: [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]
-
Zandarashvili, L., et al. (2022). Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. Science Advances, 8(45), eadd9962. Available from: [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2. Available from: [Link]
-
Kanev, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101741. Available from: [Link]
-
ResearchGate. (n.d.). Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available from: [Link]
Sources
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy | MDPI [mdpi.com]
- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validating 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one Activity in Cancer Cell Lines
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the activity of the novel compound 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one. The chemical structure, featuring a 1,7-naphthyridin-2(1H)-one core, is characteristic of a class of molecules known to inhibit Poly(ADP-ribose) polymerase (PARP).[1] PARP inhibitors are a clinically validated class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations.[2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the compound's potency, selectivity, and mechanism of action across a panel of well-characterized cancer cell lines. We present a direct comparison with established PARP inhibitors, Olaparib and Talazoparib, to benchmark its performance and provide context for its potential therapeutic utility.
Introduction: The Rationale for PARP Inhibition and Cross-Validation
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break (SSB) repair via the base excision repair (BER) pathway.[4] When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs).[5] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, cancer cells with mutations in key HR genes, such as BRCA1 or BRCA2, cannot repair these DSBs, leading to genomic instability and subsequent cell death.[6] This selective killing of HR-deficient cells by PARP inhibitors is a powerful therapeutic strategy known as "synthetic lethality".[5][7]
The compound this compound (hereafter referred to as "Compound X") belongs to the naphthyridinone class of compounds, several of which have been explored as inhibitors for various kinases and enzymes in cancer therapy.[8][9] Given its structural similarity to known PARP inhibitors, it is critical to validate its activity and selectivity.
Cross-validation across multiple cell lines is a cornerstone of preclinical drug development. It serves several key purposes:
-
Confirmation of On-Target Activity: Demonstrates that the compound's cytotoxic effects correlate with the target's known biology (e.g., higher potency in BRCA-mutant vs. wild-type cells).
-
Spectrum of Activity: Defines which cancer types or genetic backgrounds are most likely to respond.
-
Benchmarking: Compares the potency and potential therapeutic window against established clinical candidates or standard-of-care drugs.[1]
This guide provides the necessary protocols to perform this essential validation.
The Principle of Synthetic Lethality in HR-Deficient Cancers
The therapeutic strategy for Compound X is grounded in the synthetic lethal relationship between PARP and the BRCA proteins. The following diagram illustrates this core concept.
Caption: Mechanism of synthetic lethality between PARP inhibition and BRCA deficiency.
Experimental Design and Workflow
A robust cross-validation study requires a carefully planned workflow. The primary objective is to generate dose-response curves to determine the half-maximal inhibitory concentration (IC50) in cell lines with different BRCA mutational statuses and to confirm on-target activity by observing the reduction of its direct enzymatic product, poly(ADP-ribose) (PAR).
Caption: Overall experimental workflow for cross-validating PARP inhibitor activity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and quality checks.
Cell Line Selection and Maintenance
The choice of cell lines is critical for validating the synthetic lethality hypothesis. We recommend a minimal panel consisting of:
-
MDA-MB-436: A triple-negative breast cancer cell line with a BRCA1 5396insC mutation, expected to be highly sensitive to PARP inhibitors.[10]
-
CAPAN-1: A pancreatic cancer cell line with a BRCA2 6174delT mutation, also expected to be sensitive.[11]
-
MCF-7: A breast cancer cell line that is wild-type for BRCA1/2, expected to be significantly less sensitive, serving as a negative control for synthetic lethality.[12]
All cell lines should be cultured according to supplier recommendations (e.g., ATCC) and maintained in a 37°C, 5% CO2 incubator. It is crucial to regularly perform cell line authentication to ensure the genetic integrity of the models.
Protocol: Cell Viability and IC50 Determination
This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[13][14] The "add-mix-measure" format is robust and ideal for multi-well plate screening.[13]
Materials:
-
Selected cell lines (MDA-MB-436, CAPAN-1, MCF-7)
-
Culture medium and supplements
-
Opaque-walled 96-well plates (critical for luminescence assays)
-
Compound X, Olaparib, Talazoparib (dissolved in DMSO to create 10 mM stock solutions)
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570)[13]
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 90 µL of medium) to ensure they remain in logarithmic growth phase for the duration of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each compound in culture medium. The starting concentration should be high enough to achieve a full kill (e.g., 10 µM). Remember to create a vehicle control (DMSO only, final concentration ≤ 0.1%).
-
Cell Treatment: Add 10 µL of the compound dilutions to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[14][15]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average luminescence from vehicle-treated wells as 100% viability and the background (no cells) as 0%.
-
Plot the normalized data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol: Target Engagement via Western Blot for PAR
This protocol confirms that Compound X inhibits PARP enzymatic activity within the cell by measuring the levels of its product, poly(ADP-ribose) or PAR.[16][17] A potent inhibitor should cause a dose-dependent reduction in PAR levels.
Materials:
-
Cells cultured and treated in 6-well plates.
-
M-PER™ Mammalian Protein Extraction Reagent or similar lysis buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-15% gradient gels).
-
PVDF membrane.
-
Primary Antibodies: Rabbit anti-PAR polymer (e.g., Trevigen, 4336-BPC-100) and a loading control like Mouse anti-β-Actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., Bio-Rad ChemiDoc).
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with a 5-point dose range of Compound X (centered around the IC50 value) for 4-6 hours. Rationale: A shorter incubation time is used to assess the direct impact on PARP activity before widespread cell death occurs.
-
Optional - Induce DNA Damage: To ensure a robust PAR signal, treat cells with a DNA damaging agent like 2 mM H2O2 for 10 minutes before lysis. This strongly activates PARP and provides a wide dynamic range for observing inhibition.
-
Protein Extraction: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary anti-PAR antibody overnight at 4°C.[19]
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-β-Actin antibody to confirm equal protein loading across all lanes.
-
Data Analysis: Use software like ImageJ to perform densitometry on the PAR bands, normalizing each to its corresponding β-Actin band. Plot the normalized PAR signal against drug concentration.
Data Interpretation and Comparison
The data generated will allow for a multi-faceted comparison of Compound X against established PARP inhibitors.
Comparative Potency (IC50)
The primary output of the cell viability assays will be the IC50 values. The results should be compiled into a clear, comparative table. The hypothetical data below illustrates the expected outcome based on the principle of synthetic lethality.
| Cell Line | BRCA Status | Compound X IC50 (nM) | Olaparib IC50 (nM)[10] | Talazoparib IC50 (nM)[10][20] |
| MDA-MB-436 | BRCA1 mutant | [Hypothetical Value, e.g., 5] | ~4700 | ~0.13 |
| CAPAN-1 | BRCA2 mutant | [Hypothetical Value, e.g., 10] | ~10 | ~1 |
| MCF-7 | BRCA wild-type | [Hypothetical Value, e.g., >5000] | >10000 | >1000 |
Interpretation:
-
Potency: A low IC50 value indicates high potency. In this example, Talazoparib is the most potent compound in BRCA-mutant cells.[20]
-
Selectivity: The key indicator is the "selectivity window," or the ratio of IC50 in wild-type cells versus mutant cells. A large window (e.g., >100-fold) is highly desirable, indicating that the compound preferentially kills cancer cells with the targetable genetic defect. Both Olaparib and Talazoparib show this selectivity.[10][21] Compound X's performance should be evaluated against this benchmark.
Confirmation of On-Target Activity
The Western blot results should demonstrate a clear dose-dependent reduction in PAR signal in cells treated with Compound X. This provides direct evidence that the observed cytotoxicity is mediated by the inhibition of PARP enzymes. A successful result would show a near-complete ablation of the PAR signal at concentrations corresponding to the IC50 values obtained from the viability assays.[17]
Conclusion and Future Directions
This guide provides a foundational strategy for the initial cross-validation of this compound. Successful completion of these experiments will establish its potency, selectivity for HR-deficient cells, and on-target activity.
Positive results from this initial screen would warrant further investigation, including:
-
Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines with various DNA repair defects (e.g., ATM, PALB2) to further define the responsive patient population.[3]
-
PARP Trapping Assays: Quantifying the ability of the compound to "trap" PARP on DNA, a key mechanism contributing to the potency of inhibitors like Talazoparib.[7][20]
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft models derived from BRCA-mutant cell lines.[22]
By systematically applying these validated protocols, researchers can rigorously assess the therapeutic potential of novel PARP inhibitor candidates and make data-driven decisions for advancing promising compounds into further preclinical and clinical development.
References
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Helleday, T. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3243598/]
- Oslo University Hospital. CellTiter-Glo Assay - Oslo - OUH - Protocols. [URL: https://www.ous-research.no/enserink/protocols/default.asp?protid=115]
- Annals of Urologic Oncology. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. [URL: https://link.springer.com/article/10.1007/s13691-024-00673-9]
- theGIST. PARP inhibitors: Synthetic Lethality. [URL: https://the-gist.org/2016/08/parp-inhibitors-synthetic-lethality/]
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
- Clinical Cancer Research. Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/22/15/3739/72647/Drug-Driven-Synthetic-Lethality-Bypassing-Tumor]
- Frontiers. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2023.1118182/full]
- Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/?
- PubMed. 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/12499120/]
- Spandidos Publications. The PARP inhibitor AZD2281 (Olaparib) induces autophagy/mitophagy in BRCA1 and BRCA2 mutant breast cancer cells. [URL: https://www.
- YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [URL: https://www.youtube.
- AACR Journals. Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. [URL: https://aacrjournals.org/clincancerres/article/16/18/4622/71408/Tumor-Growth-Inhibition-by-Olaparib-in-BRCA2]
- ResearchGate. BRCA mutant cell lines are more susceptible to cisplatin and olaparib... [URL: https://www.researchgate.
- Benchchem. Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. [URL: https://www.benchchem.
- PMC - NIH. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4074317/]
- ResearchGate. Olaparib sensitivity in stable cell lines stably expressing BRCA1.... [URL: https://www.researchgate.net/figure/Olaparib-sensitivity-in-stable-cell-lines-stably-expressing-BRCA1-A-B-Cell-viability_fig1_369796853]
- PubMed. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. [URL: https://pubmed.ncbi.nlm.nih.gov/22040071/]
- PMC - NIH. Candidate Markers of Olaparib Response from Genomic Data Analyses of Human Cancer Cell Lines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999810/]
- NIH. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215915/]
- BMG LABTECH. PARP assay for inhibitors. [URL: https://www.bmglabtech.com/parp-assay-for-inhibitors/]
- ResearchGate. How can I detect PolyADP ribosylation (PAR) by western blot ?. [URL: https://www.researchgate.
- PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11512402/]
- BPS Bioscience. PARP Assays. [URL: https://bpsbioscience.com/parp-assays]
- ResearchGate. Western blot evaluation of PARP activity and DNA damage in... [URL: https://www.researchgate.
- RC. 5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. [URL: https://www.rchemical.com/product/5-methoxy-3-4-dihydro-1-7-naphthyridin-2-1h-one_pid_328994.html]
- ResearchGate. A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... [URL: https://www.researchgate.net/figure/A-Western-blot-analysis-of-PARP-1-PARP-2-tankyrase-1-TANK1-and-tankyrase-2-TANK2_fig3_221919129]
- PubMed. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). [URL: https://pubmed.ncbi.nlm.nih.gov/26313727/]
- PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [URL: https://pubmed.ncbi.nlm.nih.gov/38602758/]
- ACS Publications. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00224]
- AACR. Abstract P5-06-01: Talazoparib antitumor effects in BRCA -deficient breast cancer models. [URL: https://aacrjournals.org/cancerres/article/78/4_Supplement/P5-06-01/637370/Abstract-P5-06-01-Talazoparib-antitumor-effects]
- PubMed Central. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3122188/]
- ResearchGate. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [URL: https://www.researchgate.
- Matrix Scientific. This compound. [URL: https://www.
- PMC - NIH. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548347/]
- ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01997]
- Cytion. Using MDA-MB Models to Assess Novel PARP Inhibitors. [URL: https://www.cytion.com/blogs/technical-support/using-mda-mb-models-to-assess-novel-parp-inhibitors]
- ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [URL: https://www.researchgate.net/publication/319942738_Synthesis_of_5-Methoxy-1_2_3_4-Tetrahydro-2-Naphthoic_Acid]
- PMC - NIH. PARP inhibitors: its role in treatment of cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227443/]
- PMC - NIH. Inhibitors of PARP: Number crunching and structure gazing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905338/]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000843]
- Fisher Scientific. Sigma Aldrich this compound. [URL: https://www.fishersci.com/shop/products/5-methoxy-3-4-dihydro-1-7-naphthyridin-2-1h-one-1g/ADE0008431G]
- BOJNSCI. This compound. [URL: http://www.bojnsci.com/plus/view.php?aid=116782]
- ChemScene. 7-Methoxy-1,5-naphthyridin-2(1h)-one. [URL: https://www.chemscene.com/products/7-Methoxy-1,5-naphthyridin-2(1h)-one.html]
- YouTube. PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. [URL: https://www.youtube.
- MDPI. Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. [URL: https://www.mdpi.com/2072-6694/14/19/4844]
- PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395724/]
- PMC - PubMed Central. Biological Activity of Naturally Derived Naphthyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833917/]
- YouTube. PARP Inhibitors: 2023 Updates. [URL: https://www.youtube.
Sources
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-gist.org [the-gist.org]
- 3. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 14. promega.com [promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridin-2(1H)-one Analogs
In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. The 1,7-naphthyridin-2(1H)-one scaffold has emerged as a promising framework for the development of such agents, demonstrating significant potential in oncology and other therapeutic areas. While the specific structure-activity relationship (SAR) of 5-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one analogs remains a niche area with limited publicly available data, a comprehensive analysis of the broader 1,7-naphthyridin-2(1H)-one class offers invaluable insights for researchers and drug development professionals. This guide provides a comparative analysis of these analogs, focusing on their anticancer activities and the influence of various structural modifications on their potency.
The 1,7-Naphthyridinone Core: A Privileged Scaffold in Kinase Inhibition
The 1,7-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of hydrogen bond donors and acceptors allow for specific interactions with the ATP-binding pocket of various kinases. The lactam functionality in the 1,7-naphthyridin-2(1H)-one core further enhances its ability to form crucial hydrogen bonds within the hinge region of the kinase domain, a common feature of many potent kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis of 1,7-Naphthyridin-2(1H)-one Analogs
The biological activity of 1,7-naphthyridin-2(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the naphthyridine core and any appended aryl rings. The following sections dissect the SAR based on available data for analogs evaluated for their cytotoxic effects against various human cancer cell lines.
Impact of Substitution at the C2-Position
The C2-position of the 1,7-naphthyridin-2(1H)-one scaffold is a critical vector for modulating biological activity. Introduction of an aryl or heteroaryl substituent at this position is a common strategy to enhance potency.
A study evaluating a series of naphthyridine derivatives against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines revealed the importance of the C2-substituent.[1] For instance, compounds bearing a naphthyl ring at the C2-position generally exhibited greater cytotoxicity compared to those with substituted phenyl rings.[1]
Table 1: Comparison of C2-Substituted 1,7-Naphthyridin-2(1H)-one Analogs
| Compound ID | C2-Substituent | R1 | R2 | R3 | IC50 (µM) - HeLa | IC50 (µM) - HL-60 | IC50 (µM) - PC-3 |
| 1 | 3',4'-dimethoxyphenyl | H | H | H | >100 | 102.9 | >100 |
| 6 | 3',4'-dimethoxyphenyl | H | H | CH3 | 29.5 | 6.7 | 24.6 |
| 11 | 2',4'-dimethoxyphenyl | H | H | CH3 | 12.8 | 10.1 | 15.3 |
| 16 | 2-naphthyl | H | H | CH3 | 0.7 | 0.1 | 5.1 |
Data extracted from a study by Wang et al. (2013)[1]
The data clearly indicates that the larger, more hydrophobic naphthyl group at C2, in combination with a methyl group at C7, leads to a significant increase in cytotoxic activity across all three cell lines.[1]
Influence of Methyl Substitution on the Naphthyridine Core
Methylation at various positions of the naphthyridine ring system also plays a crucial role in determining the cytotoxic potency.
Table 2: Effect of Methyl Substitution on Cytotoxicity
| Compound ID | C2-Substituent | R1 (C5) | R2 (C6) | R3 (C7) | IC50 (µM) - HeLa | IC50 (µM) - HL-60 | IC50 (µM) - PC-3 |
| 1 | 3',4'-dimethoxyphenyl | H | H | H | >100 | 102.9 | >100 |
| 2 | 3',4'-dimethoxyphenyl | CH3 | H | H | 65.2 | 45.3 | 55.1 |
| 3 | 3',4'-dimethoxyphenyl | H | CH3 | H | 35.7 | 15.8 | 32.4 |
| 4 | 3',4'-dimethoxyphenyl | H | H | CH3 | 29.5 | 6.7 | 24.6 |
| 5 | 3',4'-dimethoxyphenyl | CH3 | H | CH3 | 85.4 | 68.2 | 75.9 |
Data extracted from a study by Wang et al. (2013)[1]
From this series, it is evident that a single methyl group at the C6 or C7 position enhances cytotoxicity more effectively than a methyl group at the C5 position.[1] Interestingly, disubstitution with methyl groups at both C5 and C7 resulted in a decrease in activity compared to the monosubstituted analogs.[1] This suggests that steric factors and the specific positioning of the methyl group are critical for optimal interaction with the biological target.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is imperative to follow standardized and well-documented experimental protocols. The following are detailed methodologies for key assays used in the evaluation of 1,7-naphthyridin-2(1H)-one analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[2][3][4]
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase, substrate, ATP, and the test compound (1,7-naphthyridin-2(1H)-one analog) in a suitable kinase buffer. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 1,7-naphthyridin-2(1H)-one analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
The 1,7-naphthyridin-2(1H)-one scaffold represents a fertile ground for the discovery of novel kinase inhibitors and anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substitutions at the C2, C6, and C7 positions for enhancing cytotoxic potency. The superior activity of the C2-naphthyl substituted analog suggests that extending the hydrophobic surface in this region is a key strategy for improving biological activity.
Future research in this area should focus on a more systematic exploration of the chemical space around the 1,7-naphthyridin-2(1H)-one core. This includes the synthesis and evaluation of a broader range of substituents at various positions, including the exploration of the impact of a methoxy group at the 5-position in the dihydrogenated system, as initially proposed. Such studies, coupled with robust in vitro and in vivo evaluations, will undoubtedly pave the way for the development of the next generation of targeted therapeutics based on this promising scaffold.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Wang, L. Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
In vivo efficacy of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one compared to standard of care
Analysis of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one: A Preclinical Candidate Evaluation
To Our Fellow Researchers and Drug Development Professionals,
The imperative to identify and validate novel therapeutic agents is a cornerstone of advancing patient care. This guide addresses the current understanding of the investigational compound This compound . Our objective is to provide a clear, data-driven assessment of its potential, framed within the context of established therapeutic alternatives.
However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a critical finding: there is currently no published in vivo efficacy data for this compound. The compound is cataloged by chemical suppliers, and its structure is known, but it has not been characterized in biological systems according to the available literature.[1][2]
The naphthyridine scaffold itself is a well-recognized privileged structure in medicinal chemistry, forming the core of various biologically active agents with applications ranging from antibacterial to anticancer and anti-inflammatory treatments.[3][4] For instance, certain derivatives of 1,6-naphthyridin-2(1H)-one have been investigated as potent and selective FGFR4 inhibitors for hepatocellular carcinoma[5], while other complex naphthyridinones have shown potential as topoisomerase I-targeting anticancer agents.[6] Another naphthyridine derivative demonstrated both anti-inflammatory and cytotoxic properties in preclinical models.[7]
Given the absence of direct efficacy data for the specific compound of interest, this guide will pivot to provide a foundational framework. We will outline the necessary preclinical workflow to evaluate a compound like this compound, should it be advanced into an in vivo research program. This theoretical guide will use a common therapeutic area for novel small molecules—oncology—as an illustrative example.
Part 1: Hypothetical Mechanism of Action & Target Validation
Before initiating any in vivo studies, the mechanism of action (MoA) must be elucidated. For a novel naphthyridinone, a primary hypothesis might center on kinase inhibition or DNA damage repair pathways, common targets for such scaffolds.
Proposed Investigational Workflow:
-
Target Identification: Utilize computational docking simulations against a panel of known cancer-related kinases and DNA repair enzymes (e.g., PARP, ATM, ATR) to identify potential high-affinity targets.
-
In Vitro Validation:
-
Biochemical Assays: Perform enzymatic assays with the purified candidate target proteins to determine a direct inhibitory concentration (IC50).
-
Cell-Based Assays: Use a panel of cancer cell lines with known genetic backgrounds (e.g., varying expression levels of the putative target) to assess the compound's effect on cell proliferation and viability (EC50).
-
Target Engagement Assays: Employ techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target within the cellular environment.
-
Illustrative Signaling Pathway (Hypothetical Kinase Inhibitor):
Below is a conceptual diagram illustrating how a hypothetical naphthyridinone compound might inhibit a signaling pathway crucial for tumor cell survival and proliferation.
Part 2: Designing a First-in-Vivo Efficacy Study
Once a target and cellular activity are confirmed, the next logical step is to assess the compound's efficacy in a relevant animal model. A subcutaneous xenograft model is a standard starting point for many oncology programs.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Model System:
-
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cells (suspended in a solution like Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a predetermined average volume (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle Control, Standard of Care, and multiple dose levels of the test compound).
-
Dosing: Administer the compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at each measurement as a general indicator of toxicity.
-
Observe animals daily for any other signs of adverse effects.
-
-
Endpoint: The study concludes when tumors in the vehicle control group reach a prespecified maximum volume, or at the end of the treatment period. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation: A Template for Comparison
Efficacy data from such a study should be presented clearly. The table below is a template illustrating how results would be summarized.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% CMC, oral, QD | Data | N/A | Data |
| Standard of Care | e.g., Gemcitabine, 60 mg/kg, IP, Q3D | Data | Data | Data |
| Compound X (Low Dose) | e.g., 10 mg/kg, oral, QD | Data | Data | Data |
| Compound X (High Dose) | e.g., 30 mg/kg, oral, QD | Data | Data | Data |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Part 3: Future Directions and Conclusion
While This compound remains an uncharacterized molecule in the context of in vivo efficacy, the path to its evaluation is well-defined by standard preclinical drug development workflows. The naphthyridinone core structure holds significant therapeutic promise, as demonstrated by numerous analogues.[3][5][7]
Should this compound be advanced, rigorous in vitro characterization to identify its mechanism of action is the essential first step. Only then can a meaningful and well-designed in vivo study be conducted to determine if it offers a potential therapeutic advantage over the existing standard of care in any given disease.
The scientific community awaits further data to determine if this specific molecule warrants a place in the landscape of developing therapeutics.
References
-
Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. [Link]
-
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics. [Link]
-
5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. R-C Chemical Synthesis. [Link]
-
Anti-inflammatory activity of a naphthyridine derivative...possessing in vitro anticancer potential. International Immunopharmacology. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one... Journal of Medicinal Chemistry. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione...exhibits activity against human pancreatic cancer in vitro and in vivo. ResearchGate. [Link]
-
Antitumor and immunomodulatory effects of the naphthoquinone 5-methoxy-3,4-dehydroxanthomegnin. ResearchGate. [Link]
-
Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor... Journal of Medicinal Chemistry. [Link]
-
Discovery of ... (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin. [Link]
Sources
- 1. crescentchemical.com [crescentchemical.com]
- 2. 82673-70-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the target engagement of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one in cells
In the landscape of contemporary drug discovery, particularly in oncology, the validation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of preclinical development.[1][2][3] This guide provides a comprehensive comparison of leading methodologies for confirming the target engagement of novel therapeutic candidates, using the putative MTHFD2 inhibitor, 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, as a central case study. We will delve into the mechanistic underpinnings, procedural details, and comparative advantages of the Cellular Thermal Shift Assay (CETSA®), NanoBRET®/HiBiT® assays, and Photoaffinity Labeling, offering researchers the insights needed to select the most appropriate strategy for their discovery pipeline.
The Critical Role of MTHFD2 in Oncology and the Rise of Targeted Inhibitors
Methylene-tetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a high-value target in cancer therapy.[4][5] This mitochondrial enzyme is crucial for the one-carbon metabolism that fuels the rapid proliferation of cancer cells by supporting purine and thymidylate synthesis.[5][6] Notably, MTHFD2 is highly expressed in various cancers and embryonic tissues but is largely absent in healthy adult tissues, presenting a promising therapeutic window for selective cancer cell targeting.[7][8] The development of potent and selective MTHFD2 inhibitors, therefore, represents a promising avenue for novel anticancer therapeutics.[7][9][10][11][12]
Our focus, this compound, is a novel small molecule with a naphthyridinone scaffold, a class of compounds known for a diverse range of biological activities.[13][14] For the purpose of this guide, we will treat it as a candidate MTHFD2 inhibitor, illustrating the essential process of validating its engagement with this critical intracellular target.
Comparative Analysis of Target Engagement Methodologies
The confirmation of direct physical interaction between a drug candidate and its target protein in a physiological setting is paramount. It serves to de-risk drug development programs by ensuring that the observed cellular phenotype is a direct consequence of on-target activity.[1][15][16] We will now explore and compare three orthogonal, state-of-the-art techniques for validating the cellular target engagement of our putative MTHFD2 inhibitor.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach
CETSA® is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[17][18][19] The binding of a small molecule, such as our naphthyridinone, to its target protein, MTHFD2, can increase the protein's resistance to thermal denaturation.[4] This change in thermal stability is then quantified to confirm target engagement.[20][21]
Caption: CETSA® workflow for MTHFD2 engagement.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., acute myeloid leukemia cell line HL-60, which expresses high levels of MTHFD2) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Expose the samples to a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MTHFD2 using a specific antibody via Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble MTHFD2 as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
NanoBRET® and HiBiT® Assays: Bioluminescence-Based Detection
The NanoBRET® (Bioluminescence Resonance Energy Transfer) and HiBiT® assays are highly sensitive, live-cell methods that can quantify protein-ligand interactions in real-time.[22][23][24] These technologies are based on the bright and stable NanoLuc® luciferase.
-
NanoBRET® Target Engagement Assay: This assay measures the binding of a fluorescently labeled tracer to a target protein fused with NanoLuc® luciferase.[25] A competing compound, like our naphthyridinone, will displace the tracer, leading to a decrease in the BRET signal.[25]
-
HiBiT® Assay: This system utilizes an 11-amino-acid tag (HiBiT) that can be inserted into the endogenous target protein using CRISPR/Cas9.[24] This tag has a high affinity for the complementary LgBiT protein. When they combine, they form a functional NanoLuc® luciferase. This allows for the direct measurement of target protein levels, which is particularly useful for validating target degradation induced by molecules like PROTACs.
Caption: NanoBRET® Target Engagement Assay workflow.
-
Cell Line Generation: Generate a stable cell line expressing MTHFD2 fused to NanoLuc® luciferase.
-
Assay Preparation: Seed the cells in a multi-well plate. Add the NanoBRET® tracer specific for the MTHFD2 active site.
-
Compound Addition: Add serial dilutions of this compound.
-
Signal Detection: Add the Nano-Glo® substrate and measure the luminescence and fluorescence signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target.
Photoaffinity Labeling: Covalent Capture of Target Proteins
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule.[26][27][28] This method involves chemically modifying the compound of interest to include a photoreactive group and a reporter tag (e.g., biotin).[29] Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent enrichment and identification.
Caption: Photoaffinity Labeling workflow.
-
Probe Synthesis: Synthesize a photoaffinity probe derivative of this compound containing a photoreactive group (e.g., benzophenone or diazirine) and a biotin tag.
-
Cell Treatment: Incubate target cells with the photoaffinity probe.
-
UV Crosslinking: Expose the cells to UV light to induce covalent bond formation between the probe and its binding partners.
-
Lysis and Enrichment: Lyse the cells and enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry. The identification of MTHFD2 in the enriched fraction confirms direct binding.
Comparative Summary and Data Presentation
| Methodology | Principle | Key Advantages | Key Limitations | Typical Data Output |
| CETSA® | Ligand-induced thermal stabilization | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[30] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[23] | Melting curves (Tm), Thermal shift (ΔTm) |
| NanoBRET® | Bioluminescence Resonance Energy Transfer | High sensitivity and throughput; real-time kinetic measurements; quantitative affinity data.[23][31] | Requires genetic modification of the target protein; tracer-dependent.[23] | IC50/EC50 curves, kinetic binding parameters |
| HiBiT® | Luciferase complementation | Direct measurement of protein abundance; suitable for endogenous protein tagging.[24] | Primarily measures protein levels, not direct binding; requires genetic modification. | Luminescence signal proportional to protein abundance |
| Photoaffinity Labeling | Covalent crosslinking upon UV activation | Unbiased target identification; provides direct evidence of binding.[26] | Requires chemical synthesis of a probe; potential for off-target labeling.[27] | Mass spectrometry identification of labeled proteins |
Concluding Remarks
The validation of target engagement is a non-negotiable step in the progression of a drug candidate from a hit to a clinical lead. For a novel molecule like this compound, with a putative role as an MTHFD2 inhibitor, a multi-pronged approach to target validation is highly recommended.
CETSA® offers a label-free, physiologically relevant assessment of target engagement. NanoBRET® and HiBiT® provide highly sensitive and quantitative data on binding affinity and protein dynamics in live cells. Photoaffinity labeling serves as a powerful tool for unequivocal target identification. The choice of methodology will depend on the specific research question, available resources, and the stage of the drug discovery program. By employing these robust techniques, researchers can build a strong, data-driven case for the mechanism of action of their novel therapeutic agents, ultimately increasing the probability of success in the clinic.
References
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]
-
Pimprikar, D., & Kulkarni, P. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(16), 4998. [Link]
-
Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(18), e1588. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]
-
Parker, C. G., & Houlton, J. (2020). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. In Methods in Molecular Biology (pp. 239-258). Humana, New York, NY. [Link]
-
Gustafsson, R., et al. (2017). First structure and inhibitor of the emerging cancer target MTHFD2. ESRF Spotlight on Science. [Link]
-
Bonagas, N., et al. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. Nature Cancer, 3(2), 156-172. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 187-204. [Link]
-
Discovery On Target. (2021). Target Identification and Validation - Part 1. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2736-2745. [Link]
-
Gustafsson, R., et al. (2017). Crystal Structure of the Emerging Cancer Target MTHFD2 in Complex with a Substrate-Based Inhibitor. Cancer Research, 77(4), 937-948. [Link]
-
Promega Connections. (2023). HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. [Link]
-
Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 104-118. [Link]
-
Lehtinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 898289. [Link]
-
Zhu, J., et al. (2023). Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells. Analytical Chemistry, 95(30), 11283-11290. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Pelago Bioscience. (n.d.). CETSA. [Link]
-
Medicines Discovery Catapult. (n.d.). Target Identification and Validation. [Link]
-
Vazquez, A., & Tedeschi, P. M. (2024). Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. Cancer Research, 84(1), 16-23. [Link]
-
Singh, S., & Kumar, R. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 108-117. [Link]
-
Patsnap. (2024). What are MTHFD2 inhibitors and how do they work?. [Link]
-
Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 104-118. [Link]
-
Bonagas, N., et al. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. Nature Cancer, 3(2), 156-172. [Link]
-
Kawai, H., et al. (2019). Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 62(22), 10325-10341. [Link]
-
Lehtinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 898289. [Link]
-
Chang, H. H., et al. (2024). Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization. Journal of Medicinal Chemistry, 67(23), 21106-21125. [Link]
-
Asai, T., et al. (2018). Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2. Scientific Reports, 8(1), 17879. [Link]
-
Adept T&C. (n.d.). 5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. [Link]
-
Quiroga, J., & Insuasty, B. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(21), 5002. [Link]
-
Matyjaszczyk, M., & Gzella, A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6296. [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Target Identification and Validation at MDC [md.catapult.org.uk]
- 3. wjbphs.com [wjbphs.com]
- 4. First structure and inhibitor of the emerging cancer target MTHFD2 [esrf.fr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Identification and Validation - Part 1 - 2021 Archive [discoveryontarget.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 26. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. mdpi.com [mdpi.com]
- 29. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Frontiers | Current Advances in CETSA [frontiersin.org]
A Researcher's Guide to the Pharmacokinetic Landscape of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one Derivatives
In the intricate world of drug discovery, understanding a compound's journey through the body is as crucial as its interaction with a therapeutic target. The pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictates a drug's efficacy, safety, and dosing regimen. This guide offers a comparative analysis of the pharmacokinetic properties of a series of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one derivatives, a scaffold of growing interest in medicinal chemistry.
The 1,7-naphthyridinone core is a "privileged structure," meaning it is a versatile framework capable of interacting with a variety of biological targets.[1][2] Derivatives of the broader naphthyridine family have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a methoxy group at the 5-position and saturation in the pyridone ring can significantly influence the physicochemical properties of these molecules, thereby altering their pharmacokinetic behavior.
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth look at the experimental design for comparative PK studies, presents illustrative data for a hypothetical series of compounds, and discusses the critical interplay between chemical structure and pharmacokinetic outcomes.
Experimental Design: A Foundation of Scientific Rigor
The cornerstone of a reliable comparative pharmacokinetic analysis is a well-designed in vivo study. The choices made in the experimental setup are paramount to generating meaningful and reproducible data.
The Rationale Behind the In Vivo Model
For this analysis, the Sprague-Dawley rat is selected as the preclinical animal model. This choice is based on several factors: their extensive use in pharmacokinetic research provides a wealth of historical data for comparison, their physiological and metabolic systems are well-characterized, and they are large enough to allow for serial blood sampling without compromising the animal's welfare.[5]
Dosing and Administration
To assess both intravenous and oral bioavailability, two arms of the study are essential. An intravenous (IV) bolus administration allows for the determination of fundamental PK parameters like clearance and volume of distribution, as it ensures 100% of the drug enters systemic circulation.[6] Oral (PO) administration, typically via gavage, is crucial for evaluating oral absorption and first-pass metabolism, which are key determinants of a drug's potential as an oral therapeutic.
A consistent dosing vehicle and concentration are used across all compounds to minimize variability. For this hypothetical study, a solution of 5% DMSO, 40% PEG300, and 55% saline is chosen for its ability to solubilize a range of compounds with varying polarities.
Blood Sampling: Capturing the PK Profile
Serial blood samples are collected at predetermined time points to accurately map the concentration-time curve. A typical sampling schedule for an oral dose might be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7] This allows for the characterization of the absorption phase, the peak concentration (Cmax), and the elimination phase. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.
The following diagram illustrates the workflow for our comparative in vivo pharmacokinetic study.
Bioanalytical Methodology: Ensuring Accuracy and Precision
The quantification of drug concentrations in plasma is a critical step that demands a robust and validated bioanalytical method.[3][8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[4][8]
Step-by-Step Bioanalytical Protocol
-
Sample Preparation: To remove proteins and other interfering substances from the plasma, a protein precipitation method is employed.[9] This involves adding a volume of cold acetonitrile containing an internal standard to the plasma sample. The internal standard is a structurally similar molecule that is not expected to be present in the samples and is used to correct for variability during sample processing and analysis.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new plate or vial for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis: The sample is injected onto a High-Performance Liquid Chromatography (HPLC) column, which separates the analyte from other components in the sample based on its physicochemical properties.[9] The analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer detects and quantifies the unique parent and fragment ions of the analyte and the internal standard, providing a highly specific and sensitive measurement of the drug concentration.
-
Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentrations of the unknown samples are determined by interpolating from this curve.
Comparative Pharmacokinetic Data
For the purpose of this guide, we will analyze a hypothetical dataset for three derivatives of this compound. The parent compound (Derivative A) is modified with a fluorine atom (Derivative B) and a morpholine group (Derivative C) to assess the impact of these structural changes on the pharmacokinetic profile.
Table 1: Key Pharmacokinetic Parameters of this compound Derivatives in Sprague-Dawley Rats
| Parameter | Derivative A (Parent) | Derivative B (+Fluorine) | Derivative C (+Morpholine) |
| Oral Dose (mg/kg) | 5 | 5 | 5 |
| Cmax (ng/mL) | 450 | 520 | 890 |
| Tmax (hr) | 1.0 | 0.8 | 1.5 |
| AUC0-t (nghr/mL) | 1800 | 2300 | 4500 |
| Half-life (t1/2) (hr) | 3.5 | 4.2 | 6.8 |
| Intravenous Dose (mg/kg) | 1 | 1 | 1 |
| AUCIV (nghr/mL) | 900 | 950 | 1100 |
| Clearance (mL/min/kg) | 18.5 | 17.5 | 15.2 |
| Volume of Distribution (Vd) (L/kg) | 5.5 | 5.0 | 4.3 |
| Oral Bioavailability (F%) | 40% | 48% | 82% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of comparative pharmacokinetic analysis.
Discussion and Interpretation: Bridging Structure and Pharmacokinetics
The relationship between a molecule's structure and its pharmacokinetic properties is a fundamental concept in medicinal chemistry, often referred to as the Structure-Activity Relationship (SAR) or, in this context, the Structure-Pharmacokinetic Relationship (SPKR).
The Impact of Fluorination (Derivative B)
The introduction of a fluorine atom, a common strategy in drug design, often leads to improved metabolic stability. In our hypothetical data for Derivative B, we observe a slight increase in half-life and AUC compared to the parent compound. This can be attributed to the strength of the carbon-fluorine bond, which can block sites of metabolism by cytochrome P450 enzymes. The modest increase in oral bioavailability from 40% to 48% suggests that this modification had a positive but not dramatic effect on either absorption or first-pass metabolism.
The Influence of a Polar Group (Derivative C)
The addition of a morpholine group in Derivative C introduces a more significant change in physicochemical properties, primarily by increasing polarity and aqueous solubility. This is often done to improve absorption. The hypothetical data reflects this, with a substantial increase in Cmax, AUC, and oral bioavailability (82%). The increased polarity can also lead to a lower volume of distribution, as the compound may be less likely to partition into tissues. The longer half-life could be a result of both improved absorption and potentially altered metabolic pathways.
The following diagram illustrates the relationship between the structural modifications and the resulting changes in key pharmacokinetic parameters.
Conclusion
This guide provides a framework for the comparative pharmacokinetic analysis of this compound derivatives. Through a meticulously designed in vivo study and robust bioanalytical methods, it is possible to elucidate the impact of structural modifications on the ADME properties of these compounds. The illustrative data highlights how strategic chemical changes can be used to modulate a compound's pharmacokinetic profile, a critical step in the optimization of a lead compound into a viable drug candidate. As with all preclinical data, the ultimate goal is to predict the pharmacokinetic behavior in humans and to inform the design of safe and effective medicines.
References
-
Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
-
Ma, S., et al. (2019). Design, synthesis and evaluation of a series of 5-methoxy-2,3-naphthalimide derivatives as AcrB inhibitors for the reversal of bacterial resistance. Bioorganic & Medicinal Chemistry Letters, 29(7), 882-889. [Link]
-
Oliveras, J.M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Bansal, S. K., & DeStefano, A. J. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
-
World Health Organization. (2011). Guideline on bioanalytical method validation. [Link]
-
Rathod, D. M., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology. [Link]
-
ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]
-
Shirsath, V. A., et al. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. [Link]
-
Adept Chemical. (n.d.). 5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. Retrieved from [Link]
-
Bansal, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-865. [Link]
-
Almansour, A. I., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(19), 5919. [Link]
-
Sirous, H., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers in Chemistry. [Link]
-
Zhang, T., et al. (2003). Pharmacokinetics of four 5-FU preparations administered rectally to rats and rabbits. World Journal of Gastroenterology, 9(12), 2794-2797. [Link]
- Wold, S., & Eriksson, L. (2000). Statistical validation of QSAR results. In QSARs: The prediction of biological activity and the design of bioactive compounds (pp. 309-318). Humana Press.
-
De la Vega de, J. C., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8237-8253. [Link]
-
Martin, Y. C. (2016). On Exploring Structure Activity Relationships. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 5. Design, synthesis and evaluation of a series of 5-methoxy-2,3-naphthalimide derivatives as AcrB inhibitors for the reversal of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016115188A1 - 5-methoxytryptophan and its derivatives and uses thereof - Google Patents [patents.google.com]
- 9. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel PARP Inhibitor: A Comparative Guide to 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one Against Olaparib
Introduction: The Evolving Landscape of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery. Their inhibition has emerged as a successful therapeutic strategy, particularly in cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes. This concept, known as synthetic lethality, provides a targeted approach to cancer therapy, leading to the development and approval of several PARP inhibitors.
Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive regulatory approval and has since become a cornerstone in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1] It serves as the benchmark against which new potential PARP inhibitors are measured.
This guide introduces 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one , a novel investigational compound with a naphthyridinone core, a scaffold known for its diverse biological activities.[2][3] We hypothesize that this compound is a potent PARP inhibitor. The purpose of this document is to provide a comprehensive framework for the preclinical benchmarking of this compound against the clinical standard, Olaparib. We will delve into a head-to-head comparison of their physicochemical properties, in vitro efficacy, and cellular mechanisms of action, supported by detailed experimental protocols.
Physicochemical Properties: A Foundation for Drug-likeness
The physicochemical properties of a compound are fundamental to its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the key physicochemical parameters of this compound and Olaparib is presented below. The properties for this compound are predicted in silico, providing a theoretical baseline for experimental validation.
| Property | This compound (Predicted) | Olaparib (Experimental) |
| Molecular Formula | C₉H₁₀N₂O₂ | C₂₄H₂₃FN₄O₃ |
| Molecular Weight | 178.19 g/mol | 434.46 g/mol [4] |
| LogP | 0.8 | 2.6 |
| Topological Polar Surface Area (TPSA) | 58.1 Ų | 86.37 Ų[4] |
| Hydrogen Bond Donors | 1 | 1[4] |
| Hydrogen Bond Acceptors | 3 | 6[4] |
| Rotatable Bonds | 1 | 6[4] |
In Vitro Assays for PARP Inhibition: Gauging Potency and Mechanism
A thorough in vitro evaluation is essential to characterize the potency and mechanism of a novel PARP inhibitor. Here, we outline the key assays for benchmarking this compound against Olaparib.
PARP1 and PARP2 Enzymatic Assay
This biochemical assay determines the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50% (IC50). A lower IC50 value indicates greater potency.
Experimental Protocol:
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, wash buffers, and a suitable detection reagent.
-
Assay Procedure:
-
Coat streptavidin plates with biotinylated NAD⁺.
-
Prepare a reaction mixture containing the PARP enzyme and activated DNA in an assay buffer.
-
Add serial dilutions of the test compounds (this compound and Olaparib) to the wells.
-
Initiate the enzymatic reaction by adding NAD⁺.
-
Incubate the plate to allow for the poly(ADP-ribosyl)ation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Hypothetical Comparative Data:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 0.8 | 0.5 |
| Olaparib | 5[1] | 1[1] |
This hypothetical data suggests that this compound may exhibit superior potency against both PARP1 and PARP2 compared to Olaparib.
PARP Trapping Assay
Beyond catalytic inhibition, the ability of a PARP inhibitor to "trap" the PARP enzyme on DNA is a crucial aspect of its cytotoxic mechanism.[5] This assay quantifies the formation of these PARP-DNA complexes.
Experimental Protocol:
-
Reagents and Materials: A fluorescence polarization (FP)-based assay kit (e.g., PARPtrap™ Assay Kit).[6] This includes a fluorescently labeled DNA oligonucleotide, recombinant PARP1 enzyme, and assay buffer.
-
Assay Procedure:
-
In a microplate, combine the fluorescently labeled DNA and the PARP1 enzyme. The binding of the larger PARP1 enzyme to the small fluorescent DNA probe results in a high FP signal.
-
Add serial dilutions of the test compounds.
-
Initiate the reaction by adding NAD⁺. In the absence of an inhibitor, PARP1 auto-poly(ADP-ribosyl)ates and dissociates from the DNA, leading to a low FP signal.
-
In the presence of a trapping inhibitor, PARP1 remains bound to the DNA, and the FP signal remains high.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The potency of PARP trapping is determined by the concentration of the inhibitor that maintains a high FP signal.
Workflow for PARP Trapping Assay:
Caption: Workflow for the fluorescence polarization-based PARP trapping assay.
Hypothetical Comparative Data:
| Compound | PARP1 Trapping Potency (EC50, nM) |
| This compound | 1.5 |
| Olaparib | ~10-fold less potent than highly potent trappers[5] |
This hypothetical data suggests that this compound could be a more potent PARP trapping agent than Olaparib, which may translate to enhanced cytotoxicity in cancer cells.
Cell-Based Assays: Evaluating Anticancer Activity
Cell-based assays are crucial for determining the biological effects of a novel compound in a cellular context.
Cell Viability/Cytotoxicity Assay
This assay assesses the ability of the compounds to inhibit the growth of or kill cancer cells. By using cell lines with and without BRCA mutations, the principle of synthetic lethality can be evaluated.
Experimental Protocol:
-
Cell Lines: A BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient breast cancer cell line (e.g., MCF-7).
-
Assay Procedure:
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.
Hypothetical Comparative Data:
| Compound | GI50 in MDA-MB-436 (BRCA1-mutant) (µM) | GI50 in MCF-7 (BRCA-proficient) (µM) | Selectivity Index (MCF-7 GI50 / MDA-MB-436 GI50) |
| This compound | 0.5 | > 50 | > 100 |
| Olaparib | 4.2 - 19.8 (in a panel of breast cancer cell lines)[3] | > 20 | Variable |
The hypothetical data suggests that this compound exhibits potent and selective cytotoxicity towards BRCA-deficient cancer cells.
DNA Damage Response Assay (γ-H2AX Staining)
Inhibition of PARP leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication. The phosphorylation of histone H2AX to form γ-H2AX is a well-established marker for DSBs.[9][10]
Experimental Protocol:
-
Cell Treatment: Treat BRCA-deficient cells with the test compounds at their respective GI50 concentrations for 24 hours.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Signaling Pathway: The Mechanism of Synthetic Lethality
The diagram below illustrates the central role of PARP in single-strand break (SSB) repair and how its inhibition leads to synthetic lethality in BRCA-deficient cells.
Caption: Mechanism of synthetic lethality in BRCA-deficient cells treated with a PARP inhibitor.
Discussion and Future Directions
This guide provides a framework for the preclinical evaluation of this compound as a novel PARP inhibitor, using the clinically approved drug Olaparib as a benchmark. Based on our hypothetical data, the novel compound demonstrates the potential for enhanced potency in both enzymatic inhibition and PARP trapping, leading to superior and more selective cytotoxicity in BRCA-deficient cancer cells.
The smaller molecular weight and lower predicted LogP of this compound may also confer advantageous pharmacokinetic properties, such as improved solubility and oral bioavailability.
Future preclinical studies should focus on:
-
Experimental validation of physicochemical properties.
-
Comprehensive selectivity profiling against a panel of kinases and other enzymes.
-
In vivo pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the compound's ADME profile and its ability to inhibit PARP activity in tumor tissues.
-
In vivo efficacy studies in xenograft models of BRCA-mutated cancers to assess anti-tumor activity.
-
Toxicology studies to establish a preliminary safety profile.
The successful completion of these studies will be critical in determining the potential of this compound as a next-generation PARP inhibitor for the treatment of cancer.
References
-
ResearchGate. Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]
-
Murai J, et al. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PubMed Central. [Link]
-
Norris RE, et al. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. olaparib. [Link]
-
Gong L, et al. Improving the physicochemical and pharmacokinetic properties of olaparib through cocrystallization strategy. PubMed. [Link]
-
Therapeutic Goods Administration (TGA). AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. [Link]
-
Hopkins TA, et al. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]
-
van den Beucken T, et al. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. PubMed. [Link]
-
MP Biomedicals. γH2AX Detection 560R Kit. [Link]
-
Tretter TE, et al. An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [Link]
-
ResearchGate. Improving the physicochemical and pharmacokinetic properties of olaparib through cocrystallization strategy | Request PDF. [Link]
-
BellBrook Labs. Enzolution PARP1 Assay System. [Link]
-
Pascal JM. Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
-
Murai J, et al. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. PubMed Central. [Link]
-
ResearchGate. The physicochemical properties and drug release study of Ola-NPs in... [Link]
-
Barroso SI, et al. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. SpringerLink. [Link]
-
O'Brien T, et al. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PubMed Central. [Link]
-
Deng L, et al. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Semantic Scholar. [Link]
-
BPS Bioscience. PARPtrap™ Combo Assay Kit for PARP1 and PARP2. [Link]
-
Pascal JM. Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. [Link]
-
JoVE. Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. [Link]
-
BPS Bioscience. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
Reaction Biology. PARP1 Assay Service. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
-
Hopkins TA, et al. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]
-
ResearchGate. Cell viability assessment of BRCA1 and BRCA2 plasmid delivery in (a)... [Link]
-
ResearchGate. (a) Cell viability of BRCA‐deficient (UWB1.289) and BRCA‐proficient... [Link]
-
Chemical Synthesis - RC. 5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. [Link]
-
PubChem. 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-5-(3-methyl-but-2-enyl)-2-((E) - PubChem. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. olaparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 9. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
This document provides a detailed protocol for the proper disposal of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS Number: 82673-70-9), a substituted naphthyridinone compound utilized in various research and development applications.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The guidance herein is synthesized from established principles of chemical waste management and the specific hazard information available for this compound.
Understanding the Compound: Hazard Profile and Characteristics
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount.
Chemical Identity:
-
Name: this compound
-
CAS Number: 82673-70-9
-
Molecular Formula: C₉H₁₀N₂O₂
-
Appearance: Solid
Known Hazards: The primary documented hazard for this compound is acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as follows:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed
While comprehensive toxicological data is not widely available, its classification necessitates careful handling to avoid ingestion.[4] The procedures outlined below are designed to mitigate this risk and are based on general best practices for handling research chemicals with similar hazard profiles.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | Ingestion |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound for disposal purposes:
-
Eye Protection: Safety goggles with side-shields or a face shield.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[5][6][7]
-
Body Protection: A standard laboratory coat.[5][6] For bulk quantities, an impervious apron is recommended.
-
Respiratory Protection: While not explicitly required based on available data for standard handling of small quantities, a respirator may be necessary if dusts are generated.[6] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's official hazardous waste program.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[10][11]
-
Solid Waste:
-
Collect unadulterated this compound powder in a designated, compatible, and clearly labeled hazardous waste container.[12]
-
Contaminated materials such as weighing paper, gloves, and disposable labware should be collected in a separate, sealed container lined with a chemically resistant bag and labeled as solid hazardous waste.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, it must be collected in a designated liquid hazardous waste container.
-
Crucially, halogenated and non-halogenated solvent wastes must be segregated into separate containers.[10]
-
Do not mix this waste stream with other incompatible waste types such as acids, bases, or oxidizers.[10][11]
-
Step 2: Waste Container Management
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene for many organic solvents).[10][12] The original product container is often a suitable choice for its own waste.[10]
-
Labeling: All waste containers must be accurately and clearly labeled.[10][12] The label must include:
-
Container Condition: Containers must be in good condition with a tightly fitting cap.[10][12] Keep containers closed at all times except when adding waste.[9][10][12] Do not leave a funnel in the container opening.[12] The exterior of the container must be kept clean.[9]
-
Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[9]
Step 3: Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent that can dissolve the compound.[8]
-
Rinsate Collection: The solvent rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[8]
-
Disposal of Rinsed Container: Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[8]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be under the control of laboratory personnel and away from general traffic.[12] Ensure incompatible waste types are segregated within the SAA.[11]
-
Pickup Request: Once the waste container is full (or within the time limits specified by your institution, often one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EHS) office.[11][12] Follow their specific procedures for requesting a waste pickup.
Emergency Procedures for Spills
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with a compatible absorbent material (e.g., diatomite, universal binders).[6]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7]
-
Decontaminate the surface by scrubbing with a suitable solvent (e.g., alcohol), collecting the decontamination waste as hazardous.[6]
-
-
Major Spill (Outside of a fume hood or a large quantity):
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for handling and disposing of the target compound.
References
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Material Safety Data Sheet - 1,4-dihydro-1,7-naphthyridin-4-one. Capot Chemical Co., Ltd. [Link]
-
Safety Data Sheet: 5-Methoxyindole - Carl ROTH. Carl ROTH. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational and Clinical Radiation Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety. [Link]
- WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators.
-
5-METHOXY-3 4-DIHYDRO-1 7-NAPHTHYRIDIN-2(1H)-ONE. Chemical Synthesis - RC. [Link]
- WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators.
-
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
WO/2020/006018 SUBSTITUTED NAPHTHYRIDINONE COMPOUNDS USEFUL AS T CELL ACTIVATORS. WIPO Patentscope. [Link]
Sources
- 1. WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators - Google Patents [patents.google.com]
- 2. WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. capotchem.cn [capotchem.cn]
- 5. 82673-70-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. vumc.org [vumc.org]
- 9. ethz.ch [ethz.ch]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.columbia.edu [research.columbia.edu]
Comprehensive Safety Protocol: Handling 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one in a Research Environment
This guide provides an in-depth, procedural framework for the safe handling of 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one, a heterocyclic compound utilized in contemporary drug discovery and development.[1] As a Senior Application Scientist, my objective is to extend beyond mere product provision, fostering a deeply ingrained culture of safety and operational excellence within your laboratory. This document is structured to empower researchers with the requisite knowledge to mitigate risks, ensure experimental integrity, and maintain regulatory compliance. The causality behind each procedural step is elucidated to build a foundational understanding of the "why" behind the "how," a cornerstone of a robust safety program.
Hazard Analysis and Risk Assessment
Assumed Hazard Profile:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Potentially harmful if swallowed. | GHS07 |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | GHS07 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | GHS07 |
| STOT - Single Exposure | May cause respiratory irritation.[5] | GHS07 |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) should always be considered the final barrier between a researcher and a chemical hazard.[6] The primary method for exposure mitigation is the implementation of robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to further dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Comprehensive Approach
The selection and proper use of PPE are paramount for safeguarding against accidental exposure.[7] The following is a detailed, step-by-step guide for the appropriate PPE when handling this compound.
Hand Protection
Given the skin-irritant nature of this class of compounds, appropriate hand protection is non-negotiable.
-
Glove Selection: Nitrile or neoprene gloves are the preferred choice for handling non-sterile hazardous chemicals.[8] Avoid latex gloves due to potential allergenicity and ensure gloves are powder-free to prevent aerosolization of the compound.[6][9]
-
Double Gloving: For all procedures involving this compound, double gloving is mandatory.[9] This provides an additional layer of protection against tears and permeation.
-
Glove Integrity: Always inspect gloves for any signs of damage before use. Change gloves every 30 minutes or immediately if contamination is suspected.[9]
Body Protection
To prevent skin contact, comprehensive body protection is essential.
-
Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement.
-
Gown: For procedures with a higher risk of splashing or contamination, a disposable, long-sleeved gown that closes in the back is required.[9] The cuffs of the gown should be tucked under the outer glove.[6]
-
Coveralls: In situations involving large quantities of the compound or extensive handling, "bunny suit" coveralls offer head-to-toe protection.[9]
Eye and Face Protection
The severe eye irritation potential of similar compounds necessitates robust eye and face protection.
-
Safety Goggles: Chemical splash goggles are mandatory at all times when handling the compound.[9] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield: When there is a significant risk of splashes, a face shield should be worn in addition to safety goggles to protect the entire face.[9]
Respiratory Protection
Given the potential for respiratory irritation, appropriate respiratory protection is crucial, especially when handling the solid form of the compound.
-
Respirator: An N95 respirator is recommended when handling the powder form of the compound to prevent inhalation of airborne particles.[10] Surgical masks do not offer adequate respiratory protection from chemical exposure.[9]
-
Fit Testing: All personnel required to wear respirators must undergo proper fit testing to ensure a complete seal.
Procedural Workflow for Handling this compound
The following workflow diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Procedural workflow for handling this compound.
Donning and Doffing of PPE: A Critical Procedure
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.
Donning Sequence
-
Gown/Coverall: Put on the gown or coverall.
-
Inner Gloves: Don the first pair of gloves.
-
Respirator: Put on the N95 respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown/Coverall: Remove the gown or coverall, turning it inside out as you remove it.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be considered hazardous waste.
-
Waste Segregation: Dispose of all contaminated materials in a clearly labeled, sealed hazardous waste container.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Reyes, M. R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3237.
-
World Intellectual Property Organization. (2020). WO/2020/006018 SUBSTITUTED NAPHTHYRIDINONE COMPOUNDS USEFUL AS T CELL ACTIVATORS. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. 82673-70-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pppmag.com [pppmag.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

